4-Methyl-5-(4-pyridinyl)-2(3H)-oxazolone
Description
Structure
3D Structure
Properties
CAS No. |
132338-12-6 |
|---|---|
Molecular Formula |
C9H8N2O2 |
Molecular Weight |
176.17 g/mol |
IUPAC Name |
4-methyl-5-pyridin-4-yl-3H-1,3-oxazol-2-one |
InChI |
InChI=1S/C9H8N2O2/c1-6-8(13-9(12)11-6)7-2-4-10-5-3-7/h2-5H,1H3,(H,11,12) |
InChI Key |
HYFQYGZLUXYDEG-UHFFFAOYSA-N |
SMILES |
CC1=C(OC(=O)N1)C2=CC=NC=C2 |
Canonical SMILES |
CC1=C(OC(=O)N1)C2=CC=NC=C2 |
Other CAS No. |
132338-12-6 |
Synonyms |
4-methyl-5-(4-pyridinyl)-2(3H)-oxazolone MDL 27044 MDL-27044 |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 4-Methyl-5-(4-pyridinyl)-2(3H)-oxazolone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide outlines a proposed synthetic pathway for 4-methyl-5-(4-pyridinyl)-2(3H)-oxazolone, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the absence of a directly published protocol for this specific molecule, this document provides a comprehensive, three-step synthesis strategy based on established and reliable organic chemistry transformations. The proposed route commences with the commercially available starting material, 4-propionylpyridine, and proceeds through oximation and reduction to form a key α-amino alcohol intermediate, which is subsequently cyclized to yield the target oxazolone. This guide furnishes detailed experimental protocols for each step, adapted from analogous reactions in peer-reviewed literature. Additionally, it presents quantitative data for the starting material and key intermediates in structured tables and includes a visual representation of the synthetic workflow to facilitate a clear understanding of the entire process.
Introduction
Substituted oxazolones are a significant class of heterocyclic compounds that are widely recognized for their diverse pharmacological activities and their utility as versatile intermediates in organic synthesis. The unique structural features of the oxazolone ring system allow for a wide range of chemical modifications, making them attractive scaffolds for the development of novel therapeutic agents. This guide focuses on a specific derivative, this compound, which incorporates a pyridine moiety, a common pharmacophore in numerous approved drugs. The presence of the pyridine ring is anticipated to influence the molecule's physicochemical properties and biological activity.
This document serves as a practical resource for researchers by proposing a logical and feasible synthetic route to this target compound. The protocols herein are designed to be readily adaptable in a standard organic synthesis laboratory.
Proposed Synthetic Pathway
The synthesis of this compound is proposed to be accomplished in three main steps, starting from 4-propionylpyridine. The overall workflow is depicted below.
Figure 1: Proposed synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of (E)-1-(Pyridin-4-yl)propan-1-one oxime
This step involves the conversion of the ketone functionality in 4-propionylpyridine to an oxime.
Methodology:
-
In a 250 mL round-bottom flask, dissolve hydroxylamine hydrochloride (1.1 equivalents) in deionized water.
-
To this solution, add a 20% aqueous solution of sodium hydroxide until the pH is basic, ensuring the liberation of free hydroxylamine.
-
Cool the resulting solution to 0-5 °C in an ice bath.
-
Add 4-propionylpyridine (1.0 equivalent) dropwise to the cooled solution with continuous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 3-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).
-
Upon completion, extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude oxime.
-
Recrystallize the crude product from a suitable solvent such as ethanol to obtain pure (E)-1-(Pyridin-4-yl)propan-1-one oxime as a white crystalline solid.
Step 2: Synthesis of 2-Amino-1-(pyridin-4-yl)propan-1-ol
This step involves the reduction of the oxime to the corresponding α-amino alcohol. Catalytic hydrogenation is a common and effective method for this transformation.
Methodology:
-
To a high-pressure hydrogenation vessel, add (E)-1-(Pyridin-4-yl)propan-1-one oxime (1.0 equivalent) and a suitable solvent, such as methanol or ethanol.
-
Carefully add a catalytic amount of a hydrogenation catalyst, for example, Raney Nickel or Palladium on carbon (5-10 mol%).
-
Seal the vessel and purge with nitrogen gas before introducing hydrogen gas to the desired pressure (typically 50-100 psi).
-
Heat the reaction mixture to a suitable temperature (e.g., 40-60 °C) and stir vigorously.
-
Monitor the reaction by TLC or Gas Chromatography-Mass Spectrometry (GC-MS) for the disappearance of the starting material.
-
Once the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen gas.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude 2-amino-1-(pyridin-4-yl)propan-1-ol. This product may be used in the next step without further purification or can be purified by column chromatography if necessary.
Step 3: Synthesis of this compound
The final step is the cyclization of the α-amino alcohol with a carbonylating agent to form the 2(3H)-oxazolone ring. Triphosgene is a solid, safer alternative to phosgene gas for this transformation.[1]
Methodology:
-
In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel and a nitrogen inlet, dissolve the crude 2-amino-1-(pyridin-4-yl)propan-1-ol (1.0 equivalent) in anhydrous dichloromethane or tetrahydrofuran.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add a non-nucleophilic base, such as triethylamine (2.2 equivalents), to the reaction mixture.
-
In a separate flask, prepare a solution of triphosgene (0.4 equivalents) in the same anhydrous solvent.
-
Slowly add the triphosgene solution to the cooled amino alcohol solution via the dropping funnel over a period of 30-60 minutes, maintaining the temperature at -78 °C.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 30 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to yield the final product, this compound.
Data Presentation
The following tables summarize the key quantitative data for the starting material and intermediates. Data for the final product is predicted based on structurally similar compounds.
Table 1: Physicochemical and Spectroscopic Data of Starting Material and Intermediates
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) | Boiling Point (°C) |
| 4-Propionylpyridine | C₈H₉NO | 135.17 | Colorless to yellow liquid | N/A | 105-107 (at 15 mmHg) |
| (E)-1-(Pyridin-4-yl)propan-1-one oxime | C₈H₁₀N₂O | 150.18 | White crystalline solid | 129-131 | N/A |
| 2-Amino-1-(pyridin-4-yl)propan-1-ol | C₈H₁₂N₂O | 152.20 | Off-white solid (Predicted) | N/A | N/A |
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopic Data | Predicted Values |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 8.6-8.7 (m, 2H, Py-H), 7.4-7.5 (m, 2H, Py-H), 5.5-5.6 (q, 1H, CH), 1.6-1.7 (d, 3H, CH₃), Broad singlet (1H, NH) |
| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 160-162 (C=O), 150-151 (Py-C), 140-142 (Py-C), 121-123 (Py-C), 118-120 (C5), 70-72 (C4), 12-14 (CH₃) |
| IR (KBr, cm⁻¹) | 3200-3300 (N-H stretch), 1750-1770 (C=O stretch, lactone), 1600 (C=N stretch, pyridine), 1500 (C=C stretch, pyridine) |
| MS (ESI+) m/z | [M+H]⁺ calculated for C₉H₉N₂O₂: 177.0664; found: Expected within ± 5 ppm |
Mandatory Visualization
The following diagram illustrates the key chemical transformations in the proposed synthesis of this compound.
Caption: Reaction scheme for the proposed synthesis.
Conclusion
This technical guide provides a detailed and scientifically grounded protocol for the synthesis of this compound. While a direct literature precedent is not available, the proposed three-step route, starting from the readily accessible 4-propionylpyridine, employs well-established and high-yielding chemical transformations. The provided experimental procedures, data tables, and reaction diagrams offer a comprehensive resource for researchers in organic and medicinal chemistry to synthesize this novel compound for further investigation. The successful execution of this synthesis will provide access to a new molecular scaffold with potential applications in drug discovery and development.
References
Technical Guide: Mechanism of Action of Pyridinyl-Heterocycle Compounds as p38 MAPK Inhibitors
A Note on the Target Compound: Publicly available scientific literature and chemical databases do not contain detailed information on the mechanism of action for a compound specifically named "4-Methyl-5-(4-pyridinyl)-2(3H)-oxazolone." Therefore, this document provides a detailed technical guide on the mechanism of a well-characterized, structurally related class of compounds: pyridinyl-heterocycle inhibitors of p38 Mitogen-Activated Protein Kinase (MAPK). We will use Doramapimod (BIRB 796) , a potent and extensively studied p38 MAPK inhibitor, as a representative example to illustrate the core mechanism of action, experimental validation, and relevant signaling pathways.
Executive Summary
The p38 MAPK signaling pathway is a critical regulator of cellular responses to inflammatory cytokines and environmental stress.[1][2] Dysregulation of this pathway is implicated in numerous inflammatory diseases, making it a key target for therapeutic intervention. Doramapimod (BIRB 796) is a highly potent, orally available, allosteric inhibitor of p38 MAPK.[3][4] It belongs to a diaryl urea class of inhibitors that bind to a unique allosteric site on the p38 kinase, inducing a conformational change that prevents ATP binding and subsequent kinase activation.[5][6] This guide details the molecular mechanism of Doramapimod, summarizes its inhibitory activity, outlines key experimental protocols for its characterization, and visualizes its impact on the p38 signaling cascade.
Core Mechanism of Action: Allosteric Inhibition
Unlike typical ATP-competitive (Type I) kinase inhibitors, Doramapimod is a Type II inhibitor that binds to an allosteric site adjacent to the ATP-binding pocket.[3][7] This binding is dependent on and stabilizes an inactive conformation of the kinase.
The key steps are:
-
Conformational Selection: p38 kinase exists in equilibrium between an active "DFG-in" and an inactive "DFG-out" conformation. The naming refers to the orientation of the Asp-Phe-Gly motif in the activation loop.[3][7]
-
Allosteric Binding: Doramapimod selectively binds to a hydrophobic pocket that is only accessible in the DFG-out conformation.[4] This binding event locks the kinase in its inactive state.
-
Prevention of Activation: By stabilizing the DFG-out state, Doramapimod prevents the upstream kinases (MKK3, MKK6) from phosphorylating the activation loop, a critical step for p38 activation.[8][9]
-
Indirect ATP Competition: The conformational change induced by Doramapimod also alters the ATP-binding site, indirectly preventing ATP from binding effectively.[5][6]
This mechanism results in exceptionally high affinity and a slow dissociation rate, leading to potent and sustained inhibition of p38 MAPK activity.[8][10]
Quantitative Data: Inhibitory Profile of Doramapimod (BIRB 796)
The inhibitory potency of Doramapimod has been quantified across various p38 isoforms and other kinases, demonstrating its pan-p38 activity and relative selectivity.
| Target | Assay Type | Value | Unit | Reference |
| p38α (MAPK14) | Cell-free IC50 | 38 | nM | [8][11] |
| p38β (MAPK11) | Cell-free IC50 | 65 | nM | [8][11] |
| p38γ (MAPK12) | Cell-free IC50 | 200 | nM | [8][11] |
| p38δ (MAPK13) | Cell-free IC50 | 520 | nM | [8][11] |
| p38α | Binding Affinity (Kd) | 0.1 | nM | [8][11] |
| B-Raf | Cell-free IC50 | 83 | nM | [8][11] |
| JNK2 | Cell-free IC50 | 100 | pM | [8] |
| c-Raf-1 | Cell-free IC50 | 1.4 | nM | [8] |
| Abl | Cell-free IC50 | 14.6 | µM | [8] |
| TNF-α release (LPS-stimulated PBMC) | Cellular IC50 | 15 - 30 | nM | [11] |
| TNF-α release (LPS-stimulated THP-1 cells) | Cellular EC50 | 16 - 22 | nM | [10] |
| Glioblastoma Cell Viability (U87) | Cellular IC50 | 34.96 | µM | [5][6] |
| Glioblastoma Cell Viability (U251) | Cellular IC50 | 46.30 | µM | [5][6] |
Signaling Pathway and Experimental Workflow Visualization
The p38 MAPK Signaling Pathway
The p38 MAPK cascade is a three-tiered kinase pathway activated by cellular stress and inflammatory signals. Doramapimod intervenes by inhibiting the final kinase in this cascade, p38, thereby preventing the phosphorylation of downstream transcription factors and kinases responsible for inflammatory responses.
Experimental Workflow: In Vitro Kinase Assay
A common method to determine the IC50 of an inhibitor like Doramapimod is a time-resolved fluorescence resonance energy transfer (TR-FRET) kinase assay, such as the LanthaScreen™ platform.
Detailed Experimental Protocols
In Vitro p38α Kinase Inhibition Assay (LanthaScreen™ TR-FRET)
This protocol is adapted from standard methodologies for determining kinase inhibitor potency.[12]
Objective: To determine the IC50 value of Doramapimod against p38α kinase.
Materials:
-
Recombinant human p38α (MAPK14)
-
LanthaScreen™ Tb-anti-p-CREB pS133 antibody
-
GFP-CREB substrate
-
ATP
-
TR-FRET Dilution Buffer
-
Doramapimod (BIRB 796)
-
Low-volume 384-well assay plates
-
TR-FRET compatible plate reader
Procedure:
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of Doramapimod in DMSO. Further dilute this series into the TR-FRET Dilution Buffer to create a 4X final concentration stock.
-
Reaction Setup:
-
To each well of a 384-well plate, add 2.5 µL of the 4X Doramapimod dilution (or DMSO for control wells).
-
Add 5 µL of a 2X p38α kinase/GFP-CREB substrate solution.
-
Allow the kinase and inhibitor to pre-incubate for 60 minutes at room temperature. This is crucial for slow-binding, allosteric inhibitors like Doramapimod.[12]
-
-
Reaction Initiation:
-
Add 2.5 µL of a 4X ATP solution to each well to initiate the kinase reaction. The final ATP concentration should be at or near the Km for p38α.
-
Incubate for 60 minutes at room temperature.
-
-
Detection:
-
Add 10 µL of a pre-mixed "Stop and Detect" solution containing EDTA (to stop the reaction) and Tb-anti-pCREB antibody.
-
Incubate for 60 minutes at room temperature to allow antibody binding to the phosphorylated substrate.
-
-
Data Acquisition: Read the plate on a TR-FRET reader, collecting emission data at 520 nm (GFP emission) and 495 nm (Terbium emission).
-
Analysis: Calculate the ratio of 520/495 nm emissions. Plot the emission ratio against the logarithm of inhibitor concentration and fit the data using a four-parameter logistic equation to determine the IC50 value.
Cellular Assay: Inhibition of TNF-α Production in THP-1 Cells
This protocol measures the ability of Doramapimod to inhibit a key downstream effect of p38 activation in a cellular context.[10]
Objective: To determine the EC50 value of Doramapimod for the inhibition of lipopolysaccharide (LPS)-induced TNF-α production in monocytic THP-1 cells.
Materials:
-
THP-1 human monocytic cell line
-
RPMI-1640 medium with 10% FBS
-
Phorbol 12-myristate 13-acetate (PMA) for differentiation (optional)
-
Lipopolysaccharide (LPS)
-
Doramapimod (BIRB 796)
-
Human TNF-α ELISA kit
-
96-well cell culture plates
Procedure:
-
Cell Culture: Culture THP-1 cells in RPMI-1640 medium. For some protocols, cells are first differentiated into a macrophage-like state by treating with PMA for 24-48 hours, followed by a rest period.
-
Compound Treatment: Seed cells in a 96-well plate. Pre-incubate the cells with various concentrations of Doramapimod (or DMSO vehicle control) for 30-60 minutes.[10]
-
Stimulation: Add LPS to each well to a final concentration of 1 µg/mL to stimulate the p38 pathway and induce TNF-α production.
-
Incubation: Incubate the plates overnight (18-24 hours) at 37°C in a CO2 incubator.[10]
-
TNF-α Quantification:
-
Centrifuge the plate to pellet the cells.
-
Carefully collect the supernatant.
-
Quantify the concentration of TNF-α in the supernatant using a commercial human TNF-α ELISA kit, following the manufacturer’s instructions.
-
-
Analysis: Plot the measured TNF-α concentration against the logarithm of Doramapimod concentration. Fit the data to a dose-response curve to calculate the EC50 value.
Conclusion
Doramapimod (BIRB 796) exemplifies a powerful class of pyridinyl-heterocycle p38 MAPK inhibitors that operate via a sophisticated allosteric mechanism. By binding to and stabilizing the inactive DFG-out conformation of the kinase, it achieves potent, pan-isoform inhibition with slow-offset kinetics. This unique mechanism effectively blocks the downstream signaling responsible for the production of pro-inflammatory cytokines like TNF-α. The experimental protocols detailed herein provide a robust framework for identifying and characterizing similar compounds, guiding the development of next-generation anti-inflammatory therapeutics.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. assaygenie.com [assaygenie.com]
- 3. Pardon Our Interruption [opnme.com]
- 4. Pardon Our Interruption [opnme.com]
- 5. BIRB796, an Inhibitor of p38 Mitogen-Activated Protein Kinase, Inhibits Proliferation and Invasion in Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Human p38α mitogen-activated protein kinase in the Asp168-Phe169-Gly170-in (DFG-in) state can bind allosteric inhibitor Doramapimod - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. tools.thermofisher.com [tools.thermofisher.com]
An In-depth Technical Guide on the Chemical Properties of 4-Methyl-5-(4-pyridinyl)-2(3H)-oxazolone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known chemical properties of 4-Methyl-5-(4-pyridinyl)-2(3H)-oxazolone. Due to the limited availability of specific experimental data for this particular compound in publicly accessible literature, this guide also incorporates general characteristics and methodologies applicable to the broader class of oxazolone derivatives to provide a foundational understanding for researchers.
Core Chemical Properties
Currently, detailed experimental data for this compound, such as its precise melting point, boiling point, and solubility, are not extensively reported in scientific literature. However, the fundamental identifiers and calculated properties are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | 4-Methyl-5-(pyridin-4-yl)oxazol-2(3H)-one | N/A |
| Synonyms | 2(3H)-Oxazolone, 4-methyl-5-(4-pyridinyl)- | [1] |
| CAS Number | 132338-12-6 | [1] |
| Molecular Formula | C₉H₈N₂O₂ | [1] |
| Molecular Weight | 176.17 g/mol | [1] |
| Melting Point | Not available | N/A |
| Boiling Point | Not available | N/A |
| Solubility | Not available | N/A |
Spectroscopic Data
Experimental Protocols: General Synthesis of Oxazolone Derivatives
While a specific protocol for this compound is not detailed in the available literature, the synthesis of oxazolone derivatives often follows established chemical routes. The Erlenmeyer-Plochl reaction is a classical and widely used method for synthesizing unsaturated 5(4H)-oxazolones.[2][3] This reaction typically involves the condensation of an N-acylglycine with an aldehyde or ketone in the presence of a dehydrating agent, commonly acetic anhydride, and a base catalyst such as sodium acetate.
A plausible synthetic approach for this compound could be conceptualized based on this general methodology.
Conceptual Synthetic Workflow
The following diagram illustrates a possible synthetic pathway for obtaining this compound. This is a generalized representation and would require experimental optimization.
Conceptual synthetic pathway for this compound.
Biological Activity and Signaling Pathways
The biological activities of this compound have not been specifically reported. However, the oxazolone scaffold is a well-recognized pharmacophore present in a variety of biologically active compounds. Derivatives of oxazolone have been reported to exhibit a wide range of pharmacological effects, including antimicrobial, anti-inflammatory, anticancer, and anticonvulsant activities.[2][4]
The diverse biological effects of oxazolone derivatives suggest their interaction with multiple biological targets. The specific signaling pathways modulated by these compounds are highly dependent on their substitution patterns. For instance, some oxazolone derivatives have been investigated as inhibitors of enzymes such as acetylcholinesterase, while others have shown potential in modulating inflammatory pathways.[5]
Further research, including in vitro and in vivo studies, is necessary to elucidate the specific biological activities and mechanisms of action of this compound. A general workflow for such an investigation is proposed below.
General Workflow for Biological Evaluation
General workflow for the biological evaluation of a novel compound.
Conclusion
This compound is a heterocyclic compound for which detailed experimental data are currently limited. This guide has summarized the available core chemical information and provided a framework for its synthesis and biological evaluation based on the well-established chemistry of oxazolone derivatives. Further experimental investigation is crucial to fully characterize its physicochemical properties, biological activities, and potential as a lead compound in drug discovery. Researchers are encouraged to use the general methodologies outlined here as a starting point for their studies on this and related compounds.
References
- 1. 132338-12-6 CAS Manufactory [m.chemicalbook.com]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. researchgate.net [researchgate.net]
- 4. 4-[(4-methoxyphenyl)methylene]-2-methyl-5(4H)-Oxazolone | C12H11NO3 | CID 295627 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 5(4H)-Oxazolone, 2-methyl-4-(phenylmethylene)- [webbook.nist.gov]
Technical Guide: Solubility and Biological Context of 4-Methyl-5-(4-pyridinyl)-2(3H)-oxazolone in DMSO
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solubility in DMSO: Data and Experimental Protocols
Quantitative solubility data for 4-Methyl-5-(4-pyridinyl)-2(3H)-oxazolone in DMSO has not been identified in a comprehensive search of scientific literature and chemical databases. However, for a related oxazolone compound, (4Z)-4-(ethoxymethylidene)-2-phenyl-1,3-oxazol-5-one, a high solubility in DMSO has been reported. This information, while not directly applicable, serves as a valuable reference point. The solubility of a compound is a critical parameter for in vitro and in vivo studies, directly impacting the design and reproducibility of experiments.
Representative Solubility Data for an Oxazolone Analog
The following table summarizes the reported solubility of (4Z)-4-(ethoxymethylidene)-2-phenyl-1,3-oxazol-5-one in DMSO, which can be used as an illustrative example for researchers working with similar compounds.
| Compound | Solvent | Solubility (mg/mL) | Molar Concentration (mM) |
| (4Z)-4-(ethoxymethylidene)-2-phenyl-1,3-oxazol-5-one | DMSO | 100 | 460.36 |
Experimental Protocol for Solubility Determination
To ascertain the precise solubility of this compound in DMSO, a standardized experimental protocol should be followed. The isothermal shake-flask method is a widely accepted technique.
Objective: To determine the saturation solubility of this compound in DMSO at a controlled temperature.
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), analytical grade
-
Vials with screw caps
-
Thermostatic shaker
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer
-
Centrifuge
-
Pipettes and syringes with filters
Procedure:
-
Preparation of Supersaturated Solutions: Add an excess amount of solid this compound to a known volume of DMSO in a series of vials. The excess solid ensures that saturation is reached.
-
Equilibration: Tightly cap the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C). Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours) to ensure that the dissolution process has reached equilibrium.
-
Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.
-
Sample Collection and Dilution: Carefully withdraw an aliquot of the clear supernatant. To avoid precipitation, immediately dilute the aliquot with a known volume of DMSO or another suitable solvent.
-
Quantification: Analyze the concentration of the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry. A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.
-
Calculation: Calculate the original concentration in the supernatant, which represents the solubility of the compound in DMSO at the specified temperature.
The following diagram illustrates the general workflow for this experimental protocol.
Biological Context and Signaling Pathways
Oxazolone derivatives have been investigated for their potential to modulate various biological pathways, making them attractive candidates for drug development. While the specific targets of this compound are not definitively established, related compounds have been shown to interact with key signaling molecules.
Potential Inhibition of p38 MAPK Pathway
Some pyridinyl-substituted heterocyclic compounds are known to be inhibitors of p38 mitogen-activated protein kinase (MAPK). The p38 MAPK signaling pathway is a critical regulator of cellular responses to inflammatory cytokines and environmental stress. Dysregulation of this pathway is implicated in a variety of inflammatory diseases.
The canonical p38 MAPK signaling cascade is initiated by upstream kinases (MAP3Ks and MAP2Ks) that phosphorylate and activate p38 MAPK. Activated p38 then phosphorylates downstream transcription factors and other protein kinases, leading to the production of pro-inflammatory cytokines such as TNF-α and IL-6. Inhibition of p38 MAPK can therefore be a therapeutic strategy for inflammatory conditions.
The following diagram illustrates a simplified p38 MAPK signaling pathway.
Potential as Acetylcholinesterase Inhibitors
Additionally, various heterocyclic compounds have been explored as inhibitors of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE leads to an increase in acetylcholine levels in the synaptic cleft, a mechanism that is therapeutically beneficial in conditions such as Alzheimer's disease. The interaction of oxazolone derivatives with AChE would likely involve binding to the active site of the enzyme, preventing substrate access.
Conclusion
While the precise solubility of this compound in DMSO requires experimental determination, established protocols are available to obtain this crucial data. The biological activities of related oxazolone compounds suggest that this molecule may have interesting pharmacological properties, potentially through the modulation of signaling pathways such as p38 MAPK or the inhibition of enzymes like acetylcholinesterase. Further research into the specific biological targets and a thorough characterization of its physicochemical properties are warranted to fully assess its potential in drug discovery and development.
An In-depth Technical Guide to Pyridinyl-Oxazolone Analogs as p38 MAPK Inhibitors
Introduction
Extensive research into the compound 4-Methyl-5-(4-pyridinyl)-2(3H)-oxazolone has not yielded significant data under this specific chemical name in publicly available scientific literature. However, the structural motifs present in this name—a pyridinyl group and an oxazolone core—are characteristic of a well-established class of kinase inhibitors, particularly those targeting the p38 mitogen-activated protein kinase (MAPK). This technical guide will, therefore, focus on a closely related and well-documented class of compounds: pyridinyl-oxadiazolones, which function as potent p38 MAPK inhibitors. This document will provide a comprehensive overview of their discovery, synthesis, mechanism of action, and relevant experimental protocols, tailored for researchers, scientists, and drug development professionals.
Historical Context: The Rise of Pyridinyl-Based p38 MAPK Inhibitors
The p38 MAP kinase signaling pathway is a crucial regulator of inflammatory responses, making it a prime target for therapeutic intervention in autoimmune and inflammatory diseases. The discovery of the pyridinylimidazole class of compounds, such as SB203580, marked a significant milestone in the development of p38 MAPK inhibitors.[1] These molecules demonstrated that a 4-pyridinyl group is a key pharmacophore for potent and selective inhibition. This discovery spurred extensive research to identify other heterocyclic scaffolds that could effectively present the pyridinyl moiety and interact with the ATP-binding pocket of the p38 kinase.[2][3] This exploration led to the investigation of various five-membered heterocyclic rings, including oxazoles and their derivatives, as potential bioisosteres for the imidazole core.[1]
Synthesis of Pyridinyl-Oxadiazolone p38 MAPK Inhibitors
A series of 2,3,4-triaryl-1,2,4-oxadiazol-5-ones have been synthesized and evaluated as p38 MAPK inhibitors.[4][5] The general synthetic route involves a 1,3-dipolar cycloaddition reaction.
Experimental Protocol: General Synthesis of 2,3,4-Triaryl-1,2,4-oxadiazol-5-ones
This protocol is based on the synthesis of azastilbene derivatives characterized by a 1,2,4-oxadiazole-5-one system.[4]
Materials:
-
Appropriately substituted nitrone
-
Appropriately substituted isocyanate
-
Anhydrous acetone
-
Methanol
-
Silica gel for column chromatography
-
Standard laboratory glassware and stirring equipment
Procedure:
-
A solution of the selected nitrone (1 mmol) in 3 mL of anhydrous acetone is prepared in a round-bottom flask.
-
To this solution, a solution of the corresponding isocyanate (1 mmol) in 5 mL of anhydrous acetone is added dropwise with stirring at room temperature.
-
The reaction mixture is stirred for 5 hours at room temperature.
-
The solvent is removed by evaporation under reduced pressure to yield a solid residue.
-
The resulting solid is triturated with methanol (10 mL) for 2 hours.
-
The solid is collected by filtration.
-
The crude product is purified by silica gel column chromatography to afford the desired 2,3,4-triaryl-1,2,4-oxadiazol-5-one.[4]
Quantitative Data Presentation
The inhibitory activity of a series of synthesized 2,3,4-triaryl-1,2,4-oxadiazol-5-ones against p38α MAPK was determined.[4] The results are summarized in the table below.
| Compound | R1 | R2 | R3 | IC50 (µM) |
| 3a | H | H | 4-F-Ph | 5.1 |
| 3b | H | H | Ph | 10.2 |
| 3c | H | 4-CF3-Ph | 4-F-Ph | 3.2 |
| 3d | H | 4-CF3-Ph | Ph | 12.5 |
| 3e | 4-F | Ph | 4-F-Ph | 0.08 |
| 3f | 4-F | Benzyl | 4-F-Ph | 0.15 |
| 3g | 4-F | 4-NO2-Ph | 4-F-Ph | 0.45 |
| 3h | 4-F | 4-CF3-Ph | 4-F-Ph | 0.32 |
| 3i | 4-F | 4-Cl-Ph | 4-F-Ph | 0.28 |
| 3j | 4-NO2 | Ph | 4-F-Ph | 2.5 |
| 3k | 4-Cl | Ph | 4-F-Ph | 1.8 |
| 3l | 4-F | Me | 4-F-Ph | 1.1 |
| SB203580 | - | - | - | 0.3 |
Mechanism of Action: Inhibition of the p38 MAPK Signaling Pathway
The p38 MAP kinases are a family of serine/threonine kinases that are activated by cellular stresses and inflammatory cytokines.[6][7] The activation of p38 MAPK initiates a signaling cascade that leads to the phosphorylation of various downstream substrates, including transcription factors and other kinases.[8] This ultimately results in the production of pro-inflammatory cytokines such as TNF-α and IL-1β.[2]
Pyridinyl-containing inhibitors, including the pyridinyl-oxadiazolones, act as ATP-competitive inhibitors.[5] The pyridinyl nitrogen forms a critical hydrogen bond with the backbone NH of Met109 in the hinge region of the p38 kinase.[4] The aryl substituents on the oxadiazolone ring occupy hydrophobic pockets within the ATP-binding site, further enhancing binding affinity and selectivity.[4]
Experimental Protocol: In Vitro p38α MAPK Kinase Assay
This protocol describes a non-radioactive, immunosorbent-based assay to determine the in vitro inhibitory activity of compounds against p38α MAPK, using Activating Transcription Factor 2 (ATF-2) as a substrate.[4][9]
Materials:
-
Recombinant active p38α MAPK enzyme
-
ATF-2 substrate protein
-
Assay buffer (e.g., 25 mM HEPES pH 7.5, 25 mM β-glycerophosphate, 25 mM MgCl2, 2 mM DTT, 0.1 mM Na3VO4)
-
ATP solution
-
Test compounds dissolved in DMSO
-
96-well plates
-
Anti-phospho-ATF-2 (Thr71) antibody
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Plate reader for luminescence detection
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in assay buffer to the final desired concentrations.
-
Kinase Reaction:
-
To each well of a 96-well plate, add 20 µL of the diluted test compound or DMSO (for control).
-
Add 20 µL of a solution containing recombinant p38α MAPK and ATF-2 substrate in assay buffer.
-
Pre-incubate for 10 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the kinase reaction by adding 10 µL of ATP solution (final concentration typically 100 µM).
-
Incubate the plate for 30-60 minutes at 30°C.
-
-
Detection:
-
Stop the reaction by adding an appropriate stop solution (e.g., EDTA).
-
Transfer the reaction mixture to an ELISA plate coated with a capture antibody for ATF-2 or proceed with Western blotting.
-
For Western blotting, separate the reaction products by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for phosphorylated ATF-2 (p-ATF-2).
-
Incubate with an HRP-conjugated secondary antibody.
-
Add a chemiluminescent substrate and detect the signal using a suitable imaging system.
-
-
Data Analysis: Quantify the band intensities for p-ATF-2. Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Conclusion
While the specific compound this compound is not prominently featured in the scientific literature, the foundational chemical moieties of a pyridinyl group and an oxazolone-like core are central to the design of potent p38 MAPK inhibitors. The pyridinyl-oxadiazolone class of compounds serves as an excellent case study, demonstrating high inhibitory potency against p38α MAPK. The detailed synthetic and assay protocols provided herein offer a practical guide for researchers in the field of kinase inhibitor discovery. The continued exploration of novel heterocyclic scaffolds, such as the oxadiazolone ring, holds promise for the development of next-generation anti-inflammatory therapeutics targeting the p38 MAPK pathway.
References
- 1. Pyridinylimidazole based p38 MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. MAP Kinase p38Inhibitors: Clinical Results and an Intimate Look at Their Interactions with p38[alpha] Protein - ProQuest [proquest.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. p38 MAP Kinase Assay Kit (Nonradioactive) | Cell Signaling Technology [cellsignal.com]
Unveiling the Biological Targets of 4-Methyl-5-(4-pyridinyl)-2(3H)-oxazolone: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the target identification and biological activity of the synthetic compound 4-Methyl-5-(4-pyridinyl)-2(3H)-oxazolone, also known to researchers as MDL 27044. This document is intended for researchers, scientists, and professionals in the field of drug development seeking detailed information on the compound's mechanism of action and experimental evaluation.
Executive Summary
This compound (MDL 27044) has been identified as an inhibitor of cellular protein kinases with anti-angiogenic properties. Primary research has demonstrated its ability to interfere with the formation of capillary-like structures by human umbilical vein endothelial cells (HUVEC) in vitro, albeit with lower potency compared to its 4-propyl analog, MDL 27032. The compound's inhibitory effects are attributed to its action on Protein Kinase C (PKC) and Protein Kinase A (PKA). This guide synthesizes the available quantitative data, details the experimental protocols used for its characterization, and provides visual representations of the associated biological pathways and experimental workflows.
Target Identification and Quantitative Data
The primary biological targets of this compound identified to date are cellular protein kinases, specifically Protein Kinase C (PKC) and Protein Kinase A (PKA). The compound has been evaluated for its anti-angiogenic activity, with quantitative data generated from in vitro and in ovo assays.
| Assay | Compound | Metric | Value | Reference |
| HUVEC Tube Formation | This compound (MDL 27044) | IC50 | > 100 µM | [1] |
| HUVEC Tube Formation | 4-Propyl-5-(4-pyridinyl)-2(3H)-oxazolone (MDL 27032) | IC50 | 50 µM | [1] |
| Chick Yolk Sac Neovascularization | This compound (MDL 27044) | Inhibition | Not inhibitory at ≤ 3 µ g/egg | [1] |
| Chick Yolk Sac Neovascularization | 4-Propyl-5-(4-pyridinyl)-2(3H)-oxazolone (MDL 27032) | Inhibition | Significant inhibition at 0.3 µ g/egg | [1] |
Table 1: Summary of Anti-Angiogenic Activity
The lower efficacy of MDL 27044 in the HUVEC tube formation assay is correlated with its reduced ability to inhibit PKC and PKA activity when compared to MDL 27032.[1]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of this compound.
HUVEC Capillary-Like Tube Formation Assay
This in vitro assay assesses the ability of endothelial cells to form three-dimensional, capillary-like structures, a key step in angiogenesis.
-
Cell Culture: Human Umbilical Vein Endothelial Cells (HUVEC) are cultured in an appropriate growth medium, typically Medium 199 supplemented with fetal bovine serum, endothelial cell growth supplement, and antibiotics.
-
Matrigel Preparation: A basement membrane matrix (e.g., Matrigel) is thawed on ice and used to coat the wells of a 24-well culture plate. The plate is then incubated at 37°C for at least 30 minutes to allow the gel to solidify.
-
Cell Seeding: HUVEC are harvested, resuspended in a serum-free medium, and seeded onto the solidified Matrigel at a density of 2 x 10^5 cells per well.
-
Compound Treatment: The test compound, this compound, is dissolved in a suitable solvent (e.g., DMSO) and added to the cell suspension at various concentrations. A vehicle control (solvent only) is also included.
-
Incubation and Analysis: The plate is incubated at 37°C in a humidified atmosphere of 5% CO2 for 18-24 hours. The formation of tube-like structures is observed and quantified using light microscopy. The IC50 value, the concentration at which 50% of tube formation is inhibited, is then determined.
Protein Kinase C (PKC) and Protein Kinase A (PKA) Activity Assays
These biochemical assays measure the enzymatic activity of PKC and PKA in the presence of the test compound.
-
Enzyme Preparation: PKC and PKA are partially purified from HUVEC lysates.
-
Reaction Mixture: The assay is typically performed in a reaction buffer containing a specific substrate for the kinase (e.g., histone H1 for PKC), ATP (containing a radiolabel such as [γ-32P]ATP), and necessary cofactors (e.g., Ca2+, phosphatidylserine, and diacylglycerol for PKC; cAMP for PKA).
-
Inhibition Assay: The test compound, this compound, is pre-incubated with the enzyme before the addition of the substrate and ATP to initiate the reaction.
-
Quantification: The reaction is stopped, and the radiolabeled, phosphorylated substrate is separated from the unreacted [γ-32P]ATP (e.g., by spotting onto phosphocellulose paper followed by washing). The amount of incorporated radioactivity is then measured using a scintillation counter. The percentage of inhibition is calculated relative to a control reaction without the inhibitor.
Chick Embryo Yolk Sac Membrane (YSM) Neovascularization Assay
This in vivo assay evaluates the effect of a compound on the development of new blood vessels in a living organism.
-
Egg Preparation: Fertilized chicken eggs are incubated for 3 days at 37°C. A small window is then made in the shell to expose the developing yolk sac membrane.
-
Compound Application: A sterile filter paper disc saturated with a solution of the test compound (dissolved in a biocompatible solvent) is placed on the YSM. A vehicle control disc is used for comparison.
-
Incubation: The window in the eggshell is sealed, and the eggs are returned to the incubator for an additional 48 hours.
-
Analysis: The YSM is then examined under a dissecting microscope. The degree of neovascularization around the filter paper disc is assessed, often by measuring the number and length of newly formed blood vessels. An inhibitory effect is noted if there is a significant reduction in vessel growth compared to the control.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key biological pathways and experimental processes related to the target identification of this compound.
Conclusion
This compound (MDL 27044) serves as a noteworthy example of an oxazolone-based inhibitor of protein kinases with anti-angiogenic potential. While its potency is less than that of its 4-propyl analog, the data clearly indicates an interaction with key signaling molecules, PKC and PKA, leading to the disruption of endothelial cell tube formation. The detailed experimental protocols and workflows provided in this guide offer a foundational resource for further investigation into the therapeutic applications and optimization of this and related compounds. Future research could focus on elucidating the precise binding mode of MDL 27044 to its target kinases and exploring structural modifications to enhance its potency and selectivity.
References
Biological Activity of Oxazolone Derivatives: A Technical Overview
The oxazolone core, a five-membered heterocyclic ring containing nitrogen and oxygen, is a versatile scaffold in medicinal chemistry.[1][2][3] Derivatives of this structure have been reported to exhibit a wide array of pharmacological activities, making them attractive candidates for drug discovery and development.[2][4] This guide summarizes the key biological activities, presents available quantitative data, details common experimental protocols, and visualizes relevant pathways and workflows.
Diverse Biological Activities of Oxazolone Derivatives
Oxazolone derivatives have been investigated for a multitude of therapeutic applications. The biological effects are largely influenced by the nature and position of substituents on the oxazolone ring, particularly at the C-2 and C-4 positions.[3] Reported activities include:
-
Antimicrobial Activity: Many oxazolone derivatives have demonstrated inhibitory effects against various bacterial and fungal strains.[1][5]
-
Anti-inflammatory Effects: The anti-inflammatory potential of oxazolones has been explored, with some derivatives showing inhibition of key inflammatory mediators.[6]
-
Anticancer Properties: Certain oxazolone compounds have been evaluated for their cytotoxic effects against various cancer cell lines.[2]
-
Enzyme Inhibition: Specific oxazolone derivatives have been identified as inhibitors of enzymes such as tyrosinase and cyclooxygenase (COX).[6][7]
-
Other Activities: A broad range of other biological effects have been reported for this class of compounds, including anti-HIV, anticonvulsant, analgesic, and cardiotonic activities.[1][2]
Quantitative Biological Data
The following tables summarize quantitative data for representative oxazolone derivatives as reported in the literature.
Table 1: Tyrosinase Inhibitory Activity of Selected Oxazolone Derivatives [7]
| Compound | IC₅₀ (µM) |
| (2-Methyl-4-[E,2Z)-3-phenyl-2-propenyliden]-1,3-oxazol-5(4H)-one) | 1.23 ± 0.37 |
| Compound 4 (structure not specified in abstract) | 3.11 ± 0.95 |
| Compound 5 (structure not specified in abstract) | 3.51 ± 0.25 |
| Compound 6 (structure not specified in abstract) | 3.23 ± 0.66 |
| Compound 8 (structure not specified in abstract) | 2.15 ± 0.75 |
| L-mimosine (Standard) | 3.68 ± 0.02 |
| Kojic acid (Standard) | 16.67 ± 0.52 |
Table 2: Antibacterial Activity of Selected Oxazolone Derivatives [8]
| Compound | Test Organism | Zone of Inhibition (mm) | % Inhibition |
| O₂ | Staphylococcus aureus | 15 | 80% |
| O₂ | Bacillus subtilis | >10 | 70% |
| O₃ | Escherichia coli | 18 | 80% |
| O₂ | Escherichia coli | >14 | 70% |
Experimental Protocols
Detailed methodologies are crucial for the synthesis and biological evaluation of oxazolone derivatives.
General Synthesis of 4-Arylidene-2-phenyl-5-oxazolones (Erlenmeyer-Plöchl Reaction)
A common method for synthesizing unsaturated oxazolones is the Erlenmeyer-Plöchl reaction.[9]
-
Reactants: Hippuric acid (N-benzoyl glycine), an appropriate aromatic aldehyde, acetic anhydride, and a weak base such as sodium acetate.[5]
-
Procedure:
-
A mixture of hippuric acid, the aromatic aldehyde, sodium acetate, and acetic anhydride is heated, typically for 1-2 hours.[5]
-
The reaction mixture is then cooled, and the product is precipitated by the addition of a non-solvent like ethanol or cold water.[5]
-
The crude product is collected by filtration and purified by recrystallization from a suitable solvent (e.g., ethanol or benzene).[10]
-
-
Characterization: The structure and purity of the synthesized compounds are confirmed using techniques such as melting point determination, thin-layer chromatography (TLC), infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy.[5][10]
Antimicrobial Activity Assay (Agar Well/Disk Diffusion Method)
The antimicrobial activity of synthesized oxazolone derivatives is frequently assessed using diffusion methods.[8][10]
-
Preparation of Media: A suitable agar medium (e.g., Mueller-Hinton Agar for bacteria) is prepared, sterilized, and poured into petri dishes.[8]
-
Inoculation: The surface of the agar is uniformly inoculated with a standardized suspension of the test microorganism.
-
Application of Compounds:
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Measurement: The diameter of the zone of inhibition (the clear area around the disk or well where microbial growth is inhibited) is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.[8]
Visualizations
General Experimental Workflow for Synthesis and Evaluation of Oxazolone Derivatives
Caption: A typical workflow for the synthesis, characterization, and biological evaluation of oxazolone derivatives.
Postulated Anti-inflammatory Signaling Pathway Modulation by Oxazolone Derivatives
Caption: A simplified diagram illustrating the potential inhibition of the COX pathway by an oxazolone derivative.
References
- 1. ajrconline.org [ajrconline.org]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. sphinxsai.com [sphinxsai.com]
- 4. researchgate.net [researchgate.net]
- 5. ijceronline.com [ijceronline.com]
- 6. qspace.qu.edu.qa [qspace.qu.edu.qa]
- 7. Oxazolones: new tyrosinase inhibitors; synthesis and their structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, Characterization and Biological Evaluation of Oxazolone Derivatives - IJPRS [ijprs.com]
- 9. researchgate.net [researchgate.net]
- 10. crpsonline.com [crpsonline.com]
The Enigmatic Core: A Technical Guide to the Structure-Activity Relationship of 4-Methyl-5-(4-pyridinyl)-2(3H)-oxazolone
For researchers, scientists, and professionals in drug development, understanding the intricate relationship between a molecule's structure and its biological activity is paramount. This guide delves into the core of the 4-Methyl-5-(4-pyridinyl)-2(3H)-oxazolone scaffold, a heterocyclic entity with potential pharmacological significance. While specific quantitative structure-activity relationship (SAR) data for this exact compound remains limited in publicly available literature, this document synthesizes the broader knowledge of the oxazolone class to provide a foundational understanding of its chemistry, potential biological activities, and the general principles governing its SAR.
The Oxazolone Scaffold: A Hub of Diverse Biological Activity
The oxazolone ring system, a five-membered heterocycle containing oxygen and nitrogen, is a privileged scaffold in medicinal chemistry.[1] Oxazolone derivatives are known to exhibit a wide array of pharmacological properties, including antimicrobial, anti-inflammatory, anticancer, and tyrosinase inhibitory activities.[1][2] The biological activity is often dictated by the nature and position of substituents on the oxazolone core.[1]
Synthesis of this compound and its Analogs
The primary route for the synthesis of 4-substituted-5-aryl-2(3H)-oxazolones is the Erlenmeyer-Plochl reaction.[1] This involves the condensation of an N-acylglycine with an aldehyde or ketone in the presence of a dehydrating agent, typically acetic anhydride, and a base such as sodium acetate.
For the synthesis of the title compound, this compound, a potential synthetic route would involve the reaction of N-acetylglycine with 4-acetylpyridine. The general workflow for such a synthesis is depicted below.
Figure 1. General synthetic workflow for this compound.
Experimental Protocol: General Erlenmeyer-Plochl Reaction
A typical experimental procedure for the synthesis of 4-alkylidene-5(4H)-oxazolones is as follows:
-
A mixture of N-acylglycine (1 equivalent), an aldehyde or ketone (1 equivalent), acetic anhydride (2-3 equivalents), and anhydrous sodium acetate (1 equivalent) is prepared.
-
The mixture is heated, often under reflux, for a period ranging from a few minutes to several hours, depending on the reactivity of the substrates.[1]
-
The reaction progress is monitored by an appropriate method, such as thin-layer chromatography.
-
Upon completion, the reaction mixture is cooled, and the product is typically precipitated by the addition of a non-solvent like ethanol or water.
-
The crude product is then collected by filtration, washed, and purified by recrystallization or column chromatography.
Structure-Activity Relationship (SAR) of Oxazolone Derivatives
While specific SAR data for this compound is not available, general SAR principles for the broader oxazolone class have been established through various studies.
Table 1: General Structure-Activity Relationships of Oxazolone Derivatives
| Position of Substitution | Influence on Biological Activity | Example Activities |
| C-2 Position | The substituent at the C-2 position significantly impacts the molecule's biological profile. Electron-donating groups on a phenyl ring at C-2 have been shown to decrease the rate of oxazolone ring-opening.[1] | Tyrosinase Inhibition, Antimicrobial |
| C-4 Position | The C-4 position is crucial for various biological activities. The presence of an aliphatic double bond and specific residues, such as a cinnamoyl group, can be essential for tyrosinase inhibitory action.[1] | Tyrosinase Inhibition, Anticancer |
| C-5 Position | The nature of the aryl or alkyl group at the C-5 position influences the overall lipophilicity and steric properties of the molecule, which in turn affects its interaction with biological targets. The presence of a pyridinyl ring, as in the title compound, introduces a basic nitrogen atom that can participate in hydrogen bonding and alter solubility. | General modulation of activity |
It is important to note that these are general trends, and the specific activity of any given compound is a result of the interplay between all substituents and the overall molecular architecture.
Potential Biological Targets and Signaling Pathways
Given the reported anti-inflammatory activity of some oxazolone derivatives, a hypothetical signaling pathway that could be modulated by a compound like this compound is the NF-κB signaling cascade. This pathway is a key regulator of inflammation.
References
Navigating the Synthesis and Potential of 4-Methyl-5-(4-pyridinyl)-2(3H)-oxazolone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Methyl-5-(4-pyridinyl)-2(3H)-oxazolone is a heterocyclic compound of interest in medicinal chemistry due to its structural relation to other biologically active oxazolone derivatives. While direct commercial availability of this specific molecule is limited, this technical guide provides a comprehensive overview of established synthetic routes for related oxazolone scaffolds, their general biological activities, and the experimental protocols necessary for their preparation and evaluation. This document serves as a foundational resource for researchers aiming to synthesize and investigate the therapeutic potential of this compound and its analogs.
Commercial Availability
Synthetic Strategies for Oxazolone Derivatives
The synthesis of oxazolone cores is well-documented in chemical literature. The most common and versatile method is the Erlenmeyer-Plöchl reaction. This reaction and its variations provide a basis for the potential synthesis of this compound.
The Erlenmeyer-Plöchl Reaction: A General Protocol
The Erlenmeyer-Plöchl synthesis involves the condensation of an N-acylglycine with an aldehyde or ketone in the presence of a dehydrating agent, typically acetic anhydride, and a base catalyst such as sodium acetate.[1][2]
A plausible synthetic approach for the title compound would involve the reaction of N-acetylglycine with isonicotinaldehyde (pyridine-4-carboxaldehyde).
Experimental Protocol: General Erlenmeyer-Plöchl Synthesis of 4-Aryl-2-methyloxazol-5(4H)-ones [1][2]
-
Reaction Setup: A mixture of N-acetylglycine (1 equivalent), the desired aromatic aldehyde (1 equivalent, in this case, isonicotinaldehyde), and anhydrous sodium acetate (1.5 equivalents) in acetic anhydride (3-5 equivalents) is prepared in a round-bottom flask equipped with a reflux condenser.
-
Heating: The reaction mixture is heated at 100°C for 1-2 hours with constant stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, the reaction mixture is cooled to room temperature and then poured into ice-cold water with vigorous stirring.
-
Isolation: The precipitated solid product is collected by vacuum filtration, washed thoroughly with cold water and then with a small amount of cold ethanol to remove impurities.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water.
Table 1: Summary of Reagents and Conditions for a General Erlenmeyer-Plöchl Reaction
| Reagent/Parameter | Role | Typical Molar Ratio/Value |
| N-acetylglycine | Reactant | 1 eq |
| Aromatic Aldehyde | Reactant | 1 eq |
| Acetic Anhydride | Dehydrating Agent & Solvent | 3-5 eq |
| Sodium Acetate | Base Catalyst | 1.5 eq |
| Reaction Temperature | - | 100 °C |
| Reaction Time | - | 1-2 hours |
Alternative Synthetic Approaches
Modern variations of the Erlenmeyer-Plöchl reaction aim to improve yields, reduce reaction times, and employ milder conditions. These include microwave-assisted synthesis and the use of different catalysts.[3]
Experimental Protocol: Microwave-Assisted Synthesis of 4-Arylidene-2-phenyloxazol-5(4H)-ones [3]
-
Reactant Mixture: Hippuric acid (or N-acetylglycine) and an equimolar amount of the aryl aldehyde are mixed in acetic anhydride.
-
Microwave Irradiation: The mixture is subjected to microwave irradiation at a specified power (e.g., 180-300 W) for a short duration (e.g., 2-5 minutes).
-
Isolation and Purification: The work-up and purification steps are similar to the conventional method described above.
Potential Biological Significance and Signaling Pathways
While no specific biological data exists for this compound, the broader class of oxazolone derivatives has been reported to exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4]
Some oxazolone derivatives have been investigated as inhibitors of specific enzymes, such as tyrosinase and cyclooxygenase (COX).[5] For instance, certain 4,5-diphenyloxazolone derivatives have been evaluated as selective COX-2 inhibitors.[5] The inhibitory mechanism of these compounds often involves binding to the active site of the target enzyme, thereby blocking its catalytic activity.
Below is a generalized diagram illustrating a potential mechanism of action for an oxazolone derivative as an enzyme inhibitor.
Caption: Generalized Enzyme Inhibition by an Oxazolone Derivative.
Characterization of Oxazolone Derivatives
Synthesized oxazolone compounds are typically characterized using a variety of spectroscopic techniques to confirm their structure and purity.
Table 2: Spectroscopic Data for a Representative Oxazolone Derivative (4-Benzylidene-2-methyloxazol-5(4H)-one) [6]
| Spectroscopic Technique | Key Features and Expected Values |
| Infrared (IR) Spectroscopy | Strong C=O stretching vibration around 1780-1820 cm⁻¹ (lactone).C=N stretching vibration around 1650-1670 cm⁻¹. |
| ¹H NMR Spectroscopy | Signals corresponding to the methyl protons (singlet).Signals for the aromatic protons of the benzylidene group.A singlet for the vinylic proton. |
| ¹³C NMR Spectroscopy | Carbonyl carbon signal in the range of 165-175 ppm.Signals for the carbons of the aromatic ring and the double bond. |
| Mass Spectrometry (MS) | Molecular ion peak corresponding to the calculated molecular weight. |
Experimental and Logical Workflows
The process from conceptualization to the biological evaluation of a novel oxazolone derivative follows a structured workflow.
Caption: Workflow for Synthesis and Evaluation of Oxazolone Derivatives.
Conclusion
While this compound is not a commercially available compound, this guide provides the essential theoretical and practical framework for its synthesis and potential biological evaluation. By leveraging established protocols for oxazolone synthesis and drawing parallels from structurally related bioactive molecules, researchers are well-equipped to explore the chemical and pharmacological landscape of this novel compound. The provided experimental details and workflows offer a clear path for the investigation of this and other new oxazolone derivatives in the pursuit of novel therapeutic agents.
References
- 1. crpsonline.com [crpsonline.com]
- 2. Synthesis of New 4(3H)-Quinazolinone Derivatives Using 5(4H)-Oxazolones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. researchgate.net [researchgate.net]
- 5. 5-(4H)-Oxazolones and Their Benzamides as Potential Bioactive Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5(4H)-Oxazolone, 2-methyl-4-(phenylmethylene)- [webbook.nist.gov]
In-Depth Technical Guide: 4-Methyl-5-(4-pyridinyl)-2(3H)-oxazolone
An Essential Resource for Researchers in Drug Discovery and Development
Abstract
This technical guide provides a comprehensive overview of 4-Methyl-5-(4-pyridinyl)-2(3H)-oxazolone, a heterocyclic compound of interest in medicinal chemistry. This document details its chemical and physical properties, a representative synthetic protocol, and its potential biological activity as an inhibitor of p38 mitogen-activated protein kinase (MAPK). Included are detailed experimental methodologies for assessing its inhibitory action and visualizations of the pertinent signaling pathway and experimental workflow. This guide is intended for researchers, scientists, and professionals in the field of drug development.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value |
| CAS Number | 132338-12-6 |
| IUPAC Name | 4-methyl-5-(pyridin-4-yl)-1,3-oxazol-2(3H)-one |
| Molecular Formula | C₁₀H₈N₂O₂ |
| Molecular Weight | 188.18 g/mol |
| Appearance | Off-white to pale yellow solid (predicted) |
| Solubility | Soluble in DMSO and methanol (predicted) |
| Melting Point | Not determined |
Synthesis Protocol: Erlenmeyer-Plochl Reaction
The synthesis of this compound can be achieved via a modification of the Erlenmeyer-Plochl reaction. This method involves the condensation of an N-acylglycine with an aldehyde in the presence of acetic anhydride and a weak base.
Materials:
-
N-Acetylglycine
-
Pyridine-4-carboxaldehyde (Isonicotinaldehyde)
-
Acetic anhydride
-
Anhydrous sodium acetate
-
Ethanol
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
A mixture of N-acetylglycine (1 equivalent), pyridine-4-carboxaldehyde (1 equivalent), and anhydrous sodium acetate (1.5 equivalents) in acetic anhydride (3 equivalents) is heated at 100°C for 2 hours with constant stirring.
-
The reaction mixture is then cooled to room temperature and poured into ice-cold water.
-
The resulting precipitate is collected by vacuum filtration and washed with cold ethanol to yield the crude product.
-
The crude product is purified by recrystallization from ethanol or by column chromatography on silica gel using a mixture of dichloromethane and methanol as the eluent.
-
The structure of the final product is confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Biological Activity and Potential Mechanism of Action
Oxazolone derivatives are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][2] The presence of the pyridinyl moiety in this compound suggests its potential as a kinase inhibitor. Specifically, it is hypothesized to be an inhibitor of p38 mitogen-activated protein kinase (MAPK).
The p38 MAPK signaling pathway is a key cascade in the cellular response to external stressors such as inflammatory cytokines, UV radiation, and osmotic shock.[3][4][5] This pathway is involved in a variety of cellular processes including inflammation, apoptosis, cell differentiation, and cell cycle regulation.[4] Inhibition of p38 MAPK is a promising therapeutic strategy for a number of inflammatory diseases and cancers.[6][7]
The proposed mechanism of action for this compound involves binding to the ATP-binding pocket of p38 MAPK, thereby preventing the phosphorylation of its downstream targets and inhibiting the signaling cascade.[8]
p38 MAPK Signaling Pathway
Caption: p38 MAPK Signaling Pathway Inhibition.
Experimental Protocols
In Vitro p38α MAPK Inhibition Assay
This protocol describes a method for determining the in vitro inhibitory activity of this compound against the p38α MAPK enzyme.[9][10][11]
Materials:
-
Recombinant human p38α MAPK enzyme
-
ATF2 (Activating Transcription Factor 2) substrate
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
This compound (test compound)
-
SB203580 (positive control inhibitor)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. The final DMSO concentration in the assay should be ≤1%.
-
Enzyme and Substrate Preparation: Dilute the p38α MAPK enzyme and ATF2 substrate in the assay buffer to the desired concentrations.
-
Assay Reaction:
-
Add 1 µL of the diluted compound or control to the wells of a 384-well plate.
-
Add 2 µL of the diluted p38α MAPK enzyme to each well.
-
Initiate the kinase reaction by adding 2 µL of a mixture of ATF2 substrate and ATP.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and measure the luminescence. Incubate for 30 minutes at room temperature.
-
-
Data Analysis: Measure the luminescence using a plate reader. The IC₅₀ value is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.
Experimental Workflow: p38α MAPK Inhibition Assay
Caption: Workflow for p38α MAPK Inhibition Assay.
Quantitative Data
The following table presents hypothetical quantitative data for the inhibition of p38α MAPK by this compound, for illustrative purposes. Actual experimental data would need to be generated following the protocol above.
| Compound | IC₅₀ (µM) |
| This compound | 0.5 (Hypothetical) |
| SB203580 (Control) | 0.3 |
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. p38 mitogen-activated protein kinases - Wikipedia [en.wikipedia.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. embopress.org [embopress.org]
- 8. researchgate.net [researchgate.net]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. promega.com [promega.com]
Methodological & Application
Application Notes and Protocols for 4-Methyl-5-(4-pyridinyl)-2(3H)-oxazolone in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methyl-5-(4-pyridinyl)-2(3H)-oxazolone, also known by its developmental code MDL 27044, is a small molecule inhibitor of protein kinases with demonstrated anti-angiogenic properties.[1] These application notes provide detailed protocols for utilizing this compound in cell culture settings to investigate its effects on angiogenesis and protein kinase activity. The primary cellular model for these studies is Human Umbilical Vein Endothelial Cells (HUVECs), a foundational cell line in angiogenesis research.
Compound Information:
| Property | Value |
| IUPAC Name | This compound |
| Synonym | MDL 27044 |
| CAS Number | 132338-12-6 |
| Molecular Formula | C10H8N2O2 |
| Primary Activity | Anti-angiogenesis, Protein Kinase Inhibitor |
| Target Class | Protein Kinase C (PKC), Protein Kinase A (PKA) |
Mechanism of Action and Biological Activity
This compound functions as an inhibitor of cellular protein kinases, including Protein Kinase C (PKC) and Protein Kinase A (PKA).[1] Its anti-angiogenic effects are attributed to this kinase inhibition, which disrupts critical processes in the formation of new blood vessels. Specifically, it has been shown to inhibit the formation of capillary-like tube structures by endothelial cells in vitro.[1]
Angiogenesis is a multi-step process involving endothelial cell proliferation, migration, and differentiation. Protein kinases like PKC and PKA are crucial signaling molecules in these pathways. By inhibiting these kinases, this compound interferes with the signaling cascades that drive angiogenesis.
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound (MDL 27044) and a more potent analog, MDL 27032, for comparison.
| Compound | Assay | Cell Line | IC50 Value | Reference |
| This compound (MDL 27044) | Capillary-like Tube Formation by HUVECs | HUVEC | > 100 µM | [1] |
| 4-Propyl-5-(4-pyridinyl)-2(3H)-oxazolone (MDL 27032) | Capillary-like Tube Formation by HUVECs | HUVEC | 50 µM | [1] |
Experimental Protocols
Preparation of Stock Solutions
It is recommended to prepare a high-concentration stock solution of this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
-
Protocol:
-
Weigh the desired amount of the compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve a stock concentration of 10-100 mM.
-
Vortex thoroughly until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
In Vitro Angiogenesis Assay: Endothelial Cell Tube Formation
This protocol details the assessment of the anti-angiogenic potential of this compound by evaluating its effect on the formation of capillary-like structures by HUVECs on a basement membrane matrix.
-
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (e.g., EGM-2)
-
Basement membrane matrix (e.g., Matrigel®)
-
96-well cell culture plates
-
This compound stock solution
-
Vehicle control (DMSO)
-
Calcein AM or other suitable fluorescent dye for visualization
-
-
Protocol:
-
Thaw the basement membrane matrix on ice overnight in a 4°C refrigerator.
-
On the day of the experiment, pipette 50 µL of the cold, liquid basement membrane matrix into each well of a pre-chilled 96-well plate.
-
Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify.
-
Harvest HUVECs and resuspend them in a basal medium (e.g., EBM-2) at a density of 1-2 x 10^5 cells/mL.
-
Prepare serial dilutions of this compound in the basal medium. A suggested starting concentration range is 10-200 µM. Also, prepare a vehicle control with the same final concentration of DMSO.
-
Add 100 µL of the HUVEC suspension to each well of the 96-well plate containing the solidified matrix.
-
Immediately add 100 µL of the compound dilutions or vehicle control to the respective wells.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.
-
After incubation, carefully remove the medium and wash the cells with PBS.
-
Stain the cells with Calcein AM or another suitable dye according to the manufacturer's instructions to visualize the tube network.
-
Image the tube formation in each well using a fluorescence microscope.
-
Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).
-
Protein Kinase Activity Assay (General Protocol)
To confirm the inhibitory effect of this compound on PKC and PKA, a cell-free kinase assay can be performed. This can be done using commercially available assay kits.
-
Materials:
-
Recombinant human PKC and PKA enzymes
-
Specific substrates for PKC and PKA
-
ATP
-
Kinase assay buffer
-
This compound stock solution
-
A detection system (e.g., ADP-Glo™, LanthaScreen™, etc.)
-
Microplate reader compatible with the detection system
-
-
Protocol:
-
Prepare serial dilutions of this compound in the kinase assay buffer.
-
In a suitable microplate, add the kinase, its specific substrate, and the compound dilutions or vehicle control.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at the recommended temperature and for the specified time according to the kit manufacturer's protocol.
-
Stop the reaction and add the detection reagent.
-
Measure the signal (e.g., luminescence, fluorescence) using a microplate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
-
Safety Precautions
-
This compound is intended for research use only.
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling the compound.
-
Handle the compound in a well-ventilated area or a chemical fume hood.
-
Consult the Safety Data Sheet (SDS) for detailed safety information.
References
Application Notes and Protocol: In Vivo Evaluation of 4-Methyl-5-(4-pyridinyl)-2(3H)-oxazolone
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the in vivo evaluation of the anti-inflammatory properties of 4-Methyl-5-(4-pyridinyl)-2(3H)-oxazolone, hereafter referred to as MPO-454. The putative mechanism of action for MPO-454 is the inhibition of the p38 mitogen-activated protein kinase (MAPK) signaling pathway, a key regulator of pro-inflammatory cytokine production.[1][2] This protocol utilizes the carrageenan-induced paw edema model in rats, a standard and reproducible model of acute inflammation, to assess the efficacy of MPO-454.[3][4][5] Included are methodologies for an in vitro enzyme inhibition assay, the in vivo anti-inflammatory model, data presentation tables, and diagrams illustrating the signaling pathway and experimental workflows.
Putative Signaling Pathway: p38 MAPK Inhibition
The p38 MAPK signaling cascade is a crucial pathway involved in cellular responses to inflammatory stimuli.[2][6] Environmental stresses and inflammatory cytokines activate a series of upstream kinases (MAP3Ks and MAP2Ks), which in turn phosphorylate and activate p38 MAPK.[1][7] Activated p38 MAPK phosphorylates downstream targets, leading to the transcriptional and translational upregulation of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[1][8] MPO-454 is hypothesized to be a selective inhibitor of p38α MAPK, thereby preventing the downstream signaling that leads to cytokine production and inflammation.
Caption: Putative p38 MAPK signaling pathway and the inhibitory action of MPO-454.
Experimental Protocols
Protocol 1: In Vitro p38α MAPK Enzyme Inhibition Assay
This protocol is designed to confirm the direct inhibitory effect of MPO-454 on p38α MAPK activity.
Methodology:
-
Reagents: Recombinant human p38α enzyme, ATP, and a specific substrate peptide (e.g., ATF2).
-
Compound Preparation: Prepare a 10 mM stock solution of MPO-454 in 100% DMSO. Perform serial dilutions in assay buffer to achieve final concentrations ranging from 1 nM to 100 µM.
-
Assay Procedure:
-
Add 5 µL of diluted MPO-454 or control (SB203580, a known p38 inhibitor) to the wells of a 384-well plate.[9]
-
Add 10 µL of the p38α enzyme and substrate mixture to each well and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 10 µL of ATP solution.
-
Incubate for 60 minutes at 30°C.
-
Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., luminescence-based kinase assay).
-
-
Data Analysis: Calculate the percentage of inhibition for each concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.
Protocol 2: In Vivo Carrageenan-Induced Paw Edema in Rats
This protocol assesses the anti-inflammatory efficacy of MPO-454 in a model of acute, localized inflammation.[10][11]
Methodology:
-
Animals: Male Wistar rats (180-220 g). Animals should be acclimatized for at least 7 days before the experiment.
-
Materials:
-
Test Compound Preparation and Administration:
-
Prepare a homogenous suspension of MPO-454 and Celecoxib in the vehicle solution.
-
Administer the compounds orally (p.o.) or intraperitoneally (i.p.) at doses of 3, 10, and 30 mg/kg, 60 minutes before the carrageenan injection.[12]
-
The control group receives an equivalent volume of the vehicle.
-
-
Induction of Inflammation:
-
Measure the basal volume of the right hind paw of each rat (V0) using a plethysmometer.
-
Inject 100 µL of 1% carrageenan solution into the sub-plantar surface of the right hind paw.[10]
-
-
Measurement of Paw Edema:
-
Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection (Vt).[10]
-
-
Data Analysis:
-
Calculate the paw edema (mL) at each time point: Edema = Vt - V0.
-
Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula:
-
% Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] * 100
-
-
Caption: Experimental workflow for the carrageenan-induced paw edema model.
Data Presentation
Quantitative data should be summarized for clear interpretation and comparison.
Table 1: In Vitro Inhibitory Activity of MPO-454 against p38 MAPK Isoforms
| Compound | p38α IC50 (nM) | p38β IC50 (nM) | p38γ IC50 (nM) | p38δ IC50 (nM) |
| MPO-454 | 45 | 75 | > 10,000 | > 10,000 |
| SB203580 | 50 | 500 | > 10,000 | > 10,000 |
Data are hypothetical and for illustrative purposes.
Table 2: Effect of MPO-454 on Carrageenan-Induced Paw Edema in Rats (at 3 hours)
| Treatment Group | Dose (mg/kg, p.o.) | Paw Edema (mL) ± SEM | % Inhibition |
| Vehicle Control | - | 0.85 ± 0.06 | - |
| MPO-454 | 3 | 0.64 ± 0.05 | 24.7% |
| MPO-454 | 10 | 0.45 ± 0.04 | 47.1% |
| MPO-454 | 30 | 0.28 ± 0.03 | 67.1% |
| Celecoxib | 30 | 0.35 ± 0.04 | 58.8% |
Data are representative of typical results and are for illustrative purposes.[14][15]
Logical Relationship: From Target Engagement to In Vivo Efficacy
The successful outcome of this protocol relies on the logical connection between the compound's molecular action and its physiological effect. MPO-454 must first engage its target (in vitro activity) to produce a downstream cellular effect, which ultimately translates to a measurable reduction in the signs of inflammation (in vivo activity).
Caption: Logical flow from molecular target inhibition to in vivo anti-inflammatory effect.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. assaygenie.com [assaygenie.com]
- 3. inotiv.com [inotiv.com]
- 4. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 5. researchgate.net [researchgate.net]
- 6. Mechanisms and functions of p38 MAPK signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. invivogen.com [invivogen.com]
- 10. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
- 12. Celecoxib inhibits acute edema and inflammatory biomarkers through peroxisome proliferator-activated receptor-γ in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Anti-nociceptive and Anti-inflammatory Activities of Asparacosin A Involve Selective Cyclooxygenase 2 and Inflammatory Cytokines Inhibition: An in-vitro, in-vivo, and in-silico Approach [frontiersin.org]
- 14. Celecoxib inhibits acute edema and inflammatory biomarkers through peroxisome proliferator-activated receptor-γ in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols: Determining the Optimal Concentration of 4-Methyl-5-(4-pyridinyl)-2(3H)-oxazolone for Western Blot Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methyl-5-(4-pyridinyl)-2(3H)-oxazolone is a heterocyclic small molecule compound belonging to the oxazolone family. Compounds of this class are noted for a wide range of biological activities, including roles as anti-inflammatory, anticancer, and antimicrobial agents. Structurally similar compounds containing a pyridinyl ring have been identified as potent inhibitors of various protein kinases. Given its chemical structure, this compound is a candidate for investigation as a modulator of cellular signaling pathways, particularly those driven by stress-activated protein kinases.
One such critical pathway is the p38 Mitogen-Activated Protein Kinase (MAPK) signaling cascade. This pathway is a key regulator of cellular responses to inflammatory cytokines and environmental stress. Dysregulation of the p38 MAPK pathway is implicated in numerous diseases, making it a prime target for therapeutic intervention. Western Blotting is a fundamental technique to study the activation state of this pathway by detecting the phosphorylation of key proteins like p38 MAPK.
These application notes provide a detailed protocol for utilizing Western Blotting to determine the optimal concentration of this compound for studying its effects on a relevant signaling pathway, using the p38 MAPK cascade as an exemplary target.
Data Presentation
Table 1: Reagents for Cell Culture and Treatment
| Reagent | Supplier | Catalog Number |
| DMEM, high glucose | Gibco | 11965092 |
| Fetal Bovine Serum (FBS) | Gibco | 26140079 |
| Penicillin-Streptomycin | Gibco | 15140122 |
| Trypsin-EDTA (0.25%) | Gibco | 25200056 |
| Phosphate-Buffered Saline (PBS) | Gibco | 10010023 |
| This compound | (Specify Source) | (Specify Cat. No.) |
| Anisomycin (p38 MAPK activator) | Cell Signaling Tech | 2222 |
| DMSO (Vehicle Control) | Sigma-Aldrich | D2650 |
Table 2: Reagents for Western Blotting
| Reagent | Supplier | Catalog Number |
| RIPA Lysis and Extraction Buffer | Thermo Fisher | 89900 |
| Protease Inhibitor Cocktail | Roche | 11836170001 |
| Phosphatase Inhibitor Cocktail | Roche | 4906845001 |
| BCA Protein Assay Kit | Thermo Fisher | 23225 |
| Laemmli Sample Buffer (4X) | Bio-Rad | 1610747 |
| 4-20% Mini-PROTEAN TGX Precast Gels | Bio-Rad | 4561096 |
| Tris/Glycine/SDS Buffer (10X) | Bio-Rad | 1610732 |
| Trans-Blot Turbo Mini PVDF Transfer Packs | Bio-Rad | 1704156 |
| EveryBlot Blocking Buffer | Bio-Rad | 12010020 |
| Tris-Buffered Saline with Tween 20 (TBST) | Cell Signaling Tech | 9997 |
| Phospho-p38 MAPK (Thr180/Tyr182) Ab | Cell Signaling Tech | 9211 |
| p38 MAPK Antibody | Cell Signaling Tech | 9212 |
| Anti-rabbit IgG, HRP-linked Antibody | Cell Signaling Tech | 7074 |
| Clarity Western ECL Substrate | Bio-Rad | 1705061 |
Table 3: Example Dose-Response Data for Optimal Concentration Determination
| Treatment Concentration (µM) of this compound | Anisomycin (25 ng/mL) | Phospho-p38 (Relative Intensity) | Total p38 (Relative Intensity) | Ratio (Phospho-p38 / Total p38) |
| 0 (Vehicle) | - | 0.10 | 1.00 | 0.10 |
| 0 (Vehicle) | + | 1.00 | 1.02 | 0.98 |
| 0.1 | + | 0.95 | 1.01 | 0.94 |
| 1.0 | + | 0.65 | 0.99 | 0.66 |
| 5.0 | + | 0.25 | 1.03 | 0.24 |
| 10.0 | + | 0.12 | 0.98 | 0.12 |
| 25.0 | + | 0.09 | 0.55 | 0.16 |
| 50.0 | + | 0.08 | 0.21 | 0.38 |
Note: The optimal concentration range in this example would be 5-10 µM, as it shows significant inhibition of p38 phosphorylation without a substantial decrease in total p38 levels, which could indicate off-target effects or cytotoxicity at higher concentrations (25-50 µM).
Experimental Protocols
Protocol 1: Dose-Response Experiment to Determine Optimal Concentration
This protocol is designed to identify the effective concentration range of this compound for inhibiting a target pathway, such as p38 MAPK activation.
-
Cell Seeding: Plate a suitable cell line (e.g., HeLa or RAW 264.7) in 6-well plates at a density that will result in 80-90% confluency on the day of the experiment.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. From this stock, prepare a series of working solutions by serial dilution.
-
Pre-treatment with Compound: The following day, replace the culture medium with fresh medium containing the desired concentrations of this compound (e.g., 0.1, 1.0, 5.0, 10.0, 25.0, 50.0 µM). Include a vehicle-only (DMSO) control. Incubate for 1-2 hours at 37°C.
-
Pathway Activation: To activate the p38 MAPK pathway, add a known agonist such as Anisomycin (final concentration 25 ng/mL) to the wells.[1] Leave one vehicle-treated well unstimulated as a negative control. Incubate for 30 minutes at 37°C.
-
Cell Lysis: Aspirate the media and wash the cells twice with ice-cold PBS. Add 100 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Lysate Preparation: Incubate the lysates on ice for 30 minutes with periodic vortexing. Centrifuge at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a fresh tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
Proceed to Western Blot: Use the results of this dose-response experiment to select the optimal concentration for subsequent, more detailed studies. The optimal concentration should provide a significant effect on the target (e.g., inhibition of phosphorylation) without causing significant cell death or non-specific effects.
Protocol 2: Standard Western Blot for p38 MAPK Pathway Analysis
-
Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add 4X Laemmli sample buffer to a final concentration of 1X and boil at 95°C for 5 minutes.
-
Gel Electrophoresis: Load 20-30 µg of protein per lane into a 4-20% precast polyacrylamide gel. Include a molecular weight marker in one lane. Run the gel at 150V for approximately 1 hour, or until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane using a semi-dry or wet transfer system. For the Bio-Rad Trans-Blot Turbo, use the pre-set "Mixed MW" program (7 minutes).
-
Blocking: Following transfer, wash the membrane briefly with TBST. Incubate the membrane in blocking buffer for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Dilute the primary antibodies (e.g., Phospho-p38 MAPK and Total p38 MAPK) in blocking buffer at the manufacturer's recommended dilution (typically 1:1000). Incubate the membrane in the primary antibody solution overnight at 4°C with gentle shaking.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Dilute the HRP-conjugated secondary antibody in blocking buffer (typically 1:2000 to 1:5000). Incubate the membrane for 1 hour at room temperature with gentle agitation.
-
Final Washes: Repeat the washing step (step 6) to remove unbound secondary antibody.
-
Detection: Prepare the ECL chemiluminescent substrate according to the manufacturer's instructions. Incubate the membrane with the substrate for 1-5 minutes.
-
Imaging: Capture the chemiluminescent signal using a digital imager or X-ray film.
-
Data Analysis: Quantify the band intensities using image analysis software. To determine the effect of the compound, calculate the ratio of the phosphorylated protein to the total protein for each sample.
Visualizations
Caption: Hypothesized inhibition of the p38 MAPK signaling pathway by this compound.
Caption: Experimental workflow for determining the optimal concentration of a compound using Western Blot.
References
Application Notes and Protocols for 4-Methyl-5-(4-pyridinyl)-2(3H)-oxazolone in Kinase Inhibitor Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methyl-5-(4-pyridinyl)-2(3H)-oxazolone is a heterocyclic small molecule that has emerged as a compound of interest in the field of kinase inhibitor discovery. Its structural resemblance to known pyridinyl-imidazole and related heterocyclic inhibitors suggests its potential as an inhibitor of protein kinases, particularly within the Mitogen-Activated Protein Kinase (MAPK) family. The p38 MAPKs are key regulators of cellular responses to inflammatory cytokines and environmental stress, making them attractive therapeutic targets for a range of inflammatory diseases, autoimmune disorders, and certain cancers.
These application notes provide a comprehensive overview of the use of this compound in kinase inhibitor screening assays. The document includes representative quantitative data for analogous compounds, detailed experimental protocols for common kinase screening platforms, and visual diagrams of the relevant signaling pathway and experimental workflows.
Data Presentation: Inhibitory Activity of Related Oxazolone Analogs against p38α MAPK
| Compound ID | Structure | R1 | R2 | p38α IC50 (µM)[1] |
| 3a | 2,4-diphenyl-3-(pyridin-4-yl)-1,2,4-oxadiazolidin-5-one | Phenyl | Phenyl | >10 |
| 3b | 2-benzyl-4-phenyl-3-(pyridin-4-yl)-1,2,4-oxadiazolidin-5-one | Phenyl | Benzyl | 5.1 |
| 3c | 2-(4-fluorobenzyl)-4-phenyl-3-(pyridin-4-yl)-1,2,4-oxadiazolidin-5-one | Phenyl | 4-Fluorobenzyl | 2.5 |
| 3d | 2-(4-chlorobenzyl)-4-phenyl-3-(pyridin-4-yl)-1,2,4-oxadiazolidin-5-one | Phenyl | 4-Chlorobenzyl | 1.1 |
| 3e | 2-benzyl-4-(4-fluorophenyl)-3-(pyridin-4-yl)-1,2,4-oxadiazolidin-5-one | 4-Fluorophenyl | Benzyl | 0.15 |
| 3f | 2-benzyl-4-(4-nitrophenyl)-3-(pyridin-4-yl)-1,2,4-oxadiazolidin-5-one | 4-Nitrophenyl | Benzyl | 0.08 |
Signaling Pathway
The p38 MAPK signaling pathway is a critical cascade involved in cellular stress responses and inflammation. The diagram below illustrates the canonical activation pathway.
References
Application Notes and Protocols for 4-Methyl-5-(4-pyridinyl)-2(3H)-oxazolone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of stock solutions of 4-Methyl-5-(4-pyridinyl)-2(3H)-oxazolone, a heterocyclic compound of interest in drug discovery and chemical biology research. The following sections offer guidance on solvent selection, solution preparation, storage, and a discussion of potential biological targets based on structurally related molecules.
Compound Information
Structure:
Chemical Formula: C₉H₈N₂O₂ Molecular Weight: 176.17 g/mol CAS Number: 132338-12-6
Quantitative Data Summary
A summary of the key quantitative data for this compound is provided in the table below. Please note that solubility data is based on general observations for oxazolone derivatives and should be experimentally verified for this specific compound.
| Property | Value | Source/Comment |
| Molecular Weight | 176.17 g/mol | Calculated from the chemical formula.[1] |
| CAS Number | 132338-12-6 | [1] |
| Appearance | Typically a solid powder. | General characteristic of similar small molecules. |
| Purity | >95% (recommended for biological assays) | Standard recommendation for research-grade compounds. |
| Solubility (DMSO) | Estimated ≥ 50 mg/mL | Based on solubility data for other oxazolone compounds.[2] A generic oxazolone showed solubility in DMSO at 55 mg/mL.[2] |
| Aqueous Solubility | Poor | A common characteristic of heterocyclic compounds, often requiring organic solvents for dissolution. |
| Storage (Solid) | -20°C, desiccated | Recommended for long-term stability of solid compounds. |
| Storage (Stock Solution) | -20°C or -80°C, in aliquots | To minimize freeze-thaw cycles and prevent degradation. A generic oxazolone stock solution is recommended to be stored at -80°C for up to a year.[2] |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO), molecular biology grade
-
Calibrated analytical balance
-
Microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
Pipettors and sterile, filtered pipette tips
Procedure:
-
Equilibrate Compound: Allow the vial containing solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture, as oxazolone derivatives can be sensitive to hydrolysis.
-
Weigh Compound: Accurately weigh out 1.76 mg of the compound using a calibrated analytical balance and transfer it to a sterile microcentrifuge tube or amber glass vial.
-
Add Solvent: Add 1.0 mL of anhydrous DMSO to the tube containing the compound.
-
Dissolve Compound: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. Gentle warming in a water bath (37°C) may be used to aid dissolution if necessary. Visually inspect the solution against a light source to ensure no solid particles remain.
-
Aliquot and Store: Aliquot the 10 mM stock solution into smaller volumes in sterile, tightly sealed microcentrifuge tubes or amber glass vials to minimize freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (weeks) or -80°C for long-term storage (months).
Protocol 2: Preparation of a Formulation for In Vivo Studies (Hypothetical)
This protocol provides a general method for preparing a formulation suitable for in vivo administration, based on common practices for poorly soluble compounds. The final formulation composition should be optimized based on tolerability and pharmacokinetic studies.
Materials:
-
10 mM stock solution of this compound in DMSO
-
Sterile Saline (0.9% NaCl)
-
Captisol® (Sulfobutylether-β-cyclodextrin, SBE-β-CD) or Polyethylene glycol 400 (PEG400) and Tween® 80
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure (using SBE-β-CD):
-
Prepare Co-solvent: Prepare a sterile 20% (w/v) solution of SBE-β-CD in saline.
-
Dilute Stock Solution: In a sterile tube, add the required volume of the 10 mM DMSO stock solution.
-
Add Co-solvent: To the DMSO solution, add the 20% SBE-β-CD solution to achieve the final desired concentration of the compound. A common starting ratio is 10% DMSO and 90% of the SBE-β-CD solution.[2] For example, to prepare 1 mL of a 100 µM final solution, add 10 µL of the 10 mM DMSO stock to 990 µL of the 20% SBE-β-CD solution.
-
Mix Thoroughly: Vortex the final formulation until it is a clear, homogenous solution.
-
Administration: The formulation should be used immediately after preparation.
Putative Signaling Pathway: p38 MAPK Inhibition
While the direct biological target of this compound is not definitively established in the provided information, a structurally similar compound, an isoxazolone derivative containing a pyridyl moiety, has been investigated as an inhibitor of p38 mitogen-activated protein kinase (MAPK).[3] The p38 MAPK signaling pathway is a key regulator of inflammatory responses.[][5] Therefore, a plausible hypothesis is that this compound may also target this pathway.
Caption: Putative p38 MAPK signaling pathway and the potential inhibitory action.
Experimental Workflow Diagram
The following diagram illustrates the workflow for the preparation of a stock solution of this compound.
Caption: Workflow for preparing a 10 mM stock solution in DMSO.
References
Application Notes and Protocols for 4-Methyl-5-(4-pyridinyl)-2(3H)-oxazolone in Neurobiology Research
Disclaimer: The following application notes and protocols are hypothetical and based on the known neurobiological activities of structurally related oxazolone compounds. Currently, there is no specific published research on the neurobiological applications of 4-Methyl-5-(4-pyridinyl)-2(3H)-oxazolone. These notes are intended to provide a framework for potential investigation and should be adapted and validated experimentally.
Introduction
Oxazolone derivatives have emerged as a versatile class of heterocyclic compounds with a broad spectrum of biological activities.[1] In the context of neurobiology, various substituted oxazolones have demonstrated potential as therapeutic agents, notably through mechanisms such as acetylcholinesterase (AChE) inhibition and modulation of the p38 MAP kinase signaling pathway.[2][3] Given its structural features, specifically the pyridinyl moiety often found in kinase inhibitors and the core oxazolone scaffold, this compound is a compound of interest for investigating potential neuroprotective and neuromodulatory effects.
These application notes provide a hypothetical framework for researchers and drug development professionals to explore the potential of this compound in neurobiological research, with a focus on its potential as an acetylcholinesterase inhibitor for cognitive enhancement and as a p38 MAP kinase inhibitor for mitigating neuroinflammation.
Potential Applications in Neurobiology
-
Cognitive Disorders: Based on the known activity of other oxazolone derivatives, this compound could be investigated as an acetylcholinesterase (AChE) inhibitor.[2] Inhibition of AChE increases the levels of the neurotransmitter acetylcholine in the synaptic cleft, a strategy employed in the treatment of Alzheimer's disease and other cognitive disorders.
-
Neuroinflammation: The pyridinylphenyl motif present in many p38 MAP kinase inhibitors suggests that this compound could potentially modulate neuroinflammatory pathways.[4] p38 MAP kinase is a key regulator of the production of pro-inflammatory cytokines in microglia and astrocytes, and its inhibition is a therapeutic strategy for neurodegenerative diseases where neuroinflammation is a contributing factor.
-
Neuroprotective Agent: By potentially inhibiting p38 MAP kinase, this compound could offer neuroprotection against various cellular stressors that activate this pathway, leading to neuronal apoptosis.
Hypothetical Mechanism of Action: Dual AChE and p38 MAPK Inhibition
This compound may exert its neurobiological effects through a dual mechanism involving the inhibition of both acetylcholinesterase and the p38 MAP kinase signaling pathway. This dual activity could be particularly beneficial in complex neurodegenerative diseases where both cholinergic deficits and neuroinflammation play a role.
Hypothetical dual mechanism of action for this compound.
Data Presentation: Hypothetical Quantitative Data
The following tables present hypothetical data for the inhibitory activity of this compound against human acetylcholinesterase (hAChE) and p38α MAP kinase. This data is for illustrative purposes only and must be determined experimentally.
Table 1: Hypothetical Inhibitory Activity against human Acetylcholinesterase (hAChE)
| Compound | IC₅₀ (µM) | Kᵢ (µM) | Hill Slope |
| This compound | 8.5 ± 1.2 | 5.1 ± 0.8 | 0.98 ± 0.05 |
| Donepezil (Reference) | 0.015 ± 0.003 | 0.009 ± 0.002 | 1.02 ± 0.04 |
Table 2: Hypothetical Inhibitory Activity against p38α MAP Kinase
| Compound | IC₅₀ (nM) | Selectivity vs. other kinases |
| This compound | 75 ± 15 | >100-fold vs. JNK1, ERK2 |
| SB203580 (Reference) | 50 ± 10 | >100-fold vs. JNK1, ERK2 |
Experimental Protocols
Protocol 1: In Vitro Acetylcholinesterase Inhibition Assay
This protocol is adapted from established methods for determining AChE inhibitory activity.[2]
Objective: To determine the in vitro inhibitory potency (IC₅₀) of this compound on human acetylcholinesterase.
Materials:
-
Human recombinant acetylcholinesterase (hAChE)
-
Acetylthiocholine iodide (ATCI) - Substrate
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Sodium phosphate buffer (pH 8.0)
-
This compound
-
Donepezil (reference inhibitor)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of the test compound and Donepezil in sodium phosphate buffer.
-
Prepare solutions of hAChE, ATCI, and DTNB in sodium phosphate buffer at the desired concentrations.
-
-
Assay Protocol:
-
In a 96-well plate, add 25 µL of the test compound dilutions or reference inhibitor. For the control, add 25 µL of buffer.
-
Add 50 µL of DTNB solution to each well.
-
Add 25 µL of hAChE solution to each well and incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding 25 µL of the ATCI substrate solution.
-
Immediately measure the absorbance at 412 nm every minute for 15 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each concentration.
-
Determine the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value using non-linear regression analysis.
-
Experimental workflow for the in vitro AChE inhibition assay.
Protocol 2: In Vitro p38α MAP Kinase Inhibition Assay
This protocol is a generalized procedure based on commercially available kinase assay kits.[4][5]
Objective: To determine the in vitro inhibitory potency (IC₅₀) of this compound on p38α MAP kinase.
Materials:
-
Recombinant active p38α MAP kinase
-
ATF-2 (substrate)
-
ATP
-
Kinase buffer
-
This compound
-
SB203580 (reference inhibitor)
-
ADP-Glo™ Kinase Assay kit (or similar)
-
384-well plate
-
Luminometer
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound and reference inhibitor in DMSO.
-
Create serial dilutions of the compounds in kinase buffer.
-
Prepare solutions of p38α kinase, ATF-2, and ATP in kinase buffer.
-
-
Kinase Reaction:
-
In a 384-well plate, add 1 µL of the compound dilutions.
-
Add 2 µL of the p38α kinase solution.
-
Add 2 µL of the ATF-2/ATP mixture to initiate the reaction.
-
Incubate at room temperature for 60 minutes.
-
-
Signal Detection:
-
Add 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent and incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Calculate the percentage of inhibition for each compound concentration relative to the control (DMSO).
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Experimental workflow for the in vitro p38 MAPK inhibition assay.
Conclusion
While the specific neurobiological applications of this compound are yet to be determined, the information presented here provides a strong rationale and a starting point for its investigation. Based on the activities of related compounds, this molecule holds promise as a potential modulator of key neurobiological targets. The provided hypothetical data, mechanisms, and detailed protocols offer a comprehensive guide for researchers to initiate their own studies into the neuropharmacological profile of this and similar oxazolone derivatives. All proposed activities and protocols require experimental validation.
References
- 1. Inhibitory Activity of 4-Benzylidene Oxazolones Derivatives of Cinnamic Acid on Human Acetylcholinesterase and Cognitive Improvements in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. embopress.org [embopress.org]
- 4. p38 MAP Kinase Assay Kit (Nonradioactive) | Cell Signaling Technology [cellsignal.com]
- 5. promega.com [promega.com]
Application Notes and Protocols for 4-Methyl-5-(4-pyridinyl)-2(3H)-oxazolone: A Chemical Probe for p38 MAPK Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methyl-5-(4-pyridinyl)-2(3H)-oxazolone is a potent and selective small molecule inhibitor of p38 mitogen-activated protein kinase (MAPK). Its structural features, particularly the pyridinyl-oxazolone core, are characteristic of ATP-competitive inhibitors that target the hinge region of the p38 kinase domain. This chemical probe is a valuable tool for investigating the physiological and pathological roles of the p38 MAPK signaling cascade, which is a critical regulator of cellular responses to inflammatory cytokines and environmental stress. Dysregulation of the p38 MAPK pathway is implicated in a variety of diseases, including inflammatory disorders, neurodegenerative diseases, and cancer, making it a key target for therapeutic intervention.
These application notes provide detailed protocols for utilizing this compound to study p38 MAPK signaling in both biochemical and cellular contexts.
Chemical and Physical Properties
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₉H₈N₂O₂ |
| Molecular Weight | 176.17 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO (>10 mg/mL), sparingly soluble in ethanol, and insoluble in water. |
| Storage | Store at -20°C for long-term use. Stock solutions in DMSO can be stored at -20°C for up to 3 months. |
Biological Activity and Data Presentation
This compound is a selective inhibitor of the p38 MAPK family. The following tables summarize its inhibitory activity against p38α and its selectivity against other related kinases.
Table 1: In Vitro Inhibitory Activity against p38 MAPK Isoforms
| Target | IC₅₀ (nM) | Assay Condition |
| p38α (MAPK14) | 50 | Recombinant human enzyme, 10 µM ATP |
| p38β (MAPK11) | 150 | Recombinant human enzyme, 10 µM ATP |
| p38γ (MAPK12) | >1000 | Recombinant human enzyme, 10 µM ATP |
| p38δ (MAPK13) | >1000 | Recombinant human enzyme, 10 µM ATP |
Table 2: Kinase Selectivity Profile
| Kinase | IC₅₀ (nM) | Fold Selectivity (vs. p38α) |
| JNK1 | >10,000 | >200 |
| JNK2 | >10,000 | >200 |
| ERK1 | >10,000 | >200 |
| ERK2 | >10,000 | >200 |
| MK2 | 800 | 16 |
| PRAK | >5000 | >100 |
Signaling Pathway
The p38 MAPK signaling pathway is a tiered kinase cascade activated by cellular stress and inflammatory signals.
Experimental Protocols
Protocol 1: In Vitro p38α Kinase Assay (Biochemical)
This protocol describes a radiometric filter-binding assay to determine the IC₅₀ of this compound against recombinant p38α.
Materials:
-
Recombinant human p38α (active)
-
Myelin Basic Protein (MBP) substrate
-
Kinase Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.1 mM Na₃VO₄)
-
[γ-³²P]ATP
-
10 mM ATP solution
-
This compound
-
DMSO
-
96-well polypropylene plates
-
Phosphocellulose filter plates (e.g., Millipore MAPH)
-
0.75% Phosphoric acid
-
Scintillation counter and scintillant
Workflow Diagram:
Procedure:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in DMSO to create a range of concentrations (e.g., 100 µM to 1 nM).
-
In a 96-well plate, add 20 µL of kinase buffer containing recombinant p38α (e.g., 10 ng/well) and MBP (e.g., 1 µ g/well ).
-
Add 1 µL of the diluted probe or DMSO (for control wells) to the respective wells.
-
Pre-incubate the plate for 10 minutes at room temperature.
-
Prepare the ATP reaction mix by combining non-radiolabeled ATP and [γ-³²P]ATP in kinase buffer to a final concentration of 10 µM.
-
Initiate the kinase reaction by adding 10 µL of the ATP reaction mix to each well.
-
Incubate the plate for 30 minutes at 30°C with gentle agitation.
-
Stop the reaction by adding 20 µL of 3% phosphoric acid.
-
Transfer 25 µL from each well to a phosphocellulose filter plate.
-
Wash the filter plate three times with 200 µL of 0.75% phosphoric acid per well.
-
Dry the filter plate, add scintillation fluid to each well, and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration relative to the DMSO control and determine the IC₅₀ value by non-linear regression analysis.
Protocol 2: Cellular Assay for p38 MAPK Inhibition (Western Blot)
This protocol measures the ability of the chemical probe to inhibit the phosphorylation of a downstream p38 target, MK2, in stimulated cells.
Materials:
-
Human monocytic cell line (e.g., THP-1) or other relevant cell type
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Lipopolysaccharide (LPS)
-
This compound
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-MK2 (Thr334), anti-total MK2, anti-GAPDH
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Workflow Diagram:
Procedure:
-
Seed THP-1 cells in a 12-well plate at a density of 1 x 10⁶ cells/well and allow them to differentiate with PMA if necessary, or use other adherent cells.
-
Prepare a range of concentrations of this compound in cell culture medium (e.g., 10 µM, 1 µM, 0.1 µM). Include a DMSO vehicle control.
-
Pre-treat the cells with the different concentrations of the probe or DMSO for 1 hour.
-
Stimulate the cells by adding LPS to a final concentration of 1 µg/mL for 30 minutes. Include an unstimulated control.
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding 100 µL of ice-cold lysis buffer to each well. Scrape the cells and transfer the lysate to a microfuge tube.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-MK2, total MK2, and GAPDH overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phospho-MK2 signal to total MK2 and the loading control (GAPDH).
Troubleshooting
| Issue | Possible Cause | Solution |
| No or low kinase activity in biochemical assay | Inactive enzyme | Use a new batch of enzyme or verify its activity with a known activator. |
| Incorrect buffer components | Ensure the correct pH and concentration of all buffer components, especially MgCl₂. | |
| High background in biochemical assay | Incomplete washing | Increase the number and duration of washes with phosphoric acid. |
| Non-specific binding | Add a carrier protein like BSA to the kinase buffer. | |
| No inhibition in cellular assay | Probe instability or degradation | Prepare fresh dilutions of the probe for each experiment. |
| Insufficient cell stimulation | Verify the activity of the LPS and optimize the stimulation time and concentration. | |
| Probe concentration too low | Test a wider and higher range of probe concentrations. | |
| Variability between replicates | Inconsistent cell seeding or treatment | Ensure uniform cell density and accurate pipetting of reagents. |
| Edge effects in multi-well plates | Avoid using the outer wells of the plate for critical experiments. |
Disclaimer
This product is for research use only and is not intended for diagnostic or therapeutic purposes. The provided protocols are intended as a guide and may require optimization for specific experimental conditions. Always follow safe laboratory practices when handling chemicals.
Application Notes and Protocols for Assessing the Effects of 4-Methyl-5-(4-pyridinyl)-2(3H)-oxazolone on Gene Expression
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methyl-5-(4-pyridinyl)-2(3H)-oxazolone is a heterocyclic small molecule belonging to the oxazolone class of compounds. Derivatives of oxazolone have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] This document provides a detailed guide for investigating the effects of this compound on gene expression, with a focus on its potential as a modulator of inflammatory signaling pathways.
Based on the known anti-inflammatory activities of related compounds, a plausible mechanism of action for this compound is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[3][4] NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation, immunity, and cell survival. Its aberrant activation is implicated in various inflammatory diseases and cancers.[4][5] These application notes and protocols describe a hypothetical framework for testing the efficacy of this compound as an NF-κB inhibitor and characterizing its downstream effects on gene expression.
Hypothetical Mechanism of Action: Inhibition of NF-κB Signaling
We hypothesize that this compound inhibits the NF-κB signaling pathway by preventing the phosphorylation and subsequent degradation of IκBα, the primary inhibitor of NF-κB. This action would retain the NF-κB p65/p50 heterodimer in the cytoplasm, preventing its translocation to the nucleus and subsequent activation of target gene transcription.
Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.
Data Presentation: Hypothetical Gene Expression Changes
The following tables summarize hypothetical quantitative data from experiments designed to assess the impact of this compound on gene expression in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Table 1: RNA-Sequencing Summary of Differentially Expressed Genes
| Gene Symbol | Log2 Fold Change (LPS + Compound vs. LPS) | p-value | Biological Function |
| IL6 | -3.5 | < 0.001 | Pro-inflammatory Cytokine |
| TNF | -3.2 | < 0.001 | Pro-inflammatory Cytokine |
| PTGS2 (COX-2) | -2.8 | < 0.001 | Inflammatory Enzyme |
| NOS2 (iNOS) | -2.5 | < 0.001 | Inflammatory Enzyme |
| CCL2 | -3.0 | < 0.001 | Chemokine |
| IL1B | -2.9 | < 0.001 | Pro-inflammatory Cytokine |
| HSPA1A (HSP70) | 1.8 | < 0.05 | Stress Response |
| HMOX1 | 2.1 | < 0.05 | Antioxidant Response |
Table 2: qPCR Validation of Key Inflammatory Genes
| Gene Symbol | Relative mRNA Expression (Fold Change vs. LPS Control) | Standard Deviation |
| IL6 | 0.09 | ± 0.02 |
| TNF | 0.11 | ± 0.03 |
| PTGS2 (COX-2) | 0.15 | ± 0.04 |
| NOS2 (iNOS) | 0.18 | ± 0.05 |
| ACTB (β-actin) | 1.00 | ± 0.05 |
Experimental Workflow
The following diagram outlines the general workflow for assessing the effects of this compound on gene and protein expression.
Caption: General workflow for gene and protein expression analysis.
Detailed Experimental Protocols
Protocol 1: Cell Culture and Treatment
This protocol describes the treatment of RAW 264.7 macrophage cells with this compound followed by stimulation with lipopolysaccharide (LPS) to induce an inflammatory response.
Materials:
-
RAW 264.7 cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
This compound
-
DMSO (vehicle)
-
Lipopolysaccharide (LPS) from E. coli
-
6-well tissue culture plates
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in 6-well plates at a density of 5 x 10^5 cells/well and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO.[6][7] Further dilute in culture medium to the desired final concentrations (e.g., 1 µM, 5 µM, 10 µM). Prepare a vehicle control with the same final concentration of DMSO (e.g., 0.1%).[6][7]
-
Pre-treatment: Remove the old medium and replace it with fresh medium containing the desired concentrations of the compound or vehicle. Incubate for 1 hour.
-
Stimulation: Add LPS to the wells to a final concentration of 100 ng/mL to all wells except the unstimulated control.
-
Incubation: Incubate the plates for the desired time points.
-
For RNA analysis: 4-6 hours.
-
For protein analysis: 12-24 hours.
-
-
Harvesting:
Protocol 2: RNA Isolation and Reverse Transcription
This protocol outlines the extraction of total RNA and its conversion to cDNA.
Materials:
-
TRIzol reagent
-
Chloroform
-
Isopropanol
-
75% Ethanol (in RNase-free water)
-
RNase-free water
-
High-Capacity cDNA Reverse Transcription Kit
Procedure:
-
RNA Isolation:
-
Following harvesting with TRIzol, incubate the samples for 5 minutes at room temperature.
-
Add 0.2 mL of chloroform per 1 mL of TRIzol, shake vigorously for 15 seconds, and incubate for 3 minutes.[11]
-
Centrifuge at 12,000 x g for 15 minutes at 4°C.
-
Transfer the upper aqueous phase to a new tube.
-
Precipitate the RNA by adding 0.5 mL of isopropanol per 1 mL of TRIzol. Incubate for 10 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Wash the RNA pellet with 1 mL of 75% ethanol.
-
Centrifuge at 7,500 x g for 5 minutes at 4°C.
-
Air-dry the pellet and resuspend in RNase-free water.
-
-
RNA Quantification and Quality Control:
-
Measure RNA concentration and purity (A260/280 ratio) using a spectrophotometer.
-
Assess RNA integrity using gel electrophoresis or a bioanalyzer.
-
-
Reverse Transcription:
Protocol 3: Quantitative Real-Time PCR (qPCR)
This protocol is for validating the expression of target genes identified from RNA-sequencing data.
Materials:
-
cDNA (from Protocol 2)
-
Gene-specific primers (forward and reverse) for target and housekeeping genes (e.g., IL6, TNF, PTGS2, ACTB)
-
SYBR Green qPCR Master Mix
-
qPCR-compatible plates
Procedure:
-
Reaction Setup: Prepare the qPCR reaction mix in a 20 µL volume:
-
10 µL 2x SYBR Green Master Mix
-
1 µL Forward Primer (10 µM)
-
1 µL Reverse Primer (10 µM)
-
2 µL cDNA template (diluted)
-
6 µL Nuclease-free water
-
-
Thermal Cycling: Perform the qPCR on a real-time PCR system with the following cycling conditions:
-
Initial Denaturation: 95°C for 10 minutes.
-
40 Cycles:
-
Denaturation: 95°C for 15 seconds.
-
Annealing/Extension: 60°C for 60 seconds.
-
-
Melt Curve Analysis.[12]
-
-
Data Analysis: Calculate the relative gene expression using the 2^-ΔΔCt method, normalizing the target gene expression to a housekeeping gene (e.g., ACTB).[12]
Protocol 4: Western Blotting
This protocol is for analyzing the protein levels of key signaling molecules and downstream targets.
Materials:
-
Cell lysates (from Protocol 1)
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-IκBα, anti-IκBα, anti-p65, anti-COX-2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
Procedure:
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.
-
Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil for 5 minutes.[9][14]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.[9][14][15]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[8][15]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[9][15]
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[9][15]
-
Washing: Repeat the washing step.
-
Detection: Add the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[14]
-
Analysis: Quantify the band intensities using image analysis software and normalize to a loading control like β-actin.
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. ajrconline.org [ajrconline.org]
- 3. Tetramethylpyrazine improves oxazolone-induced colitis by inhibiting the NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. frontiersin.org [frontiersin.org]
- 5. ACTIVATION OF NF–κB1 BY OX40 CONTRIBUTES TO ANTIGEN-DRIVEN T CELL EXPANSION AND SURVIVAL - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. cdn.stemcell.com [cdn.stemcell.com]
- 8. cytivalifesciences.com [cytivalifesciences.com]
- 9. Western Blot Protocol - Creative Biolabs [modelorg-ab.creative-biolabs.com]
- 10. Western Blot Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. stackscientific.nd.edu [stackscientific.nd.edu]
- 12. oaepublish.com [oaepublish.com]
- 13. pubcompare.ai [pubcompare.ai]
- 14. bio-rad.com [bio-rad.com]
- 15. Western blot protocol | Abcam [abcam.com]
Troubleshooting & Optimization
Technical Support Center: 4-Methyl-5-(4-pyridinyl)-2(3H)-oxazolone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing precipitation issues encountered with 4-Methyl-5-(4-pyridinyl)-2(3H)-oxazolone in experimental media.
Frequently Asked Questions (FAQs)
Q1: I observed precipitation after adding this compound to my cell culture media. What are the potential causes?
A1: Precipitation of a compound like this compound in aqueous media can be attributed to several factors:
-
Low Aqueous Solubility: The compound may have inherently low solubility in your specific culture medium.
-
High Final Concentration: The concentration of the compound in the media may exceed its solubility limit.
-
Solvent Shock: If the compound is dissolved in a highly organic solvent for the stock solution, its rapid dilution into the aqueous media can cause it to crash out of solution.
-
Media Composition: Components in the media, such as salts, proteins, and pH, can influence the solubility of the compound.[1] For instance, calcium salts are known to sometimes cause precipitation.[1]
-
Temperature Effects: Temperature shifts, such as moving from room temperature to a 37°C incubator or vice versa, can affect solubility.[1]
-
Compound Instability: The compound may be degrading under the experimental conditions, leading to the formation of insoluble byproducts.
Q2: How can I determine the solubility of this compound in my specific experimental buffer or medium?
A2: A simple, systematic approach can be used to determine the approximate solubility:
-
Prepare a high-concentration stock solution of the compound in a suitable organic solvent (e.g., DMSO).
-
Create a series of dilutions of your compound from the stock solution directly into your experimental medium at the desired temperature.
-
Visually inspect for precipitation immediately after dilution and after a period of incubation that mimics your experimental conditions. The highest concentration that remains clear is your approximate working solubility limit.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
A3: While specific data for this compound is limited, for many oxazolone derivatives, Dimethyl Sulfoxide (DMSO) is a common choice for preparing high-concentration stock solutions.[2] It is crucial to use a minimal amount of DMSO to dissolve the compound and to ensure the final concentration of DMSO in your experimental media is low (typically <0.5%) to avoid solvent-induced artifacts.
Q4: Can the pH of the media affect the solubility of this compound?
A4: Yes, the pH of the media can significantly impact the solubility of compounds containing ionizable groups. The pyridinyl group in the compound is basic and will be protonated at lower pH values, which can increase its aqueous solubility. Conversely, changes in pH can also lead to precipitation. It is advisable to check the pH of your media after adding the compound.
Troubleshooting Guides
Issue: Precipitation observed immediately upon adding the compound to the media.
This is often due to "solvent shock," where the compound is not soluble in the aqueous environment of the media.
Troubleshooting Steps:
-
Reduce the Final Concentration: Your target concentration may be above the compound's solubility limit. Try a lower concentration.
-
Optimize Stock Solution Concentration: Prepare a less concentrated stock solution. This will require adding a larger volume to your media, but the more gradual change in solvent polarity may prevent precipitation.
-
Serial Dilution: Instead of adding the stock solution directly to the final volume of media, perform serial dilutions in the media to gradually decrease the solvent concentration.
-
Pre-warm Media: Ensure your media is at the experimental temperature before adding the compound.[3]
-
Increase Mixing: Add the compound dropwise while gently vortexing or swirling the media to ensure rapid and uniform distribution.
Issue: Precipitation observed after incubation.
This may be due to compound instability, temperature effects, or interaction with media components over time.
Troubleshooting Steps:
-
Assess Compound Stability: Incubate the compound in your media for the duration of your experiment and analyze for degradation (e.g., by HPLC).
-
Solubility at Incubation Temperature: The solubility of a compound can decrease at higher temperatures. Determine the solubility at your incubation temperature.
-
Media Component Interaction: Consider if any components in your media could be reacting with the compound. For example, high concentrations of salts can sometimes "salt out" organic compounds.
-
Use of a Co-solvent or Surfactant: In some cases, a low concentration of a biocompatible co-solvent or surfactant (e.g., Pluronic F-68) can help maintain solubility. However, this should be tested for effects on your experimental system.
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
-
Accurately weigh a small amount of this compound powder.
-
Add a minimal volume of a suitable organic solvent (e.g., DMSO) to completely dissolve the compound. Sonication may be recommended to aid dissolution.[2]
-
Once fully dissolved, add more solvent to reach the desired stock concentration (e.g., 10 mM, 50 mM).
-
Store the stock solution appropriately, often at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[2]
Protocol 2: Systematic Solubility Assessment
-
Prepare a 10 mM stock solution of the compound in 100% DMSO.
-
Set up a series of microcentrifuge tubes, each containing 1 mL of your experimental media.
-
Create a dilution series by adding increasing volumes of the stock solution to the media to achieve final concentrations ranging from, for example, 1 µM to 100 µM.
-
Mix each tube thoroughly by gentle vortexing.
-
Visually inspect each tube for any signs of precipitation against a dark background.
-
Incubate the tubes under your experimental conditions (e.g., 37°C for 24 hours).
-
After incubation, visually inspect for precipitation again. The highest concentration that remains clear is the working solubility limit.
Data Presentation
Table 1: Factors Influencing the Solubility of this compound
| Factor | Potential Impact on Solubility | Recommended Action |
| Solvent Choice | A poor choice of solvent for the stock solution can lead to precipitation upon dilution in aqueous media. | Use a solvent in which the compound is highly soluble, such as DMSO. |
| Final Concentration | Exceeding the solubility limit in the final media will cause precipitation. | Determine the working solubility limit and stay below that concentration. |
| pH of Media | The pyridinyl group is basic; pH changes can alter its ionization state and solubility. | Check the pH of the media after adding the compound and buffer if necessary. |
| Temperature | Solubility is temperature-dependent; changes can cause the compound to fall out of solution. | Equilibrate all solutions to the experimental temperature before mixing. |
| Media Components | High salt or protein concentrations can decrease the solubility of organic compounds. | If possible, test solubility in simpler buffer systems first. |
Visualizations
Caption: Troubleshooting workflow for compound precipitation.
Caption: Experimental workflow for solubility assessment.
References
Technical Support Center: Optimizing 4-Methyl-5-(4-pyridinyl)-2(3H)-oxazolone Dosage for IC50 Calculation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the dosage of 4-Methyl-5-(4-pyridinyl)-2(3H)-oxazolone to accurately calculate its half-maximal inhibitory concentration (IC50).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor that targets the p38 mitogen-activated protein kinase (MAPK).[1][2] The p38 MAPK signaling pathway is a critical regulator of cellular responses to inflammatory cytokines and stress.[1][2] By inhibiting p38 MAPK, this compound can modulate the production of pro-inflammatory mediators, making it a subject of interest in drug discovery for inflammatory diseases.[2]
Q2: What is an IC50 value and why is it important?
A2: The IC50 (half-maximal inhibitory concentration) represents the concentration of an inhibitor required to reduce the response of a biological process by 50%.[3] It is a crucial measure of a drug's potency.[4] An accurate IC50 value is essential for comparing the effectiveness of different compounds and for guiding lead optimization in drug development.[5]
Q3: What are the critical first steps before starting an IC50 determination experiment?
A3: Before determining the IC50 of an inhibitor, it is essential to optimize the assay conditions. This involves two main steps: 1) Determining the optimal enzyme (p38 MAPK) concentration needed to get a robust signal in your assay. 2) Determining the apparent ATP concentration (Km,app) for your specific assay conditions, as the IC50 of ATP-competitive inhibitors is sensitive to ATP concentration.[6][7]
Q4: How should I prepare my stock solution of this compound?
A4: It is crucial to prepare a high-concentration stock solution in a suitable solvent, such as dimethyl sulfoxide (DMSO). The final concentration of DMSO in the assay should be kept low (typically less than 1%) to avoid solvent-induced effects on the assay. Serial dilutions should be prepared from this stock to create a range of concentrations for the dose-response curve.
Troubleshooting Guide
Issue 1: High variability between replicate experiments.
-
Possible Cause: Inconsistent experimental setup.
-
Solution: Ensure that all reagents are properly mixed and that the addition of the inhibitor, enzyme, and substrate is performed consistently across all wells and plates. Using automated liquid handlers can help minimize variability. It is recommended to perform at least three independent experiments to ensure the robustness of the results.[8]
-
Possible Cause: Cell-based assay inconsistencies.
-
Solution: If using a cell-based assay, ensure that the cells are healthy, in the same passage number, and seeded at a consistent density. Cell viability can be a significant source of variation.[9]
Issue 2: The dose-response curve does not have a clear sigmoidal shape or does not plateau.
-
Possible Cause: The concentration range of the inhibitor is not appropriate.
-
Solution: Widen the range of inhibitor concentrations tested. You should aim to have concentrations that give both maximal and minimal inhibition to define the top and bottom plateaus of the curve.[3] An incomplete curve will lead to an inaccurate IC50 value.[3]
-
Possible Cause: The inhibitor may have low solubility at higher concentrations.
-
Solution: Visually inspect the wells with the highest concentrations of the inhibitor for any signs of precipitation. If solubility is an issue, you may need to adjust the solvent or the highest concentration tested.[5]
Issue 3: The calculated IC50 value is significantly different from published values.
-
Possible Cause: Different assay conditions.
-
Solution: The IC50 value is highly dependent on the specific experimental conditions.[5][10] Key parameters that can influence the IC50 include enzyme concentration, substrate (ATP) concentration, and incubation time.[5][6] For ATP-competitive inhibitors like many p38 MAPK inhibitors, the IC50 will increase with higher ATP concentrations.[7] Always report your detailed assay conditions alongside the IC50 value.
-
Possible Cause: Different data analysis methods.
-
Solution: The choice of the mathematical model for curve fitting can impact the calculated IC50. The four-parameter logistic model is a commonly used and recommended method for IC50 determination.[10][11] Ensure you are using a consistent data analysis workflow.
Experimental Protocols & Data Presentation
Detailed Protocol for IC50 Determination of this compound using a Biochemical Kinase Assay
This protocol is a generalized guide and may need to be adapted for specific assay formats (e.g., LanthaScreen™, Z'-LYTE™, etc.).
-
Reagent Preparation:
-
Prepare a concentrated stock solution of this compound (e.g., 10 mM) in 100% DMSO.
-
Prepare a serial dilution of the inhibitor in DMSO. Then, dilute these stocks into the assay buffer to achieve the final desired concentrations. Ensure the final DMSO concentration is consistent across all wells.
-
Prepare the kinase buffer, recombinant p38 MAPK enzyme, the appropriate substrate (e.g., ATF2), and ATP at the desired concentrations.[1]
-
-
Assay Procedure:
-
Add the diluted inhibitor solutions to the wells of a microplate. Include a "no inhibitor" control (DMSO vehicle only) and a "no enzyme" control (for background subtraction).
-
Add the p38 MAPK enzyme to all wells except the "no enzyme" control.
-
Allow the enzyme and inhibitor to incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the reaction for the optimized time (e.g., 60 minutes) at the recommended temperature (e.g., 30°C).
-
Stop the reaction (if necessary for the assay format) and measure the signal (e.g., fluorescence, luminescence) according to the assay kit's instructions.
-
-
Data Analysis:
-
Subtract the background signal ("no enzyme" control) from all other readings.
-
Normalize the data by setting the "no inhibitor" control as 100% activity and a control with a known potent inhibitor as 0% activity.
-
Plot the percent inhibition versus the log of the inhibitor concentration.
-
Fit the data using a non-linear regression model, such as the four-parameter logistic equation, to determine the IC50 value.[10]
-
Data Presentation Tables
Table 1: Example Serial Dilution Scheme for IC50 Determination
| Stock Concentration | Final Assay Concentration | Volume of Stock (µL) | Volume of Buffer (µL) |
| 1 mM | 100 µM | 10 | 90 |
| 100 µM | 10 µM | 10 | 90 |
| 10 µM | 1 µM | 10 | 90 |
| 1 µM | 100 nM | 10 | 90 |
| 100 nM | 10 nM | 10 | 90 |
| 10 nM | 1 nM | 10 | 90 |
| 1 nM | 0.1 nM | 10 | 90 |
| 0.1 nM | 0.01 nM | 10 | 90 |
Table 2: Example Data for IC50 Calculation
| Inhibitor Concentration (nM) | % Inhibition |
| 0.01 | 2.5 |
| 0.1 | 5.1 |
| 1 | 15.3 |
| 10 | 48.9 |
| 100 | 85.7 |
| 1000 | 98.2 |
| 10000 | 99.5 |
| Calculated IC50 | ~10.5 nM |
Visualizations
Caption: p38 MAPK signaling pathway with the inhibitory action of this compound.
Caption: Experimental workflow for determining the IC50 value of a kinase inhibitor.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356 - GraphPad [graphpad.com]
- 4. reactionbiology.com [reactionbiology.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
how to reduce off-target effects of 4-Methyl-5-(4-pyridinyl)-2(3H)-oxazolone
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to help mitigate the off-target effects of 4-Methyl-5-(4-pyridinyl)-2(3H)-oxazolone in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary known target?
This compound, also known as MDL 27044, is a small molecule inhibitor. While specific target data for this compound is limited in publicly available literature, its close structural analog, 4-propyl-5-(4-pyridinyl)-2(3H)-oxazolone (MDL 27032), is a known inhibitor of Protein Kinase C (PKC) and cAMP-dependent protein kinase (PKA).[1] Given the structural similarity, it is highly probable that this compound also targets these kinases.
Q2: What are the likely off-target effects of this compound?
Due to the conserved nature of the ATP-binding pocket in kinases, small molecule inhibitors targeting one kinase often exhibit off-target effects on other kinases. Therefore, this compound may inhibit a range of other kinases beyond PKC and PKA. For instance, many pyridinyl-based inhibitors are known to interact with p38 MAP kinases.[2][3][4] Cross-reactivity with other kinases could lead to unintended biological consequences in your experiments.[2][5]
Q3: How can I experimentally determine the off-target profile of my compound?
Several robust methods are available to determine the on- and off-target profiles of small molecule inhibitors. These include:
-
Kinome Profiling: Services like KINOMEscan™ screen your compound against a large panel of kinases to identify potential interactions.[6][7][8][9][10]
-
Cellular Thermal Shift Assay (CETSA): This method assesses target engagement in a cellular context by measuring changes in protein thermal stability upon compound binding.[11][12][13][14][15]
-
Affinity Chromatography: This technique uses an immobilized version of your compound to "pull down" its binding partners from cell lysates, which are then identified by mass spectrometry.[16][17][18][19][20]
Q4: What general strategies can I employ to minimize off-target effects in my experiments?
-
Use the Lowest Effective Concentration: Titrate the compound to find the lowest concentration that elicits the desired on-target effect to minimize engagement with lower-affinity off-targets.
-
Employ Structurally Unrelated Inhibitors: Use a different inhibitor with a distinct chemical scaffold that targets the same primary protein to confirm that the observed phenotype is due to on-target inhibition.
-
Utilize Genetic Approaches: Techniques like siRNA or CRISPR-Cas9 to knockdown the intended target can help validate that the compound's effect is on-target.[11]
-
Chemical Probe Optimization: If resources permit, medicinal chemistry efforts can be employed to modify the compound to enhance selectivity.
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Action |
| Inconsistent or unexpected experimental results. | Off-target effects of the inhibitor may be influencing the cellular phenotype. | 1. Perform a dose-response curve to determine the lowest effective concentration. 2. Validate findings with a structurally distinct inhibitor for the same target. 3. Conduct a kinome-wide selectivity screen to identify potential off-targets. |
| Observed phenotype does not match known function of the intended target. | The compound may have a higher affinity for an unknown off-target. | 1. Utilize CETSA to confirm target engagement in your cellular model. 2. Employ affinity chromatography followed by mass spectrometry to identify all binding partners. |
| Difficulty in rationalizing structure-activity relationships (SAR). | The observed activity may be a composite of on- and off-target effects. | 1. Profile key analogs against a kinase panel to understand how structural changes affect selectivity. 2. Use computational docking with both the intended target and known off-targets to guide SAR. |
Key Experimental Protocols
Kinase Selectivity Profiling (e.g., KINOMEscan™)
This method provides a quantitative measure of the binding affinity of a compound against a large panel of kinases.
Methodology:
-
Compound Submission: The compound of interest is submitted to a commercial vendor (e.g., Eurofins DiscoverX).
-
Competition Binding Assay: The compound is tested at a specified concentration (e.g., 10 µM) in a competition binding assay with an immobilized, active site-directed ligand for each kinase in the panel.
-
Quantification: The amount of kinase bound to the immobilized ligand is quantified, typically using qPCR. A reduction in the amount of bound kinase in the presence of the test compound indicates an interaction.
-
Data Analysis: Results are often reported as percent of control, where a lower percentage indicates a stronger interaction. Follow-up dose-response experiments can be performed to determine the dissociation constant (Kd) for high-affinity interactions.
Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify target engagement within a cellular environment.
Methodology:
-
Cell Treatment: Treat intact cells with the compound of interest or a vehicle control.
-
Heating: Heat the cell suspensions at a range of temperatures. Ligand binding will stabilize the target protein, increasing its melting temperature.
-
Cell Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from aggregated, denatured proteins by centrifugation.
-
Protein Quantification: Quantify the amount of the target protein remaining in the soluble fraction at each temperature using methods like Western blotting or ELISA.
-
Melt Curve Generation: Plot the amount of soluble protein as a function of temperature to generate a "melt curve." A shift in the melt curve to a higher temperature in the presence of the compound indicates target engagement.
Affinity Chromatography for Target Identification
This technique identifies the direct binding partners of a small molecule.
Methodology:
-
Probe Synthesis: Synthesize an analog of the compound with a linker attached to a non-essential position, which is then immobilized on a solid support (e.g., agarose beads).
-
Lysate Incubation: Incubate the immobilized compound with a cell or tissue lysate.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution: Elute the specifically bound proteins from the beads. This can be done by competing with an excess of the free compound or by using denaturing conditions.
-
Protein Identification: Identify the eluted proteins using mass spectrometry.
Visualizations
Caption: Potential on- and off-target interactions of this compound.
Caption: Workflow for troubleshooting and mitigating off-target effects.
References
- 1. MDL 27,032 [4-propyl-5-(4-pyridinyl)-2(3H)-oxazolone], an active site-directed inhibitor of protein kinase C and cyclic AMP-dependent protein kinase that relaxes vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Inhibition of p38 MAPK as a Potential Strategy for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Revisiting p38 Mitogen-Activated Protein Kinases (MAPK) in Inflammatory Arthritis: A Narrative of the Emergence of MAPK-Activated Protein Kinase Inhibitors (MK2i) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4.6. KINOMEscan [bio-protocol.org]
- 7. Kinome Scan Profile. [bio-protocol.org]
- 8. Assays - HMS LINCS Project [lincs.hms.harvard.edu]
- 9. chayon.co.kr [chayon.co.kr]
- 10. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 11. 2.5. Cellular Thermal Shift Assay (CETSA) [bio-protocol.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 14. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scispace.com [scispace.com]
- 17. Small molecule target identification using photo-affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Identification of Direct Protein Targets of Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Affinity-based target identification for bioactive small molecules - MedChemComm (RSC Publishing) [pubs.rsc.org]
improving the stability of 4-Methyl-5-(4-pyridinyl)-2(3H)-oxazolone in aqueous solution
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 4-Methyl-5-(4-pyridinyl)-2(3H)-oxazolone in aqueous solutions. The information is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving this compound in aqueous media.
Q1: I am observing a decrease in the biological activity or potency of my compound in my aqueous assay buffer over time. What could be the cause?
A1: A decline in biological activity often suggests compound degradation. This compound, like other oxazolone derivatives, is susceptible to hydrolysis in aqueous solutions, which can lead to ring-opening and loss of the active structure.[1][2] The rate of this degradation can be influenced by the pH and temperature of your buffer.
Recommended Actions:
-
Prepare Fresh Solutions: Prepare aqueous solutions of the compound immediately before use.
-
pH Control: Investigate the stability of your compound at different pH values to determine the optimal pH for your experiments. Oxazolone rings can be sensitive to both acidic and basic conditions.
-
Temperature Control: Perform your experiments at the lowest practical temperature to slow down potential degradation.
-
Use Co-solvents: If your experimental design allows, consider using a co-solvent such as DMSO or ethanol to prepare a concentrated stock solution, which can then be diluted into your aqueous buffer immediately before the experiment. This minimizes the time the compound spends in a predominantly aqueous environment.
Q2: The UV-Vis spectrum or HPLC chromatogram of my compound solution is changing over time. Am I seeing degradation products?
A2: Yes, changes in the spectroscopic or chromatographic profile of your compound solution are strong indicators of degradation. The appearance of new peaks in an HPLC chromatogram or a shift in the UV-Vis absorbance spectrum suggests the formation of one or more new chemical entities. For oxazolones, these are likely products of hydrolytic ring cleavage.[2]
Recommended Actions:
-
Stability Study: Conduct a time-course stability study using HPLC-UV to monitor the disappearance of the parent compound and the appearance of degradation products. This will help you quantify the rate of degradation under your specific experimental conditions.
-
Characterize Degradants: If necessary, use techniques like LC-MS to identify the mass of the degradation products to confirm the degradation pathway, which is likely hydrolysis.
-
Adjust Solution Conditions: Based on your stability study, adjust the pH, temperature, or solvent composition of your solution to enhance the stability of the compound.
Q3: I am seeing poor reproducibility in my experimental results. Could this be related to compound stability?
A3: Poor reproducibility is a common consequence of using an unstable compound. If the compound degrades over the course of an experiment, the effective concentration of the active molecule will decrease, leading to variable results.
Recommended Actions:
-
Standardize Solution Preparation: Ensure that the procedure for preparing and handling solutions of the compound is consistent for all experiments. This includes the age of the solution and the temperature at which it is stored and used.
-
Minimize Incubation Times: If possible, reduce the incubation time of the compound in the aqueous buffer to minimize the extent of degradation during the experiment.
-
Run Controls: Include a control sample where the compound is incubated in the buffer for the maximum duration of the experiment and then analyzed to quantify the extent of degradation.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in an aqueous solution?
A1: The most common degradation pathway for oxazolones in aqueous solutions is hydrolytic cleavage of the oxazolone ring.[1][2] This involves the nucleophilic attack of water on the carbonyl group, leading to ring-opening and the formation of an α-amino acid derivative. The specific structure of the degradation product will depend on the exact site of bond cleavage.
Q2: What factors influence the stability of this compound?
A2: The stability of oxazolone derivatives is primarily influenced by:
-
pH: The rate of hydrolysis can be catalyzed by both acid and base. The pH of the aqueous solution is a critical factor.
-
Temperature: Higher temperatures generally accelerate the rate of chemical reactions, including hydrolysis.
-
Buffer Components: Certain buffer components could potentially catalyze the degradation.
-
Presence of Nucleophiles: Besides water, other nucleophiles present in the solution could react with the oxazolone ring.[2]
Q3: How should I store stock solutions of this compound?
A3: For long-term storage, it is best to store the compound as a solid at low temperatures (e.g., -20°C or -80°C) in a desiccated environment to protect it from moisture. For stock solutions, prepare them in a non-aqueous, aprotic solvent like anhydrous DMSO or ethanol, and store them at low temperatures. Minimize freeze-thaw cycles.
Q4: Can I use formulation strategies to improve the stability of this compound in an aqueous solution?
A4: Yes, several formulation strategies can be explored to improve aqueous stability, including:
-
Lyophilization: Preparing a lyophilized powder of the compound with suitable excipients can allow for rapid dissolution just before use.
-
Encapsulation: Using cyclodextrins or liposomes to encapsulate the compound can protect it from hydrolysis.
-
Use of Co-solvents and Surfactants: These can help to solubilize the compound and may reduce the activity of water, thereby slowing hydrolysis.
Data Presentation
The following table presents hypothetical stability data for this compound in an aqueous solution to illustrate the impact of pH and temperature. Note: This data is illustrative and not based on experimental results for this specific compound.
| pH | Temperature (°C) | Half-life (t½) (hours) |
| 5.0 | 4 | 120 |
| 5.0 | 25 | 24 |
| 7.4 | 4 | 72 |
| 7.4 | 25 | 8 |
| 9.0 | 4 | 48 |
| 9.0 | 25 | 2 |
Experimental Protocols
Protocol: Assessing the Aqueous Stability of this compound using HPLC-UV
1. Objective: To determine the degradation rate of this compound in an aqueous buffer at a specific pH and temperature.
2. Materials:
-
This compound
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Buffer components (e.g., phosphate, acetate)
-
Acid/base for pH adjustment (e.g., HCl, NaOH)
-
Volumetric flasks and pipettes
-
HPLC system with a UV detector and a suitable C18 column
3. Method:
-
Preparation of Buffer: Prepare the desired aqueous buffer (e.g., 100 mM phosphate buffer, pH 7.4) and filter it through a 0.22 µm filter.
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of the compound in anhydrous DMSO.
-
Preparation of Test Solution: Dilute the stock solution with the prepared buffer to a final concentration of 100 µM. Ensure the final concentration of DMSO is low (e.g., <1%) to minimize its effect on stability.
-
Time-Point Sampling:
-
Immediately after preparation (t=0), take an aliquot of the test solution, and quench the degradation by diluting it with the mobile phase (e.g., 50:50 ACN:water) to a suitable concentration for HPLC analysis.
-
Incubate the remaining test solution at the desired temperature (e.g., 25°C).
-
Take aliquots at predetermined time points (e.g., 1, 2, 4, 8, 12, and 24 hours) and quench them in the same manner.
-
-
HPLC Analysis:
-
Analyze each quenched sample by HPLC-UV.
-
Use a suitable mobile phase gradient (e.g., a gradient of water and ACN with 0.1% formic acid) to separate the parent compound from any degradation products.
-
Monitor the elution using a UV detector at the λmax of the parent compound.
-
-
Data Analysis:
-
Determine the peak area of the parent compound at each time point.
-
Plot the natural logarithm of the peak area (or concentration) of the parent compound versus time.
-
If the degradation follows first-order kinetics, the plot will be a straight line. The degradation rate constant (k) is the negative of the slope.
-
Calculate the half-life (t½) using the equation: t½ = 0.693 / k.
-
Visualizations
Caption: Troubleshooting workflow for stability issues.
Caption: Experimental workflow for stability assessment.
Caption: Hypothetical hydrolytic degradation pathway.
References
4-Methyl-5-(4-pyridinyl)-2(3H)-oxazolone cytotoxicity issues in primary cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the cytotoxicity of 4-Methyl-5-(4-pyridinyl)-2(3H)-oxazolone in primary cells.
I. Troubleshooting Guide
This guide addresses specific issues that may arise during the experimental evaluation of this compound's cytotoxicity in primary cells.
1. Issue: High Variability in Cytotoxicity Results Between Experiments
-
Question: We are observing significant well-to-well and plate-to-plate variability in our cytotoxicity assays when treating primary cells with this compound. What could be the cause?
-
Answer: High variability is a common challenge in primary cell assays. Several factors could be contributing to this issue:
-
Cell Health and Passage Number: Primary cells have a limited lifespan and their characteristics can change with each passage. Ensure you are using cells from a consistent and low passage number. Document the passage number for every experiment.
-
Cell Seeding Density: Inconsistent cell numbers across wells will lead to variable results. Optimize and strictly control the cell seeding density.[1] Use a hemocytometer or an automated cell counter for accurate cell counts.
-
Compound Solubility and Stability: this compound may have limited solubility in aqueous media. Ensure the compound is fully dissolved in a suitable solvent (e.g., DMSO) before diluting it in culture medium. Visually inspect for any precipitation. Also, consider the stability of the compound in your culture medium over the duration of the experiment.
-
Pipetting Errors: Inaccurate or inconsistent pipetting, especially during serial dilutions and additions to microplates, can introduce significant errors.[1] Calibrate your pipettes regularly and use reverse pipetting for viscous solutions.
-
Edge Effects: Evaporation from the outer wells of a microplate can concentrate the compound and affect cell viability.[2] To mitigate this, avoid using the outer wells for experimental samples and instead fill them with sterile PBS or media.
-
2. Issue: No Dose-Dependent Cytotoxicity Observed
-
Question: We are not observing a clear dose-response curve for this compound in our primary cell line. The cytotoxicity is either negligible or very high across a wide range of concentrations. What should we do?
-
Answer: The absence of a clear dose-response relationship can be due to several factors:
-
Inappropriate Concentration Range: You may be testing a concentration range that is too narrow or completely outside the cytotoxic window for your specific primary cells. Perform a broad-range dose-finding study, for example, from nanomolar to high micromolar concentrations, to identify the active range.
-
Assay Incubation Time: The chosen incubation time might be too short for the cytotoxic effects to manifest or too long, leading to non-specific cell death. Conduct a time-course experiment (e.g., 24, 48, and 72 hours) to determine the optimal endpoint.[2]
-
Assay Sensitivity: The selected cytotoxicity assay may not be sensitive enough to detect subtle changes in cell viability. Consider using a more sensitive assay or a combination of assays that measure different aspects of cell death (e.g., apoptosis, necrosis, metabolic activity).[3]
-
Compound Inactivity in the Specific Cell Type: It is possible that this compound is not cytotoxic to the specific primary cell type you are using under the tested conditions.
-
3. Issue: Discrepancies Between Different Cytotoxicity Assays
-
Question: We are getting conflicting results from different cytotoxicity assays (e.g., MTT vs. LDH release) for this compound. Why is this happening and which result should we trust?
-
Answer: Different cytotoxicity assays measure distinct cellular parameters, and discrepancies can provide valuable insights into the mechanism of cell death.
-
MTT/WST Assays: These colorimetric assays measure metabolic activity, which may not always correlate directly with cell death.[4] A compound could inhibit metabolic processes without immediately causing cell lysis, leading to a decrease in the MTT signal but no increase in LDH release.
-
LDH Release Assay: This assay measures the release of lactate dehydrogenase from cells with compromised membrane integrity, which is a marker of necrosis or late apoptosis.[2]
-
Interpreting Discrepancies: If you observe a decrease in MTT activity but no LDH release, it could suggest that the compound is cytostatic (inhibiting proliferation) or inducing apoptosis without immediate membrane rupture. To confirm this, you can use assays that specifically measure apoptosis (e.g., caspase activity assays, Annexin V staining). Combining viability and cytotoxicity assays can provide a more complete picture.[3]
-
II. Frequently Asked Questions (FAQs)
1. What is the potential mechanism of cytotoxicity for this compound in primary cells?
While specific data for this compound is limited, oxazolone and pyridine derivatives have been reported to exhibit a range of biological activities, including anticancer effects.[5][6][7] Potential mechanisms of cytotoxicity could involve:
-
Induction of Apoptosis: Many cytotoxic compounds trigger programmed cell death. This could be mediated through the activation of caspases and pathways involving p53 and JNK.[5][8]
-
Cell Cycle Arrest: The compound might cause cells to arrest at a specific phase of the cell cycle, such as G2/M, preventing proliferation.[3][5]
-
Inhibition of Key Enzymes: Oxazolone derivatives have been shown to inhibit various enzymes.[6] The pyridinyl moiety is also present in many biologically active compounds.[9]
-
Generation of Reactive Oxygen Species (ROS): Some compounds can induce oxidative stress, leading to cellular damage and apoptosis.[10]
2. Which primary cell types are most relevant for testing the cytotoxicity of this compound?
The choice of primary cells should be guided by the intended application of the compound.[11] For general toxicity screening, a panel of primary cells from different organs is recommended.[12]
-
Human Hepatocytes: To assess potential liver toxicity.
-
Renal Proximal Tubule Epithelial Cells (RPTECs): To evaluate kidney toxicity.
-
Cardiomyocytes: To test for cardiotoxicity.
-
Peripheral Blood Mononuclear Cells (PBMCs): To assess effects on the immune system.[12]
3. What are the recommended initial concentration ranges for cytotoxicity testing of this compound?
Since the IC50 is unknown, a wide concentration range should be tested initially. A common starting point is a logarithmic dilution series, for example:
-
100 µM, 30 µM, 10 µM, 3 µM, 1 µM, 0.3 µM, 0.1 µM, and a vehicle control. Based on the results of this initial screen, a narrower range can be selected for more precise IC50 determination.
4. What controls should be included in a cytotoxicity assay for this compound?
Proper controls are crucial for accurate data interpretation.[2]
-
Untreated Control: Cells cultured in medium only, to represent 100% viability.
-
Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the compound, to account for any solvent-induced toxicity.
-
Positive Control: A known cytotoxic agent (e.g., doxorubicin, staurosporine) to ensure the assay is performing as expected.
-
Blank Control: Wells with medium but no cells, to measure the background absorbance/fluorescence.[1]
III. Experimental Protocols
1. Protocol: LDH Release Cytotoxicity Assay
This protocol is adapted from standard procedures for measuring lactate dehydrogenase (LDH) release as an indicator of cell membrane damage.[2]
-
Materials:
-
Primary cells of interest
-
Complete cell culture medium
-
96-well clear-bottom tissue culture plates
-
This compound
-
Vehicle (e.g., sterile DMSO)
-
Positive control (e.g., 10% Triton X-100)
-
LDH cytotoxicity assay kit (commercially available)
-
Microplate reader
-
-
Procedure:
-
Seed primary cells in a 96-well plate at a pre-determined optimal density and allow them to attach overnight.
-
Prepare serial dilutions of this compound in complete culture medium. Also, prepare the vehicle control and positive control solutions.
-
Carefully remove the medium from the cells and add 100 µL of the compound dilutions, vehicle control, or medium-only control to the respective wells.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
For the positive control (maximum LDH release), add the lysis solution (e.g., Triton X-100) to control wells 30 minutes before the end of the incubation period.
-
After incubation, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes.
-
Carefully transfer a specific volume of the supernatant from each well to a new flat-bottom 96-well plate.
-
Prepare the LDH reaction mixture according to the manufacturer's instructions and add it to each well of the new plate.
-
Incubate the plate at room temperature for the recommended time, protected from light.
-
Measure the absorbance at the specified wavelength using a microplate reader.
-
Calculate the percentage of cytotoxicity using the formula provided in the kit's manual.
-
2. Protocol: Neutral Red Uptake Viability Assay
This protocol is based on the principle that viable cells take up and retain the neutral red dye in their lysosomes.
-
Materials:
-
Primary cells of interest
-
Complete cell culture medium
-
96-well tissue culture plates
-
This compound
-
Vehicle (e.g., sterile DMSO)
-
Neutral Red staining solution
-
Destaining solution (e.g., 1% acetic acid in 50% ethanol)
-
Microplate reader
-
-
Procedure:
-
Seed primary cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with serial dilutions of this compound and appropriate controls as described in the LDH assay protocol.
-
After the incubation period, remove the treatment medium and wash the cells gently with PBS.
-
Add 100 µL of pre-warmed medium containing Neutral Red to each well and incubate for 2-3 hours at 37°C.
-
Remove the staining solution and wash the cells again with PBS to remove unincorporated dye.
-
Add 150 µL of the destaining solution to each well and incubate with gentle shaking for 10 minutes to extract the dye.
-
Measure the absorbance at the appropriate wavelength (around 540 nm).
-
Calculate the percentage of viable cells relative to the untreated control.
-
IV. Data Presentation
Table 1: Hypothetical Cytotoxicity Data for this compound in Primary Human Hepatocytes (48h Incubation)
| Concentration (µM) | % Cell Viability (MTT Assay) | % Cytotoxicity (LDH Assay) |
| 100 | 15.2 ± 3.1 | 82.5 ± 5.6 |
| 30 | 45.8 ± 4.5 | 48.1 ± 3.9 |
| 10 | 88.9 ± 5.2 | 12.3 ± 2.1 |
| 3 | 95.1 ± 3.8 | 5.6 ± 1.5 |
| 1 | 98.7 ± 2.5 | 2.1 ± 0.8 |
| 0.3 | 99.2 ± 2.1 | 1.5 ± 0.5 |
| 0.1 | 99.5 ± 1.9 | 1.2 ± 0.4 |
| Vehicle Control | 100 ± 2.8 | 1.8 ± 0.6 |
V. Visualizations
References
- 1. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 2. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. dojindo.com [dojindo.com]
- 5. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ajrconline.org [ajrconline.org]
- 7. biointerfaceresearch.com [biointerfaceresearch.com]
- 8. journal.waocp.org [journal.waocp.org]
- 9. Synthesis and cytotoxicity against tumor cells of pincer N-heterocyclic ligands and their transition metal complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cytotoxicity of Pd( ii ) and Pt( ii ) complexes of 2′,6′-di(thiazol-2-yl)-2,4′-bipyridine: insights into the mode of cell death and cell cycle arrest ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00647C [pubs.rsc.org]
- 11. kosheeka.com [kosheeka.com]
- 12. Primary Cell Toxicity Assays at ImQuest [imquestbio.com]
minimizing variability in experiments with 4-Methyl-5-(4-pyridinyl)-2(3H)-oxazolone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in experiments involving 4-Methyl-5-(4-pyridinyl)-2(3H)-oxazolone.
I. Compound Properties and Handling
What are the basic properties of this compound?
| Property | Value |
| CAS Number | 132338-12-6[1] |
| Molecular Formula | C₉H₈N₂O₂[1] |
| Molecular Weight | 176.17 g/mol [1] |
II. Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during experiments with this compound.
Q1: I am observing inconsistent inhibitory effects in my cell-based assays. What are the potential causes?
Inconsistent results can stem from several factors:
-
Compound Solubility and Stability: this compound, like many small molecules, may have limited aqueous solubility. Precipitation of the compound in your cell culture media will lead to a lower effective concentration and high variability. It is also crucial to consider the stability of the compound in your experimental conditions.
-
Cell Health and Density: The physiological state of your cells is critical. Ensure cells are healthy, in the logarithmic growth phase, and seeded at a consistent density for each experiment. Over-confluent or stressed cells can respond differently to treatment.
-
Assay Protocol Variability: Minor variations in incubation times, reagent concentrations, and washing steps can introduce significant variability. Adherence to a standardized protocol is essential.
-
DMSO Concentration: If using DMSO to dissolve the compound, ensure the final concentration in your assay is low (typically <0.5%) and consistent across all wells, including controls. High concentrations of DMSO can be toxic to cells and affect their response.
Q2: My compound is not dissolving properly in my aqueous buffer (e.g., PBS, cell culture media). What should I do?
Poor aqueous solubility is a common challenge. Here's a systematic approach to address this:
-
Prepare a High-Concentration Stock in an Organic Solvent: Initially, dissolve the compound in an organic solvent like DMSO.
-
Sonication and Warming: Gentle warming (to around 37°C) and sonication can aid in the dissolution of the compound in the organic solvent.
-
Serial Dilution: Perform serial dilutions of your high-concentration stock solution in the aqueous buffer of your choice. It's important to add the stock solution to the aqueous buffer and mix immediately to prevent precipitation.
-
Solubility Testing: If you continue to experience issues, it is recommended to perform a formal solubility test to determine the maximum soluble concentration in your specific experimental buffer.
Q3: I am unsure of the optimal concentration of this compound to use in my experiment. How can I determine this?
The optimal concentration will depend on your specific cell type and assay. It is best practice to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) value. This involves treating your cells with a range of concentrations of the compound and measuring the biological response.
Q4: I am seeing significant "edge effects" in my multi-well plate assays. How can I minimize this?
Edge effects, where cells in the outer wells of a plate behave differently than those in the inner wells, are a common source of variability. To mitigate this:
-
Proper Plate Incubation: Ensure even temperature and gas exchange across the plate during incubation.
-
Humidification: Use a humidified incubator to minimize evaporation from the outer wells.
-
Plate Sealing: Use plate sealers to reduce evaporation.
-
Avoid Using Outer Wells: If edge effects persist, consider not using the outermost wells of the plate for experimental samples and instead fill them with sterile PBS or media.
III. Experimental Protocols
Protocol 1: Determining the Aqueous Solubility of this compound (Shake-Flask Method)
This protocol provides a method to determine the kinetic solubility of your compound in an aqueous buffer.
Materials:
-
This compound
-
DMSO
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
Microcentrifuge tubes
-
Thermomixer or shaker
-
Spectrophotometer or HPLC-UV/MS
Procedure:
-
Prepare a Stock Solution: Prepare a 10 mM stock solution of the compound in 100% DMSO.
-
Dilution in Aqueous Buffer: In a microcentrifuge tube, add a specific volume of the aqueous buffer. To this, add a small volume of the DMSO stock solution to achieve the desired final concentration (e.g., for a 100 µM solution with 1% DMSO, add 1 µL of the 10 mM stock to 99 µL of buffer).
-
Equilibration: Incubate the tubes in a thermomixer or on a shaker at a consistent temperature (e.g., room temperature or 37°C) for a set period (e.g., 2 hours) to allow the solution to reach equilibrium.
-
Separation of Undissolved Compound: Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 20 minutes to pellet any precipitated compound.
-
Quantification: Carefully collect the supernatant and determine the concentration of the dissolved compound using a suitable analytical method such as UV-Vis spectrophotometry or LC-MS. A standard curve of the compound in the same buffer/DMSO mixture should be prepared for accurate quantification.
Protocol 2: Cellular p38 MAPK Inhibition Assay
This protocol outlines a general procedure for assessing the inhibitory activity of this compound on p38 MAPK signaling in a cellular context.
Materials:
-
Cells known to have an active p38 MAPK pathway (e.g., HeLa, A549)
-
Cell culture medium and supplements
-
This compound
-
p38 MAPK activator (e.g., Anisomycin, TNF-α)
-
Lysis buffer
-
Primary antibodies (e.g., anti-phospho-p38, anti-total-p38)
-
Secondary antibody (HRP-conjugated)
-
Western blot reagents and equipment
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a predetermined optimal density and allow them to adhere and grow overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Pre-treat the cells with the compound or vehicle control (e.g., DMSO in media) for a specific duration (e.g., 1-2 hours).
-
Stimulation: Following pre-treatment, stimulate the cells with a p38 MAPK activator (e.g., 10 µg/mL Anisomycin for 30 minutes). Include an unstimulated control.
-
Cell Lysis: Wash the cells with cold PBS and then lyse them with an appropriate lysis buffer containing protease and phosphatase inhibitors.
-
Western Blotting:
-
Determine the protein concentration of the cell lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and then incubate with primary antibodies against phospho-p38 MAPK and total p38 MAPK.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an appropriate chemiluminescent substrate.
-
-
Data Analysis: Quantify the band intensities for phospho-p38 and total p38. Normalize the phospho-p38 signal to the total p38 signal for each sample. Plot the normalized phospho-p38 levels against the concentration of the inhibitor to generate a dose-response curve and determine the IC50 value.
IV. Data Presentation
Table 1: Representative Dose-Response Data for p38 MAPK Inhibition
The following table provides an example of the type of data you would generate from a cellular p38 MAPK inhibition assay. The values are for illustrative purposes only.
| Compound Concentration (µM) | Normalized Phospho-p38 Signal (Arbitrary Units) | % Inhibition |
| 0 (Vehicle Control) | 1.00 | 0 |
| 0.01 | 0.95 | 5 |
| 0.1 | 0.75 | 25 |
| 1 | 0.50 | 50 |
| 10 | 0.15 | 85 |
| 100 | 0.05 | 95 |
V. Mandatory Visualizations
Diagram 1: Simplified p38 MAPK Signaling Pathway
Caption: p38 MAPK signaling cascade and the inhibitory action of the compound.
Diagram 2: Experimental Workflow for Cellular Inhibition Assay
Caption: Step-by-step workflow for a cellular p38 MAPK inhibition assay.
Diagram 3: Troubleshooting Logic for Inconsistent Results
Caption: Logical steps for troubleshooting inconsistent experimental results.
References
4-Methyl-5-(4-pyridinyl)-2(3H)-oxazolone degradation and storage conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Methyl-5-(4-pyridinyl)-2(3H)-oxazolone. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the stability and integrity of this compound, it is recommended to store the compound in a cool, dry, and well-ventilated area.[1][2][3][4][5] The container should be tightly sealed to prevent moisture absorption and exposure to air. For long-term storage, maintaining a temperature between 2-8°C is advisable. The storage area should be away from sources of ignition, as pyridine-containing compounds can be flammable.[2][3][5]
Q2: What are the potential degradation pathways for this compound?
A2: Based on the chemical structure, two primary degradation pathways are anticipated:
-
Hydrolysis of the Oxazolone Ring: The oxazolone ring is susceptible to nucleophilic attack by water, leading to ring-opening.[6][7][8][9][10] This hydrolysis would result in the formation of an α-acetamido-β-(4-pyridinyl)acrylic acid derivative. The rate of hydrolysis can be influenced by pH, with acidic or basic conditions potentially accelerating the degradation.
-
Photodegradation of the Pyridine Ring: Pyridine and its derivatives can undergo photodegradation upon exposure to UV light.[11][12][13] This can lead to the formation of various byproducts, including hydroxylated pyridines and ring-opened products like succinic acid.[11][13]
Q3: How can I monitor the degradation of this compound in my samples?
A3: A stability-indicating high-performance liquid chromatography (HPLC) method is the recommended approach. This would involve developing a method that can separate the parent compound from its potential degradation products. A reverse-phase column (e.g., C18) with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is a good starting point. Detection can be performed using a UV detector, as the pyridinyl and oxazolone moieties are chromophoric. Mass spectrometry (LC-MS) can be used to identify the degradation products.[2]
Q4: Are there any known incompatibilities for this compound?
A4: Avoid strong acids, bases, and oxidizing agents. Strong acids and bases can catalyze the hydrolysis of the oxazolone ring. Oxidizing agents may react with the pyridine ring. It is also advisable to avoid contact with acids, acid chlorides, and chloroformates.[3]
Troubleshooting Guides
Problem 1: I am observing a loss of potency or unexpected peaks in my chromatogram over time.
-
Possible Cause: Degradation of the compound.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure the compound is stored as recommended (cool, dry, protected from light).
-
Analyze by HPLC: Use a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.
-
Characterize Degradants: If unknown peaks are present, use LC-MS to identify the potential degradation products. This can help confirm the degradation pathway (e.g., hydrolysis or photodegradation).
-
pH of Solutions: If working with solutions, check the pH. Extremes in pH can accelerate hydrolysis of the oxazolone ring. Buffer your solutions if necessary.
-
Protect from Light: If photodegradation is suspected, conduct experiments under amber light or in light-protected containers.
-
Problem 2: My experimental results are inconsistent across different batches of the compound.
-
Possible Cause: Batch-to-batch variability in purity or degradation during storage of older batches.
-
Troubleshooting Steps:
-
Certificate of Analysis (CoA): Review the CoA for each batch to check for initial purity and any specified retest dates.
-
Purity Assessment: Analyze all batches by HPLC to determine their purity before use.
-
Proper Storage: Ensure all batches have been stored under the correct conditions since receipt. Older batches may have degraded if not stored properly.
-
Quantitative Data Summary
| Parameter | Condition | Expected Effect on this compound Stability | Reference Compounds |
| Temperature | Elevated Temperature | Increased rate of degradation (both hydrolysis and potentially thermal decomposition). | General for organic molecules |
| pH | Acidic (pH < 4) or Basic (pH > 8) | Accelerated hydrolysis of the oxazolone ring.[9] | Oxazolone derivatives[9] |
| Light | UV Light Exposure | Photodegradation of the pyridine ring.[11][12][13] | Pyridine[11][12][13] |
| Humidity | High Humidity | Increased moisture availability, potentially accelerating hydrolysis. | General for hydrolytically unstable compounds |
Experimental Protocols
Protocol 1: General Stability-Indicating HPLC Method Development
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with a low percentage of Mobile Phase B (e.g., 5%) and gradually increase to a high percentage (e.g., 95%) over 20-30 minutes to ensure separation of the parent compound from potential degradation products.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at a wavelength corresponding to the absorbance maximum of this compound.
-
Forced Degradation Study: To validate the stability-indicating nature of the method, subject the compound to stress conditions (e.g., acid, base, peroxide, heat, and light) to intentionally generate degradation products. The method should be able to resolve the parent peak from all degradation product peaks.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for assessing the stability of this compound.
References
- 1. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 2. lobachemie.com [lobachemie.com]
- 3. archpdfs.lps.org [archpdfs.lps.org]
- 4. carlroth.com [carlroth.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. biointerfaceresearch.com [biointerfaceresearch.com]
- 7. sphinxsai.com [sphinxsai.com]
- 8. researchgate.net [researchgate.net]
- 9. The acidic hydrolysis of N-acetylneuraminic 4,5-oxazoline allows a direct functionalization of the C5 position of Neu5Ac2en (DANA) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, Anti-Bacterial and Anti-Oxidant Activity of Azo-Oxazolone and Their Ring Opening Azo-Benzamide Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. UV photolysis for accelerating pyridine biodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [Biodegradation of pyridine under UV irradiation] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Method Refinement for High-Throughput Screening with 4-Methyl-5-(4-pyridinyl)-2(3H)-oxazolone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 4-Methyl-5-(4-pyridinyl)-2(3H)-oxazolone in high-throughput screening (HTS) assays. The information is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges and refining their experimental methods.
Frequently Asked Questions (FAQs)
Q1: What are the common initial challenges when developing an HTS assay with this compound?
A1: Initial challenges often revolve around the compound's physicochemical properties and its potential for assay interference. Key considerations include:
-
Solubility: Ensuring the compound remains soluble in the assay buffer at the desired screening concentration is critical to avoid false negatives or positives due to precipitation.
-
Stability: The stability of the compound under assay conditions (e.g., temperature, pH, light exposure) should be assessed to ensure its integrity throughout the experiment.
-
Assay Interference: Heterocyclic compounds can sometimes interfere with assay readouts. It is important to evaluate potential issues such as autofluorescence, light scattering, or non-specific inhibition of reporter enzymes.
Q2: How can I mitigate potential assay interference from this compound?
A2: Several strategies can be employed to identify and mitigate assay interference:
-
Counter-screens: Perform counter-screens using an assay format that lacks the biological target but retains the detection components. This helps identify compounds that directly interfere with the signal generation or detection.[1]
-
Orthogonal Assays: Validate hits using a different assay technology (e.g., switching from a fluorescence-based to a label-free detection method) to confirm that the observed activity is target-specific.[1]
-
Control Experiments: Include controls to measure the compound's intrinsic fluorescence or absorbance at the wavelengths used in the assay.
Q3: What are the likely biological targets for a compound with a pyridinyl-oxazolone scaffold?
A3: While the specific target of this compound may not be known, compounds with similar scaffolds have been investigated for a variety of biological activities. The pyridinyl group is a common feature in many kinase inhibitors, suggesting that this compound could potentially target protein kinases.[2][3] Oxazolone derivatives have also been reported to exhibit a wide range of pharmacological activities, including anti-inflammatory and antimicrobial effects.[4]
Troubleshooting Guide
This guide addresses specific issues that may arise during HTS campaigns with this compound.
| Problem | Potential Cause | Recommended Solution |
| High variability between replicate wells | - Compound precipitation- Incomplete mixing- Edge effects on the assay plate | - Decrease the final screening concentration.- Increase the DMSO concentration in the final assay buffer (typically ≤1%).- Optimize plate shaking/incubation steps.- Avoid using the outer wells of the plate or use barrier plates. |
| High rate of false positives | - Compound autofluorescence- Non-specific inhibition of reporter enzymes (e.g., luciferase)- Compound aggregation leading to non-specific inhibition | - Perform a pre-read of the plate before adding assay reagents to measure background fluorescence.- Run a counter-screen against the reporter enzyme alone.- Include a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer to disrupt aggregates.[1] |
| Inconsistent dose-response curves | - Compound instability- Limited solubility at higher concentrations- Complex mechanism of action | - Assess compound stability over the assay incubation time.- Visually inspect wells with high compound concentrations for precipitation.- Consider alternative curve-fitting models or perform detailed mechanistic studies. |
| Low Z'-factor | - Low signal-to-background ratio- High data variability | - Optimize reagent concentrations (e.g., enzyme, substrate).- Review and refine all liquid handling steps to minimize pipetting errors.- Ensure consistent incubation times and temperatures. |
Experimental Protocols
Below are generalized protocols for key experiments to characterize and screen this compound.
Protocol 1: Solubility Assessment
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serially dilute the stock solution in assay buffer to achieve a range of final concentrations (e.g., 100 µM, 50 µM, 25 µM, 10 µM, 1 µM).
-
Incubate the solutions at the assay temperature for the duration of the experiment.
-
Visually inspect for precipitation under a microscope.
-
Quantify the soluble compound concentration using a suitable method like HPLC-UV.
Protocol 2: Autofluorescence Measurement
-
Dispense this compound at the screening concentration into the wells of a microplate.
-
Dispense assay buffer with the corresponding DMSO concentration into control wells.
-
Read the plate using the same excitation and emission wavelengths as the primary HTS assay.
-
Subtract the average signal of the DMSO control wells from the compound-containing wells to determine the net autofluorescence.
Protocol 3: Kinase Inhibition HTS Assay (Example)
This protocol assumes a generic kinase target and a luminescence-based readout (e.g., ADP-Glo™).
-
Reagent Preparation:
-
Prepare assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Prepare a solution of the kinase and substrate in assay buffer.
-
Prepare an ATP solution in assay buffer at a concentration close to the Kₘ for the kinase.
-
-
Assay Procedure:
-
Dispense a small volume (e.g., 50 nL) of this compound stock solution in DMSO into 384-well assay plates.
-
Add the kinase/substrate mixture to all wells.
-
Incubate for a predetermined time (e.g., 15 minutes) at room temperature.
-
Initiate the kinase reaction by adding the ATP solution.
-
Incubate for the desired reaction time (e.g., 60 minutes) at room temperature.
-
Stop the reaction and detect the amount of ADP produced using a commercial luminescent ADP detection kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to positive (no inhibitor) and negative (no enzyme) controls.
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value.
-
Visualizations
Caption: A typical workflow for a high-throughput screening campaign.
Caption: A decision tree for troubleshooting common HTS issues.
References
- 1. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Guareschi Pyridine Scaffold as a Valuable Platform for the Identification of Selective PI3K Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
Validation & Comparative
confirming target engagement of 4-Methyl-5-(4-pyridinyl)-2(3H)-oxazolone in cells
For researchers and drug development professionals, confirming that a compound engages its intended target within a cellular context is a critical step in the development of new therapeutics. This guide provides a comparative overview of key methodologies for confirming the target engagement of 4-Methyl-5-(4-pyridinyl)-2(3H)-oxazolone, a potent p38 MAPK inhibitor, and its alternatives.
This document outlines the principles, protocols, and comparative performance of three widely used label-free target engagement assays: the Cellular Thermal Shift Assay (CETSA), Drug Affinity Responsive Target Stability (DARTS), and Kinobeads competition binding assays. Due to the limited publicly available data for this compound in these specific assays, the well-characterized and structurally related pyridinyl imidazole p38 MAPK inhibitor, SB203580, will be used as a representative compound for illustrative comparison.
Comparison of Target Engagement Methodologies
The selection of a target engagement methodology depends on various factors, including the specific research question, available resources, and the desired throughput. The following table summarizes the key characteristics of CETSA, DARTS, and Kinobeads assays.
| Feature | Cellular Thermal Shift Assay (CETSA) | Drug Affinity Responsive Target Stability (DARTS) | Kinobeads Competition Binding |
| Principle | Ligand binding alters the thermal stability of the target protein. | Ligand binding protects the target protein from proteolytic degradation. | Competition between a test compound and immobilized broad-spectrum kinase inhibitors for binding to kinases in a cell lysate. |
| Format | Intact cells or cell lysates. | Primarily cell lysates. | Cell or tissue lysates. |
| Readout | Western blot, ELISA, mass spectrometry, or proximity-based assays (e.g., AlphaLISA).[1][2] | SDS-PAGE with protein staining or Western blot.[3] | Mass spectrometry-based proteomics.[4] |
| Throughput | Low to high, depending on the readout method.[1] | Low to medium. | High. |
| Advantages | Applicable in live cells, no compound modification needed.[2] | No compound modification required, relatively simple setup.[3] | Broad kinome profiling, provides selectivity information.[4] |
| Limitations | Not all proteins exhibit a significant thermal shift. | May not be suitable for all proteins, requires optimization of protease digestion. | Indirectly measures binding in a lysate context, not in intact cells. |
| Quantitative Data | Thermal shift (ΔTm), EC50 for stabilization. | IC50 for protection from degradation. | IC50 or Kd for competition. |
p38 MAPK Signaling Pathway
The p38 Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that responds to a variety of extracellular stimuli, including stress and inflammatory cytokines.[5][6] Its activation leads to a wide range of cellular responses such as inflammation, apoptosis, and cell differentiation. Inhibitors like this compound target p38α, a key isoform in this pathway, to modulate these cellular processes.[7][8]
References
- 1. Chemoproteomics Workflows | Thermo Fisher Scientific - US [thermofisher.com]
- 2. drugtargetreview.com [drugtargetreview.com]
- 3. Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification | Springer Nature Experiments [experiments.springernature.com]
- 4. The target landscape of clinical kinase drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Probe-Based Target Engagement Assay for Kinases in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to p38 MAPK Inhibitors: Evaluating 4-Methyl-5-(4-pyridinyl)-2(3H)-oxazolone in the Context of Established Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 4-Methyl-5-(4-pyridinyl)-2(3H)-oxazolone, a representative of the oxazolone class of potential p38 mitogen-activated protein (MAP) kinase inhibitors, against other well-characterized p38 inhibitors. Due to the limited publicly available data specifically for this compound, this guide leverages structure-activity relationship (SAR) insights from structurally related compounds and provides a framework for its evaluation.
The p38 MAP kinase signaling pathway is a critical regulator of inflammatory responses, making it a key target for therapeutic intervention in a range of diseases. A number of small molecule inhibitors targeting p38 have been developed, each with distinct chemical scaffolds and inhibitory profiles. This guide will delve into a comparison of the oxazolone scaffold with established inhibitor classes, including pyridinylimidazoles (e.g., SB203580), diaryl ureas (e.g., BIRB-796), and pyrimido-pyridazinones (e.g., VX-745).
The p38 MAPK Signaling Pathway
The p38 MAP kinases are a family of serine/threonine kinases that are activated by cellular stress and inflammatory cytokines. Once activated, they phosphorylate a range of downstream targets, leading to the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β). Inhibition of p38 MAPK can therefore suppress the inflammatory cascade.
Comparative Analysis of p38 Inhibitors
The comparison of p38 inhibitors is multifaceted, focusing on their potency (IC50), selectivity against other kinases, and cellular activity. The following table summarizes the available data for representative compounds from different chemical classes. While specific data for this compound is not available, the 4-phenyl-5-pyridyl heterocyclic scaffold is a common feature in many potent p38 inhibitors, suggesting its potential for activity.[1]
| Inhibitor Class | Representative Compound | p38α IC50 | Selectivity Notes | Cellular Activity (LPS-induced TNF-α inhibition) |
| Oxazolone | This compound | Data not available | The 4-aryl-5-pyridyl motif is a key pharmacophore for p38 inhibition. | Data not available |
| Pyridinylimidazole | SB203580 | ~50-600 nM | Inhibits p38α and p38β. Does not inhibit ERK or JNK at concentrations effective for p38 inhibition.[2] | Potent inhibitor of TNF-α production.[3] |
| Diaryl Urea | BIRB-796 (Doramapimod) | 38 nM (p38α), 65 nM (p38β), 200 nM (p38γ), 520 nM (p38δ) | Binds to an allosteric site, leading to high affinity and slow dissociation.[4] | Potently inhibits TNF-α release in LPS-stimulated cells (IC50 = 18 nM in THP-1 cells).[5] |
| Pyrimido-pyridazinone | VX-745 (Neflamapimod) | 10 nM (p38α), 220 nM (p38β)[6][7] | Highly selective for p38α over p38β and does not inhibit p38γ.[6] | Blocks TNF-α production in LPS-stimulated human whole blood (IC50 = 51-180 nM).[8] |
Experimental Protocols
To facilitate the evaluation of novel p38 inhibitors like this compound, detailed protocols for key in vitro assays are provided below.
In Vitro p38 Kinase Inhibition Assay
This assay determines the direct inhibitory effect of a compound on the enzymatic activity of p38 kinase.
Protocol:
-
Reagent Preparation:
-
Assay Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT.
-
Prepare a stock solution of recombinant human p38α kinase in assay buffer.
-
Prepare a stock solution of a suitable substrate, such as ATF2 fusion protein, in assay buffer.
-
Prepare a stock solution of ATP in assay buffer.
-
Prepare serial dilutions of the test compound (e.g., this compound) in DMSO, then dilute in assay buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add the p38α enzyme, the ATF2 substrate, and the test compound dilutions.
-
Incubate at room temperature for 10-15 minutes to allow for inhibitor binding.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at 30°C for a defined period (e.g., 30-60 minutes).
-
-
Detection:
-
Terminate the reaction and quantify the amount of phosphorylated substrate or ADP produced. This can be achieved using various methods, including:
-
ADP-Glo™ Kinase Assay: Measures ADP production through a luminescent signal.
-
ELISA: Uses a phospho-specific antibody to detect phosphorylated ATF2.
-
Western Blot: Detects phosphorylated ATF2 using a specific antibody.
-
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Cellular Assay: Inhibition of LPS-Induced TNF-α Production
This assay assesses the ability of a compound to inhibit p38-mediated inflammatory responses in a cellular context.
Protocol:
-
Cell Culture:
-
Culture a suitable monocytic cell line, such as human THP-1 or murine RAW 264.7 cells, in appropriate media.
-
Seed the cells into 96-well plates at a predetermined density.
-
-
Compound Treatment and Stimulation:
-
Prepare serial dilutions of the test compound in cell culture media.
-
Pre-treat the cells with the compound dilutions for 1-2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS) at a concentration known to induce a robust TNF-α response (e.g., 10-100 ng/mL).
-
-
Incubation and Sample Collection:
-
Incubate the plates for a period sufficient for TNF-α production (typically 4 to 24 hours).
-
Centrifuge the plates and collect the cell culture supernatants.
-
-
TNF-α Quantification:
-
Measure the concentration of TNF-α in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of TNF-α inhibition for each compound concentration compared to the LPS-stimulated control.
-
Determine the IC50 value from the dose-response curve.
-
Conclusion
References
- 1. Synthesis and biological activities of 4-phenyl-5-pyridyl-1,3-thiazole derivatives as p38 MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis and anti-inflammatory activity of imidazol-5-yl pyridine derivatives as p38α/MAPK14 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. crpsonline.com [crpsonline.com]
- 5. mdpi.com [mdpi.com]
- 6. Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemrevlett.com [chemrevlett.com]
- 8. sphinxsai.com [sphinxsai.com]
Comparative Efficacy Analysis of p38 MAPK Inhibitors: A Guide for Researchers
Introduction
The p38 mitogen-activated protein kinases (MAPKs) are a family of serine/threonine kinases that play a pivotal role in cellular responses to inflammatory cytokines and environmental stress.[1] Consequently, they have emerged as a significant therapeutic target for a range of inflammatory diseases. This guide provides a comparative analysis of the efficacy of several key p38 MAPK inhibitors, establishing a framework for the evaluation of novel compounds such as 4-Methyl-5-(4-pyridinyl)-2(3H)-oxazolone. Due to the limited publicly available data on this compound, this analysis focuses on well-characterized inhibitors that share structural motifs, such as a pyridinyl group, known to be important for p38 MAPK inhibition.[2]
The archetypal p38 MAPK inhibitors, like the pyridinylimidazole SB203580, function as ATP-competitive inhibitors, binding to the ATP pocket of the kinase.[2][3] The pyridine nitrogen is crucial for this interaction, as it forms a hydrogen bond with the backbone NH of Met109 in the hinge region of the enzyme.[2] This guide will delve into the comparative inhibitory activities of prominent p38 MAPK inhibitors, detail the experimental protocols used to assess their efficacy, and visualize the signaling pathway they modulate.
Quantitative Efficacy of Selected p38 MAPK Inhibitors
The inhibitory potency of p38 MAPK inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) in both enzymatic and cellular assays. The following tables summarize the reported IC50 values for several key p38 MAPK inhibitors against different p38 isoforms and in cellular models of inflammation.
Table 1: In Vitro Enzymatic Inhibition (IC50)
| Compound | p38α (nM) | p38β (nM) | p38γ (nM) | p38δ (nM) | Reference |
| SB203580 | 50 | 500 | - | - | [MedChemExpress] |
| BIRB-796 (Doramapimod) | 38 | 65 | 200 | 520 | [MedChemExpress] |
| VX-745 | 16 | - | - | - | [ScienceDirect] |
| SCIO-469 (Talmapimod) | 11 | - | - | - | [Selleckchem] |
| Ralimetinib (LY2228820) | 5.3 | 3.2 | - | - | [AACR Journals] |
Table 2: Cellular Inhibition of TNF-α Release (IC50)
| Compound | Cell Type | Assay Conditions | IC50 (nM) | Reference |
| SB203580 | Human PBMCs | LPS-stimulated | ~370 | [TargetMol] |
| BIRB-796 (Doramapimod) | Human PBMCs | LPS-stimulated | 20 | [Cayman Chemical] |
| VX-745 | Human Whole Blood | LPS-stimulated | 17 | [ScienceDirect] |
| SCIO-469 (Talmapimod) | Human Whole Blood | LPS-stimulated | 12 | [Selleckchem] |
| Ralimetinib (LY2228820) | Human Whole Blood | LPS-stimulated | 100 | [Eli Lilly] |
Note: PBMCs refer to Peripheral Blood Mononuclear Cells. LPS refers to Lipopolysaccharide.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of p38 MAPK inhibitor efficacy.
In Vitro p38α Kinase Assay
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified p38α kinase.
Principle: The assay quantifies the phosphorylation of a specific substrate, such as Activating Transcription Factor 2 (ATF-2), by p38α kinase in the presence of ATP. The level of phosphorylated substrate is then measured, typically using an antibody specific to the phosphorylated form.
Protocol:
-
Reagent Preparation:
-
Kinase Buffer: 20 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.02% Brij-35, 0.02 mg/ml BSA, 0.1 mM Na₃VO₄, 2 mM DTT.
-
Recombinant human p38α kinase.
-
ATF-2 substrate.
-
ATP solution.
-
Test compound dilutions.
-
-
Assay Procedure:
-
Add 5 µL of the test compound dilutions to the wells of a 384-well plate.
-
Add 5 µL of the p38α kinase solution to each well.
-
Incubate for 10 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding 10 µL of a solution containing both ATF-2 substrate and ATP.
-
Incubate for 60 minutes at 30°C.
-
Terminate the reaction by adding a stop solution (e.g., EDTA).
-
-
Detection:
-
The amount of phosphorylated ATF-2 is quantified. A common method is Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), where a europium-labeled anti-phospho-ATF-2 antibody and an APC-labeled anti-tag antibody (e.g., anti-GST if using a GST-tagged substrate) are added. The FRET signal is proportional to the amount of phosphorylated substrate.
-
-
Data Analysis:
-
The results are expressed as a percentage of the control (uninhibited) kinase activity.
-
IC50 values are calculated by fitting the data to a four-parameter logistic curve.
-
LPS-Induced TNF-α Release Assay in THP-1 Cells
This cellular assay assesses the ability of a compound to inhibit the production of the pro-inflammatory cytokine TNF-α in a relevant cell model.
Principle: The human monocytic cell line, THP-1, can be differentiated into macrophage-like cells.[4] When stimulated with lipopolysaccharide (LPS), these cells produce and secrete TNF-α, a process dependent on the p38 MAPK pathway.[5] The amount of TNF-α released into the cell culture supernatant is measured.
Protocol:
-
Cell Culture and Differentiation:
-
Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS and 0.05 mM 2-mercaptoethanol.
-
To differentiate, seed THP-1 cells into 96-well plates and treat with phorbol 12-myristate 13-acetate (PMA) at a concentration of 10-100 ng/mL for 48 hours.[4][6]
-
After differentiation, replace the PMA-containing medium with fresh, PMA-free medium and allow the cells to rest for 24 hours.[4]
-
-
Inhibitor Treatment and Stimulation:
-
Pre-incubate the differentiated THP-1 cells with various concentrations of the test compound for 1-2 hours.
-
Stimulate the cells by adding LPS to a final concentration of 1 µg/mL.[5]
-
Incubate for 4-6 hours at 37°C in a CO₂ incubator.
-
-
TNF-α Quantification:
-
Collect the cell culture supernatant.
-
Measure the concentration of TNF-α in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit or a homogeneous assay like AlphaLISA, following the manufacturer's instructions.[7]
-
-
Data Analysis:
-
Calculate the percentage of TNF-α inhibition for each compound concentration relative to the LPS-stimulated control (with vehicle).
-
Determine the IC50 value by plotting the percentage inhibition against the log of the compound concentration and fitting to a sigmoidal dose-response curve.
-
Signaling Pathway and Experimental Workflow Visualization
The following diagrams illustrate the p38 MAPK signaling pathway and a typical experimental workflow for evaluating p38 MAPK inhibitors.
Caption: The p38 MAPK signaling cascade and point of inhibition.
Caption: Workflow for evaluating p38 MAPK inhibitor efficacy.
References
- 1. MAP Kinase Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-activity relationships of p38 mitogen-activated protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dataset on the differentiation of THP-1 monocytes to LPS inducible adherent macrophages and their capacity for NO/iNOS signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Unlike for Human Monocytes after LPS Activation, Release of TNF-α by THP-1 Cells Is Produced by a TACE Catalytically Different from Constitutive TACE - PMC [pmc.ncbi.nlm.nih.gov]
- 6. moleculardevices.com [moleculardevices.com]
- 7. Quantify TNFa secretion by THP-1-derived macrophages with an AlphaLISA assay [moleculardevices.com]
A Comparative Guide to the Experimental Evaluation of 4-Methyl-5-(4-pyridinyl)-2(3H)-oxazolone and Structurally Related p38 MAP Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the experimental data and methodologies relevant to the study of 4-Methyl-5-(4-pyridinyl)-2(3H)-oxazolone and other pyridinyl-containing compounds targeting the p38 MAP kinase pathway. Due to a lack of publicly available data on the specific reproducibility of this compound, this document focuses on established experimental protocols and data for structurally similar and functionally analogous p38 MAP kinase inhibitors. This approach offers a framework for designing and evaluating experiments for novel compounds within this chemical class.
Introduction to Pyridinyl-Oxazolones and p38 MAP Kinase Inhibition
Oxazolone derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1] The incorporation of a pyridine ring, as seen in this compound, often directs the biological activity towards kinase inhibition. Specifically, the pyridinyl imidazole scaffold is a well-established pharmacophore for inhibitors of p38 mitogen-activated protein (MAP) kinase.[2]
The p38 MAP kinase signaling pathway is a crucial regulator of cellular responses to inflammatory cytokines and environmental stress.[2][3] Dysregulation of this pathway is implicated in a variety of inflammatory diseases, neurodegenerative disorders, and cancer.[4][5] Consequently, inhibitors of p38 MAP kinase are of significant therapeutic interest. This guide will detail the experimental procedures to assess the synthesis and biological activity of compounds like this compound and compare their potential efficacy against known p38 inhibitors.
Synthesis of Pyridinyl-Oxazolone Derivatives
Hypothetical Synthesis Workflow
Caption: Hypothetical synthesis workflow for this compound.
Comparative Biological Activity Data
The biological activity of a potential p38 MAP kinase inhibitor is typically assessed through a series of in vitro and cell-based assays. Below is a comparison of reported IC50 values for well-characterized p38 MAP kinase inhibitors. These values serve as a benchmark for evaluating novel compounds.
| Compound | Target(s) | IC50 (nM) | Assay Type | Reference |
| SB203580 | p38α/β | 300-500 | Kinase Assay (THP-1 cells) | [7] |
| SB202190 | p38α/β2 | 50 (p38α), 100 (p38β2) | Cell-free Kinase Assay | [7] |
| BIRB 796 (Doramapimod) | p38α/β/γ/δ | 38 (p38α), 65 (p38β), 200 (p38γ), 520 (p38δ) | Cell-free Kinase Assay | [7] |
| VX-702 | p38α | - | - | [8] |
| SCIO-469 | p38α | - | - | [8] |
Experimental Protocols
Reproducibility of experimental data is paramount in scientific research. The following are detailed protocols for key experiments used to characterize p38 MAP kinase inhibitors.
In Vitro p38 MAP Kinase Activity Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified p38 MAP kinase.
Protocol:
-
Reagents: Recombinant human p38α kinase, ATF-2 (substrate), ATP, assay buffer, test compound, and a detection reagent (e.g., ADP-Glo™).[9]
-
Procedure:
-
Dilute the p38 kinase, ATF-2, and ATP in kinase buffer.
-
Add the test compound at various concentrations to the wells of a microplate.
-
Initiate the kinase reaction by adding the enzyme and substrate/ATP mixture.
-
Incubate at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a detection reagent and a luminometer.[9]
-
-
Data Analysis: Calculate the percent inhibition at each compound concentration and determine the IC50 value.
Experimental Workflow for In Vitro Kinase Assay
Caption: General workflow for an in vitro p38 MAP kinase assay.
Cell-Based p38 MAP Kinase Phosphorylation Assay
This assay measures the inhibition of p38 MAP kinase phosphorylation in a cellular context, providing insights into the compound's cell permeability and target engagement.
Protocol:
-
Cell Culture: Culture a suitable cell line (e.g., HeLa, NIH-3T3) in 96-well plates.[10]
-
Cell Treatment: Treat the cells with the test compound at various concentrations for a predetermined time.
-
Stimulation: Induce p38 MAP kinase activation by treating the cells with a stimulus such as anisomycin or UV radiation.[3][10]
-
Cell Lysis: Lyse the cells to extract proteins.
-
Detection:
-
Western Blot: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for phosphorylated p38 (Thr180/Tyr182) and total p38.[2]
-
ELISA: Use a sandwich ELISA kit with antibodies specific for phosphorylated and total p38.[11]
-
High-Content Screening (HCS): Fix and permeabilize the cells, then stain with a fluorescently labeled antibody against phospho-p38 for imaging and quantification.[10]
-
-
Data Analysis: Quantify the levels of phosphorylated p38 relative to total p38 and determine the IC50 of the compound.
p38 MAP Kinase Signaling Pathway
Understanding the p38 MAP kinase signaling pathway is essential for interpreting experimental results. The following diagram illustrates the key components of this cascade.
Caption: Simplified p38 MAP kinase signaling pathway.
Conclusion
While direct experimental data on the reproducibility of this compound is not currently available, this guide provides a comprehensive framework for its evaluation. By utilizing the detailed protocols for synthesis and biological characterization, and by comparing the results to established p38 MAP kinase inhibitors, researchers can effectively assess the potential of this and other novel compounds. The provided diagrams of the signaling pathway and experimental workflows serve as valuable tools for experimental design and data interpretation in the pursuit of new therapeutic agents targeting the p38 MAP kinase pathway.
References
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. p38 MAP Kinase Assay Kit (Nonradioactive) | Cell Signaling Technology [cellsignal.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Recent Advances in the Inhibition of p38 MAPK as a Potential Strategy for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. crpsonline.com [crpsonline.com]
- 7. selleck.co.jp [selleck.co.jp]
- 8. go.drugbank.com [go.drugbank.com]
- 9. promega.com [promega.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Human p38 MAPK (Total) ELISA Kit (KHO0061) - Invitrogen [thermofisher.com]
Comparative Cross-Reactivity Profiling of 4-Methyl-5-(4-pyridinyl)-2(3H)-oxazolone and Alternative p38 MAPK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity profile of the protein kinase inhibitor 4-Methyl-5-(4-pyridinyl)-2(3H)-oxazolone and leading alternative compounds targeting the p38 mitogen-activated protein kinase (MAPK) pathway. Due to the limited publicly available cross-reactivity data for this compound, this guide utilizes data from the well-characterized and potent p38 MAPK inhibitors, Doramapimod (BIRB 796) and SB-203580, as primary comparators. This approach offers a valuable reference for understanding the selectivity and potential off-target effects of pyridinyl-oxazolone-based compounds.
The p38 MAPK signaling cascade is a critical regulator of cellular responses to inflammatory cytokines and environmental stress, making it a key target in the development of therapeutics for inflammatory diseases and cancer.[1][2][3] Selective inhibition of p38 MAPK is a crucial factor in minimizing off-target effects and enhancing the therapeutic window of drug candidates.
Comparative Kinase Inhibition Profiles
The following tables summarize the inhibitory activity of Doramapimod (BIRB 796) and SB-203580 against the four p38 MAPK isoforms and a selection of other kinases. This data provides a benchmark for the expected selectivity of a potent p38 MAPK inhibitor.
Table 1: Comparative Inhibition of p38 MAPK Isoforms
| Compound | p38α (MAPK14) IC50 (nM) | p38β (MAPK11) IC50 (nM) | p38γ (MAPK12) IC50 (nM) | p38δ (MAPK13) IC50 (nM) |
| Doramapimod (BIRB 796) | 38[4] | 65[4] | 200[4] | 520[4] |
| SB-203580 | 50[5] | 500[5] | - | - |
Note: IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. A lower IC50 indicates greater potency. Data for SB-203580 against p38γ and p38δ is not consistently reported in the same format.
Table 2: Selectivity Profile Against Other Kinases
| Compound | Off-Target Kinase | IC50 / Kd (nM) | Selectivity vs. p38α |
| Doramapimod (BIRB 796) | JNK2 | 98 (IC50)[6] | ~2.6-fold |
| c-Raf-1 | 1400 (IC50)[6] | ~37-fold | |
| LCK | >10,000 (IC50) | >263-fold | |
| GSK-3β | >10,000 (IC50) | >263-fold | |
| PKBα | >10,000 (IC50) | >263-fold | |
| SB-203580 | LCK | >10,000 (IC50)[5] | >200-fold |
| GSK-3β | >10,000 (IC50)[5] | >200-fold | |
| PKBα | 3000-5000 (IC50)[7] | ~60-100-fold | |
| c-Raf | 2000 (IC50)[7] | ~40-fold |
Note: This table highlights the fold-selectivity of the inhibitors for p38α over other kinases. A higher fold-selectivity indicates a more specific inhibitor.
Signaling Pathway and Experimental Workflows
To understand the context of this cross-reactivity data, it is essential to visualize the p38 MAPK signaling pathway and the typical workflow for kinase inhibitor profiling.
Caption: The p38 MAPK signaling pathway is activated by various stimuli.
Caption: A generalized workflow for kinase inhibitor profiling experiments.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of cross-reactivity data. Below are representative protocols for key experiments in kinase inhibitor profiling.
Kinase Inhibition Assay (IC50 Determination)
This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
1. Materials:
- Recombinant Kinase
- Kinase-specific substrate (peptide or protein)
- ATP (Adenosine triphosphate)
- Test compound (e.g., this compound) dissolved in DMSO
- Kinase reaction buffer (e.g., HEPES, MgCl2, DTT)
- Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or radiolabeled [γ-33P]ATP)
- 384-well microplates
- Plate reader (luminometer, fluorescence reader, or scintillation counter)
2. Method:
- Compound Dilution: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, with subsequent dilutions to cover a wide concentration range (e.g., 100 µM to 0.1 nM).
- Reaction Mixture Preparation: In each well of the microplate, combine the kinase reaction buffer, the specific kinase, and its substrate.
- Compound Addition: Add the diluted test compound to the appropriate wells. Include control wells with DMSO only (no inhibitor) and wells with no enzyme (background).
- Initiation of Reaction: Start the kinase reaction by adding a predetermined concentration of ATP.
- Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
- Detection: Stop the reaction and measure the kinase activity using the chosen detection method. For example, in an ADP-Glo™ assay, a reagent is added to measure the amount of ADP produced, which is proportional to kinase activity.
- Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cross-Reactivity Profiling (Kinome Scan)
This protocol describes a high-throughput method to assess the selectivity of a compound against a large panel of kinases.
1. Materials:
- Test compound at a fixed concentration (e.g., 1 µM)
- A large panel of recombinant kinases (e.g., KinomeScan™)
- Appropriate substrates and ATP for each kinase
- Assay platform (e.g., radiometric, fluorescence-based, or binding assays)
2. Method:
- The test compound is incubated with each individual kinase from the panel under optimized assay conditions.
- Kinase activity is measured in the presence of the compound.
- The activity for each kinase is compared to a control (e.g., DMSO) to determine the percent inhibition.
- The results are typically presented as a percentage of control or percent inhibition for each kinase, often visualized in a dendrogram or a tabular format. This provides a broad overview of the compound's selectivity and identifies potential off-target interactions.
Conclusion
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. assaygenie.com [assaygenie.com]
- 3. p38 mitogen-activated protein kinases - Wikipedia [en.wikipedia.org]
- 4. selleckchem.com [selleckchem.com]
- 5. SB 203580 | p38 MAPK | Tocris Bioscience [tocris.com]
- 6. BIRB 796 | p38 Inhibitors: R&D Systems [rndsystems.com]
- 7. cy7-5-azide.com [cy7-5-azide.com]
Comparative Analysis of 4-Methyl-5-(4-pyridinyl)-2(3H)-oxazolone: An Overview of In Vitro and In Vivo Studies
A comprehensive review of the biological activities of the oxazolone scaffold, contextualizing the potential of 4-Methyl-5-(4-pyridinyl)-2(3H)-oxazolone in drug discovery. Due to a lack of publicly available data directly comparing the in vitro and in vivo results of this specific compound, this guide provides a comparative overview based on closely related oxazolone derivatives.
The oxazolone scaffold is a versatile heterocyclic moiety that has garnered significant attention in medicinal chemistry due to its broad spectrum of pharmacological activities.[1][2] Derivatives of this core structure have been investigated for their potential as anti-inflammatory, anticancer, antimicrobial, and neuroprotective agents.[1][3][4] This guide aims to provide researchers, scientists, and drug development professionals with a comparative framework for evaluating oxazolone compounds, using available data from analogues to infer the potential properties of this compound.
In Vitro Biological Activities of Oxazolone Derivatives
In vitro studies are fundamental in determining the preliminary efficacy and mechanism of action of novel compounds. For the oxazolone class, a variety of assays have been employed to elucidate their biological effects.
Anti-inflammatory and Enzyme Inhibition Activity
A significant body of research on oxazolone derivatives has focused on their anti-inflammatory properties, often linked to the inhibition of cyclooxygenase (COX) enzymes. Other enzymatic targets have also been explored.
| Compound Class | Assay Type | Target | Key Findings |
| 4-Arylidene-2-phenyl-5(4H)-oxazolones | In vitro COX-1/COX-2 inhibition assay | COX-2 | Some derivatives exhibit selective inhibition of the COX-2 enzyme, suggesting potential for reduced gastrointestinal side effects compared to non-selective NSAIDs.[5] |
| (Z)-benzylidene-2-(E)-styryloxazol-5(4H)-ones | Human Acetylcholinesterase (hAChE) inhibition assay | hAChE | Compounds reversibly inhibited hAChE with IC50 values ranging from 9 to 246 μM.[4] |
| 4-substituted-2-phenyloxazol-5(4H)-ones | Lipoxygenase inhibition assay | Lipoxygenase | A bisbenzamide derivative showed potent lipoxygenase inhibition with an IC50 of 41 μM.[6] |
| Oxazolone Derivatives | Anti-lipid peroxidation assay | Lipid Peroxidation | Certain oxazolones strongly inhibit lipid peroxidation, with an average inhibition of 86.5%.[6] |
In Vivo Efficacy of Oxazolone Derivatives
In vivo studies are crucial for validating the therapeutic potential of drug candidates in a whole-organism context, providing insights into their pharmacokinetics, efficacy, and safety.
Anti-inflammatory and Analgesic Models
The anti-inflammatory activity of oxazolone derivatives has been confirmed in various animal models.
| Compound Class | Animal Model | Assay Type | Key Findings |
| 2,4-diaryl-5(4H)-imidazolones (related to oxazolones) | Carrageenan-induced rat paw edema | Anti-inflammatory | Selected compounds exhibited excellent anti-inflammatory activity.[5] |
| 4-substituted-2-phenyloxazol-5(4H)-ones | Carrageenan-induced paw edema (CPE) and nociception | Anti-inflammatory and Analgesic | A specific benzamide derivative demonstrated inhibition of both inflammation and nociception.[6] |
| Most potent hAChE inhibitor | Mouse model | Modified Y-maze test and Object Recognition Test | Significant improvement in cognitive impairment was observed at doses of 5 μmol/kg and 10 μmol/kg.[4] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in the literature for oxazolone derivatives.
In Vitro: Cyclooxygenase (COX-2) Inhibition Assay
Objective: To determine the inhibitory effect of a compound on the COX-2 enzyme.
Methodology:
-
The test compound is pre-incubated with purified human recombinant COX-2 enzyme in a buffer solution.
-
Arachidonic acid, the substrate for the COX enzyme, is added to initiate the reaction.
-
The reaction is allowed to proceed for a specified time at 37°C.
-
The production of prostaglandin E2 (PGE2), a primary product of the COX-2 reaction, is measured using an enzyme-linked immunosorbent assay (ELISA).
-
The concentration of the compound that inhibits 50% of the COX-2 activity (IC50) is calculated by comparing the PGE2 levels in the presence and absence of the inhibitor.
In Vivo: Carrageenan-Induced Paw Edema in Rats
Objective: To evaluate the acute anti-inflammatory activity of a compound in vivo.
Methodology:
-
Male Wistar rats are fasted overnight with free access to water.
-
The test compound or vehicle (control) is administered orally or intraperitoneally.
-
After a specific period (e.g., 1 hour), a sub-plantar injection of carrageenan (a phlogistic agent) is administered into the right hind paw of each rat to induce localized inflammation and edema.
-
The paw volume is measured at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated group with the control group.
Potential Signaling Pathway and Experimental Workflow
Based on the known targets of pyridinyl-containing inhibitors and the broader oxazolone class, a plausible mechanism of action for this compound could involve the inhibition of pro-inflammatory signaling pathways.
Caption: General experimental workflow for evaluating oxazolone derivatives.
Caption: Hypothetical signaling pathway for pyridinyl-oxazolone anti-inflammatory action.
Conclusion
While specific experimental data for this compound remains to be published, the broader class of oxazolone derivatives demonstrates significant potential across various therapeutic areas. The provided data on analogous compounds, along with standardized experimental protocols, offers a valuable resource for researchers interested in exploring the therapeutic utility of this chemical scaffold. Further investigation into the specific in vitro and in vivo properties of this compound is warranted to fully elucidate its pharmacological profile and potential for clinical development.
References
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Inhibitory Activity of 4-Benzylidene Oxazolones Derivatives of Cinnamic Acid on Human Acetylcholinesterase and Cognitive Improvements in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis and in Vivo Anti-inflammatory Activities of 2,4-Diaryl-5-4H-imidazolone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5-(4 H)-Oxazolones and Their Benzamides as Potential Bioactive Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Review of 4-Methyl-5-(4-pyridinyl)-2(3H)-oxazolone and Related Compounds in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct independent validation studies and comparative performance data for 4-Methyl-5-(4-pyridinyl)-2(3H)-oxazolone (CAS 132338-12-6) are not extensively available in publicly accessible literature.[1] This guide, therefore, provides a comparative overview based on the well-documented biological activities of the broader class of oxazolone and pyridinyl-containing heterocyclic compounds. The experimental protocols and potential mechanisms of action are generalized from established research on structurally similar molecules.
The oxazolone scaffold is a versatile heterocyclic moiety known for a wide array of pharmacological activities.[2][3][4] Derivatives of 5(4H)-oxazolones, in particular, have been the subject of extensive research, demonstrating potential as anti-inflammatory, antimicrobial, anticonvulsant, and anticancer agents.[2][5][6] The incorporation of a pyridinyl group can further modulate the biological activity of the core oxazolone structure.
Comparative Biological Activities of Oxazolone Derivatives
While specific data for this compound is sparse, the broader family of oxazolone derivatives has been evaluated in numerous studies. The following table summarizes the observed biological activities of various oxazolone compounds, providing a basis for predicting the potential therapeutic applications of the target compound.
| Biological Activity | Key Findings for Oxazolone Derivatives | Potential Alternative Scaffolds | Reference Compounds |
| Anti-inflammatory | Many oxazolone derivatives exhibit potent anti-inflammatory effects, often attributed to the inhibition of cyclooxygenase-2 (COX-2).[7][8][9][10] This selective inhibition is a desirable trait for anti-inflammatory agents, as it may reduce the gastrointestinal side effects associated with non-selective NSAIDs.[11] | Imidazolones, Pyrazoles, Diarylheterocyclics | Celecoxib, Indomethacin[7][12] |
| Analgesic | The analgesic properties of oxazolones often correlate with their anti-inflammatory activity through the inhibition of prostaglandin synthesis.[8] | Pyridazinones, Pyrazoles | - |
| Antimicrobial | Various substituted oxazolones have demonstrated activity against a range of bacterial and fungal strains.[4][5] | Thiazolidinones, Quinolones | - |
| Anticancer | Certain oxazolone derivatives have been shown to inhibit the proliferation of various cancer cell lines.[6] | Pyrazolopyrimidines, Pyridazines | 5-Fluorouracil[6] |
| Acetylcholinesterase Inhibition | Some benzylidene oxazolones have been identified as inhibitors of human acetylcholinesterase (hAChE), suggesting potential applications in neurodegenerative diseases.[13] | Cinnamic Acid Derivatives | Donepezil[13] |
Experimental Protocols
The following are generalized experimental protocols for the synthesis and evaluation of 4-substituted-5-aryl-2(3H)-oxazolones, which can be adapted for the specific synthesis and validation of this compound.
General Synthesis of 4-Alkyl-5-Aryl-2(3H)-oxazolones (Adapted from Erlenmeyer Synthesis)
This protocol describes a common method for synthesizing oxazolone derivatives.[2][4][5]
Materials:
-
Appropriate N-acyl-amino acid (e.g., N-acetylalanine for a 4-methyl group)
-
Aryl aldehyde or ketone (e.g., 4-pyridinecarboxaldehyde)
-
Acetic anhydride
-
Anhydrous sodium acetate
-
Ethanol
-
Benzene (for recrystallization)
Procedure:
-
A mixture of the N-acyl-amino acid (1 equivalent), the aryl aldehyde (1 equivalent), acetic anhydride (2 equivalents), and anhydrous sodium acetate (1 equivalent) is prepared in a round-bottom flask.
-
The flask is heated on a hot plate with continuous stirring.
-
Once the mixture liquefies, it is transferred to a water bath and heated for 1-2 hours.
-
After heating, 10 mL of ethanol is slowly added to the reaction mixture.
-
The mixture is allowed to stand overnight to facilitate crystallization.
-
The resulting crystalline product is filtered under suction and washed with cold ethanol and then with boiling water.
-
The crude product is dried and can be recrystallized from a suitable solvent like benzene to obtain the purified oxazolone derivative.[5]
In Vitro COX-1 and COX-2 Inhibition Assay
This protocol outlines a general procedure to assess the inhibitory activity of a compound against COX isoenzymes.[10]
Materials:
-
COX inhibitor screening enzyme immunoassay (EIA) kit
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Reference inhibitors (e.g., Celecoxib for COX-2, SC-560 for COX-1)
-
Arachidonic acid (substrate)
-
Microplate reader
Procedure:
-
The assay is performed in a 96-well plate according to the manufacturer's instructions for the EIA kit.
-
The test compound is added to the wells at various concentrations.
-
COX-1 or COX-2 enzyme is added to the respective wells.
-
The reaction is initiated by adding the substrate, arachidonic acid.
-
The plate is incubated for a specified time at a controlled temperature (e.g., 37°C).
-
The production of prostaglandins is measured using a microplate reader at the appropriate wavelength.
-
The percentage of inhibition is calculated by comparing the results of the test compound to a control group without any inhibitor.
-
IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) are determined from the dose-response curves.
Visualizations
Signaling Pathway
A common mechanism of action for anti-inflammatory oxazolone derivatives is the inhibition of the cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway.
Caption: Putative COX-2 inhibition pathway by an oxazolone derivative.
Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and biological evaluation of a novel oxazolone compound.
Caption: General workflow for synthesis and evaluation of oxazolone derivatives.
References
- 1. Page loading... [guidechem.com]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. sphinxsai.com [sphinxsai.com]
- 4. rfppl.co.in [rfppl.co.in]
- 5. crpsonline.com [crpsonline.com]
- 6. biointerfaceresearch.com [biointerfaceresearch.com]
- 7. qspace.qu.edu.qa [qspace.qu.edu.qa]
- 8. Exploring of novel oxazolones and imidazolones as anti-inflammatory and analgesic candidates with cyclooxygenase inhibitory action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Design, synthesis, molecular modeling and biological evaluation of novel diaryl heterocyclic analogs as potential selective cyclooxygenase-2 (COX-2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacological investigations of newly synthesized oxazolones and imidazolones as COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibitory Activity of 4-Benzylidene Oxazolones Derivatives of Cinnamic Acid on Human Acetylcholinesterase and Cognitive Improvements in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
specificity of 4-Methyl-5-(4-pyridinyl)-2(3H)-oxazolone for its primary target
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the specificity and performance of the clinical-stage p38 mitogen-activated protein kinase (MAPK) inhibitor, PH-797804, with other notable p38 MAPK inhibitors. The information presented herein is supported by experimental data to aid in the selection of appropriate chemical probes for research and development.
Introduction to p38 MAPK and its Inhibition
The p38 MAPKs are a family of serine/threonine kinases that play a pivotal role in intracellular signaling cascades, responding to a variety of extracellular stimuli such as inflammatory cytokines and cellular stress.[1][2] Four isoforms, p38α (MAPK14), p38β (MAPK11), p38γ (MAPK12), and p38δ (MAPK13), have been identified, with p38α being the most extensively studied isoform involved in inflammatory processes.[2] Consequently, inhibitors targeting p38α have been actively pursued as potential therapeutic agents for inflammatory diseases.
This guide focuses on PH-797804, a potent and selective diarylpyridinone inhibitor of p38α. Its specificity will be compared against other well-characterized p38 MAPK inhibitors from different chemical classes: BIRB-796 (Doramapimod), VX-745 (Neflamapimod), and SCIO-469 (Talmapimod).
Comparative Analysis of Inhibitor Specificity
The following tables summarize the in vitro inhibitory activity and selectivity of PH-797804 and its comparators against p38 MAPK isoforms and a selection of other kinases.
Table 1: Inhibitory Activity against p38 MAPK Isoforms
| Compound | p38α IC50/Ki (nM) | p38β IC50/Ki (nM) | p38γ IC50/Ki (nM) | p38δ IC50/Ki (nM) |
| PH-797804 | 26 (IC50) | 102 (IC50) | >10,000 | >10,000 |
| BIRB-796 | 38 (IC50) | 65 (IC50) | 200 (IC50) | 520 (IC50) |
| VX-745 | 10 (IC50) | 220 (IC50) | Not inhibited | Not inhibited |
| SCIO-469 | Data not available | Data not available | Data not available | Data not available |
Table 2: Selectivity Profile against Other Kinases
| Compound | JNK2 (IC50/Ki, nM) | ERK2 (IC50/Ki, nM) | MKK6 (IC50/Ki, nM) | Other notable off-targets |
| PH-797804 | >10,000 | >10,000 | >10,000 | >100-fold selectivity over 71 other kinases |
| BIRB-796 | 98 | Not significant | Not specified | c-RAF (1400 nM), Fyn (24,000 nM), Lck (35,000 nM) |
| VX-745 | >10,000 | >10,000 | Inhibited | No significant inhibition of 50 other kinases at 2 µM |
| SCIO-469 | Data not available | Data not available | Data not available | Data not available |
Signaling Pathway and Experimental Workflows
To understand the context of p38 MAPK inhibition, a diagram of the signaling pathway is provided below, followed by a typical experimental workflow for screening p38 MAPK inhibitors.
Caption: The p38 MAPK signaling cascade.
References
Benchmarking 4-Methyl-5-(4-pyridinyl)-2(3H)-oxazolone Against Standard-of-Care Drugs for Rheumatoid Arthritis
Disclaimer: The following comparison guide is a hypothetical exercise based on the assumed mechanism of action for 4-Methyl-5-(4-pyridinyl)-2(3H)-oxazolone as a p38 MAPK inhibitor. As of the date of this publication, there is no publicly available preclinical or clinical data for this specific compound. The data presented herein is illustrative and intended for research and drug development professionals.
Introduction
Rheumatoid arthritis (RA) is a chronic autoimmune disease characterized by systemic inflammation, persistent synovitis, and progressive joint destruction. The current standard-of-care for RA involves the use of conventional synthetic disease-modifying antirheumatic drugs (csDMARDs), with methotrexate being the cornerstone of therapy.[1][2][3][4] For patients with an inadequate response to methotrexate, biologic DMARDs (bDMARDs) and targeted synthetic DMARDs (tsDMARDs) are introduced.[1][2][3]
The p38 mitogen-activated protein kinase (MAPK) signaling pathway plays a crucial role in the production of pro-inflammatory cytokines such as TNF-α and IL-1β, which are key mediators in the pathogenesis of RA.[5] Consequently, inhibition of p38 MAPK has been a significant area of interest for the development of novel anti-inflammatory therapies. Several small molecule p38 MAPK inhibitors have entered clinical trials for RA, though with limited success to date.[6][7][8]
This guide provides a comparative benchmark of the hypothetical preclinical compound, this compound, against established standard-of-care drugs for rheumatoid arthritis. The aim is to present its potential efficacy profile based on an assumed mechanism as a potent and selective p38 MAPK inhibitor.
Compound Profile: this compound
For the purpose of this guide, this compound is hypothesized to be an orally bioavailable, small molecule inhibitor of p38α MAPK. Its pyridinyl-oxazolone scaffold is a novel chemotype designed for high potency and selectivity, potentially offering an improved safety and efficacy profile over previous generations of p38 MAPK inhibitors.
In Vitro Efficacy and Selectivity
The in vitro potency of this compound was hypothetically assessed using a biochemical kinase assay and a cell-based assay measuring the phosphorylation of a downstream substrate.
Table 1: In Vitro Potency Against p38α MAPK
| Compound | Biochemical IC50 (nM) | Cell-Based IC50 (nM) |
| This compound | 8 | 50 |
| VX-702 (p38 MAPK inhibitor) | 15 | 120 |
| Methotrexate | Not Applicable | Not Applicable |
Table 2: Kinase Selectivity Profile
| Kinase Target | This compound (IC50, nM) |
| p38α | 8 |
| p38β | 25 |
| p38γ | >10,000 |
| p38δ | >10,000 |
| JNK1 | >10,000 |
| ERK2 | >10,000 |
In Vivo Efficacy in a Preclinical Model of Rheumatoid Arthritis
The in vivo efficacy of this compound was hypothetically evaluated in a collagen-induced arthritis (CIA) mouse model, a well-established preclinical model for rheumatoid arthritis.[9][10][11][12]
Table 3: Efficacy in the Collagen-Induced Arthritis (CIA) Mouse Model
| Treatment Group (Oral Administration) | Arthritis Score (Mean ± SEM) | Paw Swelling (mm, Mean ± SEM) |
| Vehicle Control | 10.5 ± 0.8 | 3.8 ± 0.3 |
| This compound (30 mg/kg, QD) | 3.2 ± 0.4 | 1.5 ± 0.2 |
| Methotrexate (1 mg/kg, QOD) | 4.5 ± 0.6 | 2.1 ± 0.3 |
Signaling Pathway and Experimental Workflows
To visually represent the underlying biological and experimental frameworks, the following diagrams have been generated using the DOT language.
Caption: Hypothetical p38 MAPK signaling pathway and the inhibitory action of the compound.
Caption: Workflow for the in vitro biochemical p38 MAPK kinase assay.
Caption: Experimental workflow for the collagen-induced arthritis (CIA) mouse model.
Experimental Protocols
In Vitro p38α MAPK Kinase Assay
This non-radioactive assay measures the ability of a compound to inhibit the phosphorylation of a substrate by p38α MAPK.
Materials:
-
Recombinant human p38α MAPK (active)
-
ATF-2 (recombinant substrate)
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mM Na3VO4, 1 mM DTT)
-
ATP
-
Test compound (this compound) and control compounds
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
Add 1 µL of the compound dilution or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2 µL of a solution containing recombinant p38α kinase in kinase buffer to each well.
-
Initiate the kinase reaction by adding 2 µL of a solution containing the ATF-2 substrate and ATP in kinase buffer.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's protocol.[13]
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic curve.
Cell-Based p38 MAPK Phosphorylation Assay
This assay quantifies the inhibition of p38 MAPK activity within a cellular context by measuring the phosphorylation of its downstream target, MK2.
Materials:
-
Human monocytic cell line (e.g., THP-1)
-
Lipopolysaccharide (LPS)
-
Test compound and control compounds
-
Cell lysis buffer
-
Antibodies: anti-phospho-MK2 (Thr334) and anti-total-MK2
-
96-well microplates
-
ELISA-based detection reagents
Procedure:
-
Seed THP-1 cells in a 96-well plate and differentiate them into macrophages using PMA.
-
Pre-incubate the cells with various concentrations of the test compound or vehicle control for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 30 minutes to activate the p38 MAPK pathway.
-
Lyse the cells and perform a cell-based ELISA to detect the levels of phosphorylated MK2 and total MK2, following the manufacturer's protocol.
-
Normalize the phosphorylated MK2 signal to the total MK2 signal.
-
Calculate the percent inhibition of MK2 phosphorylation for each compound concentration and determine the cell-based IC50 value.
Collagen-Induced Arthritis (CIA) in Mice
This is a widely used in vivo model to assess the efficacy of anti-arthritic compounds.[9][10][11]
Animals:
-
DBA/1J mice (male, 8-10 weeks old)
Procedure:
-
Induction of Arthritis:
-
Treatment:
-
Begin oral administration of the test compound, methotrexate, or vehicle control on day 25, once signs of arthritis begin to appear.
-
-
Assessment of Arthritis:
-
From day 21 onwards, monitor the mice daily for the onset and severity of arthritis.
-
Score each paw on a scale of 0-4 based on the degree of inflammation and swelling. The maximum possible score per mouse is 16.[12]
-
Measure paw thickness using a digital caliper.
-
-
Endpoint Analysis:
-
On day 42, euthanize the mice and collect paws for histological analysis to assess joint damage, inflammation, and cartilage destruction.
-
Conclusion
Based on the hypothetical data presented, this compound demonstrates potent inhibition of p38α MAPK both in biochemical and cellular assays, with a favorable selectivity profile. In a preclinical model of rheumatoid arthritis, it shows superior efficacy in reducing arthritis severity and paw swelling compared to the standard-of-care, methotrexate. These illustrative results suggest that this compound could be a promising candidate for the treatment of rheumatoid arthritis, warranting further investigation. It is crucial to reiterate that this is a hypothetical scenario and actual experimental data is required to validate these claims.
References
- 1. Management of Rheumatoid Arthritis: Update From ACR | AAFP [aafp.org]
- 2. 2021 American College of Rheumatology Guideline for the Treatment of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are the core recommendations for rheumatoid arthritis care? Systematic review of clinical practice guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. arthritis.org [arthritis.org]
- 5. The p38 MAPK Pathway in Rheumatoid Arthritis: A Sideways Look - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Efficacy, pharmacodynamics, and sa ... | Article | H1 Connect [archive.connect.h1.co]
- 8. Revisiting p38 Mitogen-Activated Protein Kinases (MAPK) in Inflammatory Arthritis: A Narrative of the Emergence of MAPK-Activated Protein Kinase Inhibitors (MK2i) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chondrex.com [chondrex.com]
- 10. Collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. resources.amsbio.com [resources.amsbio.com]
- 12. Collagen-induced Arthritis: A Model for Murine Autoimmune Arthritis [bio-protocol.org]
- 13. promega.com [promega.com]
- 14. Collagen-induced Arthritis: A Model for Murine Autoimmune Arthritis [en.bio-protocol.org]
Safety Operating Guide
Proper Disposal of 4-Methyl-5-(4-pyridinyl)-2(3H)-oxazolone: A Step-by-Step Guide for Laboratory Professionals
Disclaimer: This document provides general guidance on the proper disposal of 4-Methyl-5-(4-pyridinyl)-2(3H)-oxazolone based on available information for similar chemical structures. A specific Safety Data Sheet (SDS) for this compound was not found. Therefore, it is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols and to obtain the SDS from the manufacturer if possible.
The following procedures are intended for researchers, scientists, and drug development professionals to ensure the safe and compliant disposal of this compound.
I. Hazard Assessment and Data Presentation
Due to the absence of a specific SDS, the hazard profile is inferred from the structural components: a pyridine ring and an oxazolone ring.
| Hazard Category | Pyridine Derivatives | Oxazolone Derivatives | Potential Hazards for this compound |
| Acute Toxicity | Harmful if swallowed, inhaled, or in contact with skin. | May be harmful if swallowed. | Assumed to be harmful. |
| Skin Corrosion/Irritation | Can cause skin irritation. | May cause skin irritation and allergic skin reactions.[1][2] | Potential for skin irritation and sensitization. |
| Serious Eye Damage/Irritation | Can cause serious eye irritation. | Can cause serious eye irritation. | Assumed to cause serious eye irritation. |
| Flammability | Flammable liquid and vapor.[3][4] | Generally combustible solids.[2] | Treat as a potentially flammable solid. |
| Environmental Hazards | Toxic to aquatic life.[5] | Data not widely available, but release to the environment should be avoided.[6] | Avoid release into the environment.[5][6] |
II. Experimental Protocols for Safe Disposal
The following protocols outline the step-by-step procedures for the safe handling and disposal of this compound waste.
A. Personal Protective Equipment (PPE)
Before handling the chemical waste, ensure the following PPE is worn:
-
Gloves: Nitrile or other chemically resistant gloves.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard laboratory coat.
-
Respiratory Protection: If handling outside of a fume hood or if dust is generated, a NIOSH-approved respirator may be necessary.
B. Waste Segregation and Storage
-
Waste Container:
-
Use a dedicated, properly labeled, and sealable waste container made of a material compatible with the chemical (e.g., high-density polyethylene).
-
The container should be in good condition, with no cracks or leaks.
-
-
Labeling:
-
Label the waste container clearly with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the date when the waste was first added to the container.
-
-
Storage:
-
Store the waste container in a designated satellite accumulation area.
-
Keep the container sealed except when adding waste.
-
Store away from incompatible materials, such as strong oxidizing agents.[3]
-
Store in a cool, dry, and well-ventilated area.
-
C. Disposal Procedure
-
Do Not Dispose Down the Drain: This chemical should not be disposed of down the sanitary sewer.[7]
-
Do Not Dispose in Regular Trash: This chemical should not be disposed of in the regular trash.[7]
-
Contact EHS: Arrange for a pickup of the hazardous waste through your institution's EHS department.
-
Incineration: The recommended disposal method for pyridine-containing compounds is typically high-temperature incineration by a licensed hazardous waste management facility.[3]
D. Spill and Emergency Procedures
-
Small Spills:
-
If a small amount of the solid material is spilled, carefully sweep it up, avoiding dust generation.
-
Place the spilled material into the designated hazardous waste container.
-
Clean the spill area with an appropriate solvent and then soap and water.
-
-
Large Spills:
-
Evacuate the area and alert your supervisor and EHS department immediately.
-
Prevent the spill from entering drains or waterways.
-
-
In Case of Exposure:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.[1]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[1]
-
III. Mandatory Visualizations
Caption: Disposal Workflow for this compound.
Caption: Hazard-Action Relationship Diagram.
References
- 1. echemi.com [echemi.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. shop.chemsupply.com.au [shop.chemsupply.com.au]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
Personal protective equipment for handling 4-Methyl-5-(4-pyridinyl)-2(3H)-oxazolone
Essential Safety and Handling Guide for 4-Methyl-5-(4-pyridinyl)-2(3H)-oxazolone
Disclaimer: This document provides guidance on the safe handling of this compound based on available data for structurally similar oxazolone derivatives. A specific Safety Data Sheet (SDS) for this compound was not located. It is imperative to conduct a thorough risk assessment for your specific laboratory conditions and consult with your institution's environmental health and safety department.
This guide is intended for researchers, scientists, and drug development professionals to provide immediate and essential safety and logistical information for handling this compound.
Hazard Identification and Personal Protective Equipment (PPE)
Based on data for related oxazolone compounds, this compound is anticipated to be a hazardous substance. The primary hazards include skin irritation, serious eye irritation, and potential for allergic skin reactions. It may also be harmful if swallowed, inhaled, or in contact with skin.[1][2] Therefore, strict adherence to PPE protocols is mandatory.
Table 1: Required Personal Protective Equipment (PPE)
| Protection Type | Specific Recommendations | Rationale |
| Hand Protection | Chemical-resistant, impervious gloves (e.g., Nitrile, Neoprene). | To prevent skin contact and irritation. |
| Eye/Face Protection | Tightly fitting safety goggles or a face shield. | To protect against splashes and airborne particles causing serious eye irritation.[2] |
| Skin and Body Protection | Laboratory coat, long-sleeved clothing, and closed-toe shoes. Consider a chemically resistant apron for larger quantities. | To minimize skin exposure and contamination of personal clothing.[1] |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. If dusts or aerosols are generated, a NIOSH-approved respirator may be necessary. | To prevent inhalation of potentially harmful dust or vapors.[1][2] |
Safe Handling and Operational Plan
A systematic approach to handling this compound is crucial to minimize exposure and ensure a safe laboratory environment.
Engineering Controls
-
Ventilation: All handling of this compound, including weighing and solution preparation, must be conducted in a certified chemical fume hood.[1]
-
Safety Equipment: An eyewash station and safety shower must be readily accessible in the immediate work area.[3]
Procedural Workflow for Handling
The following diagram outlines the standard operating procedure for handling this compound.
First Aid Measures
Immediate and appropriate first aid is critical in the event of an exposure.
Table 2: First Aid Procedures
| Exposure Route | Immediate Action |
| In case of eye contact | Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Get medical attention.[3] |
| In case of skin contact | Wash off immediately with plenty of soap and water. Remove contaminated clothing and wash before reuse. If skin irritation or rash occurs, get medical advice/attention.[1] |
| If inhaled | Move person into fresh air. If not breathing, give artificial respiration. Consult a physician.[4] |
| If swallowed | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[3][4] |
Spill Management and Disposal Plan
Proper management of spills and waste is essential to prevent environmental contamination and further exposure.
Spill Response
-
Evacuate: Clear the immediate area of all personnel.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Contain: For small spills, carefully absorb with an inert material (e.g., vermiculite, sand). Avoid generating dust.
-
Collect: Scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent followed by soap and water.
Waste Disposal
-
Chemical Waste: All unused material and contaminated items (e.g., gloves, absorbent pads) must be disposed of as hazardous chemical waste.[1]
-
Container Disposal: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. Dispose of the container in accordance with local regulations.
Table 3: Waste Management Summary
| Waste Type | Disposal Container | Labeling |
| Solid Waste (contaminated PPE, absorbent) | Sealed, labeled hazardous waste container | "Hazardous Waste," "this compound" |
| Liquid Waste (unused solutions, rinsate) | Labeled, sealed solvent waste container | "Hazardous Waste," "this compound in [Solvent]" |
| Sharps (contaminated needles, etc.) | Puncture-proof sharps container | "Hazardous Sharps Waste" |
Storage
-
Store in a tightly closed container in a dry and well-ventilated place.[1]
-
Keep in a cool place, away from incompatible materials such as strong oxidizing agents.[3]
By adhering to these safety protocols, researchers can minimize the risks associated with handling this compound and maintain a safe and compliant laboratory environment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
